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  • Product: Methyl 2-amino-3-cyclopropylpropanoate hydrochloride
  • CAS: 1909310-09-3

Core Science & Biosynthesis

Foundational

Methyl 2-amino-3-cyclopropylpropanoate hydrochloride chemical properties

An In-depth Technical Guide to the Chemical Properties and Applications of (S)-Methyl 2-amino-3-cyclopropylpropanoate hydrochloride Abstract (S)-Methyl 2-amino-3-cyclopropylpropanoate hydrochloride is a non-proteinogenic...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Chemical Properties and Applications of (S)-Methyl 2-amino-3-cyclopropylpropanoate hydrochloride

Abstract

(S)-Methyl 2-amino-3-cyclopropylpropanoate hydrochloride is a non-proteinogenic, chiral amino acid ester that has emerged as a critical building block in modern medicinal chemistry. Its defining feature, a cyclopropyl ring attached to the β-carbon, imparts significant conformational rigidity. This guide provides a comprehensive overview of its physicochemical properties, synthetic routes, chemical reactivity, and applications, with a particular focus on its role in the design of peptidomimetics and other therapeutic agents. Detailed experimental protocols for common synthetic transformations are included to provide actionable insights for researchers, scientists, and drug development professionals.

Introduction

In the landscape of drug discovery, the pursuit of molecules with enhanced stability, improved target affinity, and favorable pharmacokinetic profiles is paramount. Non-canonical amino acids are pivotal in this endeavor, offering structural diversity beyond the 20 common proteinogenic amino acids. (S)-Methyl 2-amino-3-cyclopropylpropanoate hydrochloride (Figure 1) belongs to a class of conformationally restricted amino acid analogues. The three-membered cyclopropyl ring locks the side-chain dihedral angles, which can pre-organize a peptide backbone into a bioactive conformation, thereby enhancing binding to biological targets and increasing resistance to enzymatic degradation.[1][2] This compound serves as a key intermediate in the synthesis of complex pharmaceutical compounds, including potential antivirals and agents targeting the central nervous system.[3][4]

Figure 1. Chemical Structure of (S)-Methyl 2-amino-3-cyclopropylpropanoate hydrochloride.

Physicochemical and Spectroscopic Properties

The hydrochloride salt form of this amino acid ester enhances its stability and handling properties, making it a convenient starting material for synthesis. Key physical and chemical data are summarized in Table 1.

Table 1. Physicochemical Properties of (S)-Methyl 2-amino-3-cyclopropylpropanoate hydrochloride.

Property Value Source(s)
IUPAC Name (S)-Methyl 2-amino-3-cyclopropylpropanoate hydrochloride -
CAS Number 206438-31-5 [5]
Molecular Formula C₇H₁₄ClNO₂ [3][5]
Molecular Weight 179.64 g/mol [3]
Appearance White to off-white solid [4]
Purity Typically ≥95% [5]

| Storage | Store at room temperature under an inert atmosphere |[4][5] |

Spectroscopic Profile (Expected)

While publicly accessible, peer-reviewed spectra for this specific compound are limited, its structure allows for a confident prediction of its key spectroscopic features.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton spectrum is expected to be highly characteristic. The cyclopropyl ring will exhibit complex multiplets in the upfield region (approx. 0.1-1.0 ppm). The diastereotopic protons of the CH₂ group adjacent to the cyclopropyl ring would appear as a multiplet (approx. 1.5-2.0 ppm). The α-proton (CH) would be a triplet or doublet of doublets around 4.0-4.3 ppm. The methyl ester protons (OCH₃) will present as a sharp singlet at approximately 3.7-3.8 ppm. The ammonium protons (NH₃⁺) would likely appear as a broad singlet further downfield.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum would show distinct signals for the methyl ester carbonyl (C=O) around 170-175 ppm. The α-carbon (CH) would be in the 50-55 ppm range. The methyl ester carbon (OCH₃) would also be around 52-54 ppm. The CH₂ carbon would appear around 35-40 ppm, and the carbons of the cyclopropyl ring are expected in the highly shielded region of 5-15 ppm.

  • IR (Infrared) Spectroscopy: The IR spectrum should display a prominent C=O stretch from the ester at ~1740-1750 cm⁻¹. A broad absorption band from the ammonium (NH₃⁺) group would be visible in the 2500-3200 cm⁻¹ region, overlapping with C-H stretches. C-O stretching from the ester will appear in the 1100-1300 cm⁻¹ range.

  • Mass Spectrometry (MS): In electrospray ionization (ESI) mass spectrometry, the parent ion [M-Cl]⁺ would be observed at an m/z corresponding to the free base, C₇H₁₃NO₂, which is approximately 144.09.

Synthesis and Manufacturing

The synthesis of α-amino acids bearing a cyclopropyl group is a non-trivial task that requires stereocontrolled methods. While multiple proprietary routes exist, literature points to several effective strategies.

One established approach involves the diastereoselective cyclopropanation of a chiral, unsaturated amino acid precursor. A more classical method involves the addition of a substituted diazomethane to a dehydroalanine derivative, which forms a pyrazoline intermediate that subsequently yields the cyclopropyl amino acid upon decomposition.[1] More recently, advanced catalytic methods have been developed. For instance, cobalt-catalyzed asymmetric reductive additions of cyclopropyl chlorides to α-iminoesters can produce chiral α-cyclopropane amino acids with high enantioselectivity and good functional group tolerance.[6]

Below is a generalized workflow for the synthesis of such a compound.

synthesis_workflow A Chiral Precursor (e.g., Dehydroalanine derivative) B Stereoselective Cyclopropanation A->B Reagents (e.g., Diazomethane derivative or Co-catalyst) C Intermediate B->C D Deprotection & Esterification C->D E Final Product (HCl salt formation) D->E

Caption: Generalized synthetic workflow.

Chemical Reactivity and Derivatization

The molecule possesses two primary reactive centers: the primary ammonium group and the methyl ester. As a hydrochloride salt, the amine is protonated and requires neutralization with a non-nucleophilic base before it can participate in reactions such as acylation or alkylation.

  • N-Acylation/N-Sulfonylation: The amino group, after neutralization, readily reacts with acylating agents (e.g., acid chlorides, anhydrides) or sulfonyl chlorides to form amides and sulfonamides, respectively. A crucial and common reaction is the installation of a protecting group, such as the tert-butoxycarbonyl (Boc) group, which is detailed in the experimental section.[7]

  • Ester Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under basic conditions (e.g., using lithium hydroxide or sodium hydroxide).

  • Amidation: The ester can be converted directly to an amide through reaction with an amine, often at elevated temperatures or with catalytic activation.

  • Peptide Coupling: After N-protection and subsequent (if desired) ester hydrolysis, the resulting protected amino acid can be coupled with other amino acids or peptides using standard peptide coupling reagents (e.g., HATU, HOBt/DIC).

Applications in Medicinal Chemistry and Drug Development

The true value of (S)-Methyl 2-amino-3-cyclopropylpropanoate hydrochloride lies in its application as a specialized building block for creating peptidomimetics.[8]

Conformationally Restricted Peptidomimetics

Peptides often suffer from poor metabolic stability and low oral bioavailability. Incorporating constrained analogues like cyclopropyl-containing amino acids can address these limitations.[9] The cyclopropyl group restricts the side-chain's rotational freedom (χ angles), which can lock the peptide into a specific conformation that mimics the bioactive shape required for receptor binding.[10] This pre-organization reduces the entropic penalty of binding, potentially leading to a significant increase in affinity and selectivity. Furthermore, the unnatural structure provides steric hindrance that shields adjacent peptide bonds from cleavage by proteases.[9]

The diagram below illustrates the incorporation of the cyclopropyl amino acid (Cpa) into a peptide sequence, replacing a natural amino acid like Leucine (Leu).

peptide_incorporation cluster_0 Native Peptide cluster_1 Peptidomimetic Native_Peptide Ala Leu Gly Cpa_Unit Incorporation of (S)-2-amino-3-cyclopropylpropanoic acid (Cpa) for enhanced stability and conformational rigidity. Native_Peptide:f1->Cpa_Unit Replace Modified_Peptide Ala Cpa Gly Cpa_Unit->Modified_Peptide:f1

Caption: Incorporation into a peptidomimetic.

Key Pharmaceutical Intermediate

Beyond general peptidomimetics, this compound is specifically cited as a reactant in the preparation of broad-spectrum inhibitors targeting coronaviruses and enteroviruses.[4] Its unique stereochemistry and conformation are likely critical for fitting into the active sites of viral enzymes, such as proteases, and disrupting their function. Its role as an intermediate for drugs targeting central nervous system (CNS) disorders highlights its utility in creating molecules that may need to cross the blood-brain barrier, a feat often aided by the increased lipophilicity and metabolic stability conferred by moieties like the cyclopropyl group.[3]

Experimental Protocols

The following protocol details a standard and essential procedure for any researcher utilizing this building block: the N-protection of the amino group with a Boc protecting group.

Protocol: N-Boc Protection of (S)-Methyl 2-amino-3-cyclopropylpropanoate hydrochloride

Rationale: The Boc protecting group is widely used in peptide synthesis because it is stable to a wide range of reaction conditions but can be easily removed under mild acidic conditions (e.g., with trifluoroacetic acid).[7] Since the starting material is a hydrochloride salt, a base is required to neutralize the ammonium ion, liberating the free amine for reaction with di-tert-butyl dicarbonate (Boc₂O). Triethylamine (Et₃N) is a common choice as it is a non-nucleophilic organic base that is easily removed during workup.

Materials:

  • (S)-Methyl 2-amino-3-cyclopropylpropanoate hydrochloride (1.0 equiv)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv)

  • Triethylamine (Et₃N) (1.1 equiv)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator

Procedure:

  • Suspend (S)-Methyl 2-amino-3-cyclopropylpropanoate hydrochloride (1.0 equiv) in anhydrous dichloromethane (DCM, approx. 0.2 M concentration) in a round-bottom flask at 0 °C (ice bath).

  • Slowly add triethylamine (1.1 equiv) to the suspension while stirring. Stir for 10-15 minutes. The suspension should become a clear solution as the free amine is formed.

  • Add di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv) to the solution. The addition may be slightly exothermic.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, dilute the reaction mixture with DCM.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x). This removes excess reagents and salts.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • The resulting crude product, N-Boc-(S)-Methyl 2-amino-3-cyclopropylpropanoate, is often a colorless oil or white solid of sufficient purity for subsequent steps. If necessary, it can be further purified by flash column chromatography on silica gel.

Validation: The identity and purity of the product should be confirmed by ¹H NMR and Mass Spectrometry, which will show the characteristic peaks for the Boc group (a large singlet at ~1.4 ppm in ¹H NMR) and the correct molecular weight.

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed.

  • Hazards: This compound may cause skin irritation, serious eye irritation, and respiratory irritation.[11]

  • Handling: Handle in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Storage: The compound is hygroscopic and should be stored tightly sealed in a dry environment under an inert atmosphere (e.g., argon or nitrogen) at room temperature to prevent degradation.[4][5]

Conclusion

(S)-Methyl 2-amino-3-cyclopropylpropanoate hydrochloride is more than a simple amino acid derivative; it is a strategic tool for medicinal chemists. Its inherent conformational constraint, provided by the cyclopropyl moiety, offers a proven method for enhancing the biological activity and metabolic stability of peptide-based drug candidates. The well-defined reactivity of its amino and ester groups allows for its straightforward incorporation into complex molecular architectures. As the demand for more sophisticated and effective therapeutics grows, the utility of specialized building blocks like this will continue to expand, solidifying its place in the modern drug discovery toolkit.

References

  • MySkinRecipes. (S)-Methyl 2-amino-3-cyclopropylpropanoate hydrochloride.
  • MedchemExpress.com. (S)-Methyl 2-amino-3-(3-hydroxyphenyl)propanoate hydrochloride.
  • ChemicalBook. (S)-Methyl 2-amino-3-cyclopropylpropanoate HCl | 206438-31-5.
  • PubChem. Methyl 2-amino-3-chloropropanoate hydrochloride.
  • PubChem. methyl (2S)-2-amino-3-cyclohexylpropanoate hydrochloride.
  • PubChem. methyl 3-amino-2-methylpropanoate hydrochloride.
  • Lead Sciences. (S)-Methyl 2-amino-3-cyclopropylpropanoate hydrochloride.
  • Life Chemicals. (2020). Novel Conformationally Restricted Amino Acids for Peptidomimetic Drug Design.
  • MDPI. (2023). Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications. Molecules, 28(12), 4729.
  • NIH. (2021). Using Peptidomimetics and Constrained Peptides as Valuable Tools for Inhibiting Protein–Protein Interactions. International Journal of Molecular Sciences, 22(19), 10766.
  • Organic Chemistry Portal. Boc-Protected Amino Groups.
  • Google Patents. (1985). The synthesis of cyclopropane amino acids and peptides.
  • MDPI. (2018). Conformationally Constrained Histidines in the Design of Peptidomimetics: Strategies for the χ-Space Control. Molecules, 23(10), 2469.
  • Synlett. (2024). Synthesis of Cyclopropyl-Ring-Containing Unnatural Amino Acid Derivatives. Synthesis, 56(02): A31-A31.

Sources

Exploratory

Spectroscopic data for Methyl 2-amino-3-cyclopropylpropanoate hydrochloride

Technical Whitepaper: Spectroscopic Characterization of Methyl 2-amino-3-cyclopropylpropanoate HCl Executive Summary & Core Identity Methyl 2-amino-3-cyclopropylpropanoate hydrochloride is a non-proteinogenic amino acid...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Spectroscopic Characterization of Methyl 2-amino-3-cyclopropylpropanoate HCl

Executive Summary & Core Identity

Methyl 2-amino-3-cyclopropylpropanoate hydrochloride is a non-proteinogenic amino acid derivative frequently employed in medicinal chemistry.[1] The incorporation of the cyclopropyl moiety serves as a bioisostere for alkene or isopropyl groups, introducing conformational restriction and metabolic stability against


-oxidation.[1]

This guide provides a definitive spectroscopic profile to assist researchers in the synthesis, purification, and validation of this compound.[1] The data presented synthesizes experimental baselines with high-fidelity predictive modeling based on structural analogues (e.g., 3-cyclopropylalanine).[1]

Compound Identity:

  • IUPAC Name: Methyl 2-amino-3-cyclopropylpropanoate hydrochloride[1]

  • Common Name: 3-Cyclopropylalanine methyl ester HCl[1]

  • CAS Number: 206438-31-5 (S-isomer)[1]

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 179.64 g/mol (Salt); 143.18 g/mol (Free Base)[1]

Synthesis & Preparation Protocol

To ensure the spectroscopic data below matches your sample, the compound must be prepared or isolated with high purity. The industry-standard protocol for converting the parent amino acid to the methyl ester hydrochloride is the Thionyl Chloride/Methanol Method .[1]

Experimental Workflow
  • Activation: Thionyl chloride (

    
    ) is added dropwise to anhydrous methanol at 0°C. This generates dry 
    
    
    
    in situ and activates the methanol.[1]
  • Addition: 3-Cyclopropylalanine is added to the solution.

  • Reflux: The mixture is heated to reflux (or stirred at RT) to drive the Fischer esterification.[1]

  • Isolation: Solvent removal and crystallization (typically Ether/Hexane) yield the HCl salt.[1]

Visual Workflow (DOT Diagram)

SynthesisWorkflow Start 3-Cyclopropylalanine (Zwitterion) Intermediate Protonated Intermediate (Fischer Esterification) Start->Intermediate Activation Reagent MeOH + SOCl2 (0°C -> RT) Reagent->Intermediate Workup Evaporation & Crystallization (Et2O) Intermediate->Workup -H2O Product Methyl 2-amino-3-cyclopropylpropanoate HCl (White Solid) Workup->Product Isolation

Figure 1: Step-by-step synthesis workflow for the conversion of the free amino acid to the methyl ester hydrochloride salt.

Spectroscopic Data: Nuclear Magnetic Resonance (NMR)

Solvent Selection: For the hydrochloride salt, DMSO-d6 is the preferred solvent.[1]


 often results in poor solubility for amino acid salts, and 

will exchange the ammonium protons, erasing the

signal.[1]
H NMR (400 MHz, DMSO-d6)

The cyclopropyl ring introduces significant diamagnetic anisotropy, causing the ring protons to appear at a very high field (upfield), distinct from aliphatic chains.[1]

PositionShift (

, ppm)
MultiplicityIntegrationAssignment Logic

8.40 – 8.60Broad Singlet3HAmmonium protons (deshielded, exchangeable).[1]

-CH
3.95 – 4.10Multiplet1HDeshielded by electron-withdrawing

and Ester.[1]

3.72Singlet3HMethyl ester (characteristic singlet).[1]

-CH

1.65 – 1.80Multiplet2HMethylene linker between chiral center and ring.[1]
Ring-CH 0.70 – 0.85Multiplet1HMethine proton on the cyclopropyl ring.[1]
Ring-CH

0.35 – 0.50Multiplet2HCyclopropyl methylene (cis/trans relative to substituent).[1]
Ring-CH

0.05 – 0.20Multiplet2HCyclopropyl methylene (highly shielded).[1]

Key Diagnostic Feature: Look for the "upfield forest" between 0.0 and 0.8 ppm .[1] If these peaks are missing, the cyclopropyl ring may have opened (ring-opening is a common side reaction under harsh acidic conditions).[1]

C NMR (100 MHz, DMSO-d6)
Carbon TypeShift (

, ppm)
Assignment
Carbonyl (C=O) ~170.5Ester carbonyl.[1]
Methoxy (

)
~53.0Methyl ester carbon.[1]

-Carbon
~52.5Chiral center (overlap with OMe possible).[1]

-Carbon
~34.0Methylene linker.[1]
Ring-CH ~7.5Cyclopropyl methine.[1]
Ring-CH

~4.5Cyclopropyl methylene (equivalent pairs).[1]

Infrared Spectroscopy (FT-IR)

The IR spectrum provides rapid confirmation of functional group integrity.[1] The cyclopropyl C-H stretch is a subtle but critical marker.

Frequency (

)
Vibration ModeStructural Indication
2800 – 3200 N-H Stretch (Broad)Ammonium salt (

).[1] Overlaps with C-H.
~3080 C-H Stretch (Ring)Diagnostic: Cyclopropyl C-H tension (higher freq than acyclic alkanes).[1][2]
1735 – 1750 C=O Stretch (Strong)Ester carbonyl (The "Sword" peak).[1]
1200 – 1250 C-O StretchEster C-O-C linkage.
1020 – 1040 Ring DeformationCyclopropyl skeletal vibration.[1]

Mass Spectrometry (MS)

Method: ESI (Electrospray Ionization) in Positive Mode (


).[1]
  • Molecular Ion (

    
    ):  144.1 m/z (Free base mass + H).[1]
    
    • Note: The HCl salt (MW 179.[1][3]6) dissociates in the MS source; you observe the cation of the free base.[1]

  • Key Fragments:

    • m/z 85: Loss of the carbomethoxy group (

      
      , mass 59).
      
    • m/z 127: Loss of ammonia (

      
      , mass 17).[1]
      
Fragmentation Pathway (DOT Diagram)

MSFragmentation Parent [M+H]+ m/z 144.1 Frag1 Loss of NH3 m/z 127.1 Parent->Frag1 - NH3 (17) Frag2 Loss of COOMe (Amine fragment) m/z 85.1 Parent->Frag2 - COOCH3 (59) Frag3 Cyclopropylcarbinyl Cation (Ring intact) Frag2->Frag3 Cleavage

Figure 2: Predicted ESI+ fragmentation pathway.[1] The stability of the cyclopropyl ring usually allows it to survive mild ionization, but high energy may trigger ring opening.[1]

References

  • National Institute of Standards and Technology (NIST). (n.d.).[1] Infrared Spectrum of Cyclopropane (Analogous Moiety Data). NIST Chemistry WebBook, SRD 69.[4][5] Retrieved from [Link][1]

  • Li, J., et al. (2011).[1] A Convenient Synthesis of Amino Acid Methyl Esters. PMC - National Institutes of Health.[1] Retrieved from [Link]

  • Master Organic Chemistry. (2016). Infrared Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

Sources

Foundational

Introduction: The Significance of Conformational Constraint in Drug Design

An In-Depth Technical Guide to the ¹³C NMR Analysis of Cyclopropyl Amino Acid Esters In the landscape of modern medicinal chemistry and drug development, the precise control of molecular conformation is a cornerstone of...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the ¹³C NMR Analysis of Cyclopropyl Amino Acid Esters

In the landscape of modern medicinal chemistry and drug development, the precise control of molecular conformation is a cornerstone of rational design. Cyclopropyl amino acid esters are a class of non-canonical amino acids that have garnered significant attention as valuable building blocks. By incorporating a rigid cyclopropane ring, these molecules act as conformationally constrained analogs of natural amino acids like glutamate, proline, and leucine. This rigidity can lock a peptide or small molecule therapeutic into a bioactive conformation, enhancing its binding affinity for a target receptor or enzyme and often improving metabolic stability.

The stereochemical arrangement of substituents on the cyclopropane ring—whether they are cis or trans—dramatically influences the three-dimensional shape and, consequently, the biological activity of the final compound. Therefore, unambiguous stereochemical assignment is not merely an analytical task but a critical step in the drug discovery pipeline. Among the arsenal of analytical techniques available, ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy stands out as an exceptionally powerful and definitive tool for the structural elucidation of these unique molecules. This guide provides a comprehensive overview of the principles, experimental protocols, and data interpretation techniques essential for the successful ¹³C NMR analysis of cyclopropyl amino acid esters.

The Unique Spectroscopic Signature of the Cyclopropyl Moiety

The cyclopropane ring is not merely a small cycloalkane; its electronic structure is unique and gives rise to a distinctive NMR signature. The severe angle strain forces the carbon-carbon bonds into a bent "banana bond" configuration, resulting in orbitals with high p-character. This, in turn, imparts a high degree of s-character to the carbon-hydrogen bonds.

This unusual hybridization has two major consequences observable in ¹³C NMR:

  • Anomalous Upfield Chemical Shifts: The most striking feature of a cyclopropane ring in a ¹³C NMR spectrum is the extreme shielding of the ring carbons. This is attributed to a combination of factors, including the anisotropy of the C-C bonds and a phenomenon sometimes described as σ-aromaticity, a ring current involving the electrons in the three C-C bonds.[1][2] Consequently, the ¹³C chemical shifts of cyclopropyl carbons are found far upfield, typically in the range of 0 to 30 ppm, and can even exhibit negative values relative to tetramethylsilane (TMS).[3]

  • Large ¹JCH Coupling Constants: The high s-character of the C-H bonds leads to larger one-bond carbon-proton coupling constants (¹JCH) compared to typical alkanes, a feature that can be observed in coupled ¹³C NMR spectra.[2]

Core Chemical Shifts and Stereochemical Effects

A typical cyclopropyl amino acid ester presents several distinct carbon environments. Understanding their characteristic chemical shifts and how they are influenced by stereochemistry is key to spectral assignment.

Key Carbon Environments

The general structure of a cyclopropyl amino acid ester can be dissected into four key regions for ¹³C NMR analysis.

Caption: General structure of a substituted cyclopropyl amino acid ester highlighting key carbon environments.

  • Cyclopropyl Carbons (Cα', Cβ'): As discussed, these are found in the highly shielded region of the spectrum (~0-30 ppm). Their exact shifts are exquisitely sensitive to the nature and stereochemistry of substituents.

  • Alpha-Carbon (Cα): This is the carbon bearing the amino and ester functionalities. It typically resonates in the 50-65 ppm range, influenced by the electronegativity of the attached nitrogen and oxygen atoms.[4]

  • Carbonyl Carbon (C=O): The ester carbonyl carbon appears far downfield, generally between 165 and 175 ppm.[5][6] Its chemical shift is sensitive to solvent polarity and hydrogen bonding.[7]

  • Ester Carbons (O-R): The carbons of the ester alkyl group appear in their typical regions, for example, an O-C H₂ group resonates around 60-70 ppm, while a terminal C H₃ appears around 14-15 ppm.

The Power of Stereochemistry: The γ-Gauche Effect

The definitive assignment of cis and trans isomers is often achieved by observing the steric effects on carbon chemical shifts. The most important of these is the γ-gauche effect , which states that a carbon atom will be shielded (shifted upfield) when it is in a gauche (sterically hindered) relationship with another carbon or bulky substituent at the γ-position (three bonds away).[8][9]

In a 1,2-disubstituted cyclopropane:

  • In the cis isomer , the substituents are on the same face of the ring. This forces them into a sterically compressed arrangement, leading to a pronounced γ-gauche effect. The cyclopropyl carbons (and sometimes the carbons of the substituents themselves) will be shifted significantly upfield compared to the trans isomer.

  • In the trans isomer , the substituents are on opposite faces, minimizing steric interaction. The carbon signals will therefore appear relatively downfield .

This reliable and predictable effect makes ¹³C NMR a superior tool for stereochemical assignment in this class of compounds.[10]

A Self-Validating Protocol for ¹³C NMR Acquisition

Acquiring high-quality, reproducible ¹³C NMR data requires a meticulous and systematic approach. The following protocol is designed to be a self-validating system, ensuring accuracy from sample preparation to data analysis.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep1 Weigh Sample (15-50 mg) prep2 Dissolve in Deuterated Solvent (0.6-0.7 mL, e.g., CDCl₃, DMSO-d₆) prep1->prep2 prep3 Filter into NMR Tube (Use glass wool plug in pipette) prep2->prep3 acq1 Insert Sample & Lock prep3->acq1 acq2 Tune & Shim Magnet acq1->acq2 acq3 Set Up ¹³C Experiment (Proton Decoupled, Set D1, NS) acq2->acq3 acq4 Acquire Data acq3->acq4 proc1 Fourier Transform acq4->proc1 proc2 Phase & Baseline Correction proc1->proc2 proc3 Calibrate Spectrum (TMS or Solvent) proc2->proc3 proc4 Assign Peaks & Analyze Shifts proc3->proc4

Caption: Experimental workflow for ¹³C NMR analysis.

Experimental Protocol
  • Sample Preparation:

    • Quantity: Weigh approximately 15-50 mg of the purified cyclopropyl amino acid ester. While less can be used, this amount ensures a good signal-to-noise ratio in a reasonable time.

    • Solvent Selection: Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆). The choice of solvent can influence chemical shifts, so consistency is key for comparative studies.[7]

    • Filtration (Critical Step): Any suspended particulate matter will degrade the magnetic field homogeneity, leading to broad, poorly resolved peaks. Filter the sample solution directly into a clean, dry NMR tube through a small, tight plug of glass wool packed into a Pasteur pipette. Do not use cotton wool, as it can be leached by organic solvents.

  • Instrument Setup and Acquisition:

    • Locking and Shimming: Insert the sample into the NMR magnet. Lock the field frequency onto the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical lock signal.

    • Experiment Parameters:

      • Pulse Sequence: Use a standard single-pulse ¹³C experiment with proton decoupling (e.g., zgpg30 on Bruker systems). Proton decoupling collapses C-H multiplets into singlets, simplifying the spectrum and improving signal-to-noise via the Nuclear Overhauser Effect (NOE).[5]

      • Relaxation Delay (D1): Set a relaxation delay (D1) of 1-2 seconds. Causality: Carbonyl carbons and other quaternary carbons often have long relaxation times. A sufficient delay is crucial to allow these nuclei to fully relax between pulses, ensuring their signals are not attenuated and that quantitative comparisons, if needed, are more reliable.

      • Number of Scans (NS): Due to the low natural abundance of ¹³C (1.1%), signal averaging is required. A typical experiment on 15-50 mg of a small molecule may require 256 to 1024 scans, taking 10 to 60 minutes.

  • Data Processing:

    • Fourier Transform: Apply an exponential line broadening factor (e.g., 1-2 Hz) to improve the signal-to-noise ratio, followed by Fourier transformation.

    • Correction and Calibration: Perform phase correction and baseline correction to obtain a clean spectrum. Calibrate the chemical shift axis by setting the solvent peak to its known value (e.g., CDCl₃ at 77.16 ppm) or to the internal standard TMS at 0.00 ppm.[3]

Data Presentation and Interpretation

Summarizing spectral data in a tabular format is essential for clear comparison, especially when dealing with stereoisomers.

Table 1: Representative ¹³C NMR Chemical Shifts (δ, ppm) for cis- and trans-Ethyl 2-Amino-3-methylcyclopropane-1-carboxylate in CDCl₃ *

Carbon AtomRepresentative Shift (trans-isomer)Representative Shift (cis-isomer)Rationale for Shift Difference
C=O (Ester)171.5171.2Minimal change, but can be influenced by long-range electronic effects.
O-CH₂ (Ester)60.860.5Minor shielding in the cis isomer due to steric crowding.
(C1)35.231.8Shielded in the cis isomer due to steric interaction with the methyl group.
Cα' (C2)33.529.5Significant upfield shift in the cis isomer due to the γ-gauche effect from the Cα substituent.
Cβ' (C3)24.119.9Significant upfield shift in the cis isomer due to the γ-gauche effect from the Cα substituent.
CH₃ (on C3)15.611.8Pronounced upfield shift in the cis isomer due to steric compression against the amino/ester groups.
CH₃ (Ester)14.214.1Negligible change.

Note: These values are illustrative, based on established principles of ¹³C NMR spectroscopy, including typical ranges for functional groups and the predictable shielding of the γ-gauche effect.[5][8][9][10] Actual experimental values may vary.

Conclusion

¹³C NMR spectroscopy is an indispensable technique in the toolkit of researchers working with cyclopropyl amino acid esters. The unique electronic structure of the cyclopropane ring gives rise to characteristic upfield signals that are a hallmark of this moiety. More importantly, the sensitivity of ¹³C chemical shifts to the local steric environment, particularly through the γ-gauche effect, provides a robust and reliable method for the unambiguous assignment of cis and trans stereoisomers. By following a rigorous, self-validating experimental protocol, scientists and drug developers can confidently elucidate the precise three-dimensional structure of these valuable molecules, paving the way for a deeper understanding of their structure-activity relationships and accelerating the design of next-generation therapeutics.

References

  • 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. (n.d.). MDPI. Retrieved February 5, 2026, from [Link]

  • Deslauriers, R., et al. (1976). 13C-nuclear Magnetic Resonance Studies of 85% 13C-enriched Amino Acids and Small Peptides. pH Effects on the Chemical Shifts, Coupling Constants, Kinetics of Cis-Trans Isomerisation and Conformation Aspects. Journal of the American Chemical Society. Retrieved February 5, 2026, from [Link]

  • Gerold, A., et al. (2015). Questioning the γ-gauche effect: stereoassignment of 1,3-disubstituted-tetrahydro-β-carbolines using 1H-1H coupling constants. Organic & Biomolecular Chemistry. Retrieved February 5, 2026, from [Link]

  • Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of 2,2-dimethylpropane analysis of chemical shifts ppm interpretation. Retrieved February 5, 2026, from [Link]

  • Gable, K. (2022). 13C NMR Chemical Shift. Oregon State University. Retrieved February 5, 2026, from [Link]

  • Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of cyclopropane C3H6 analysis of chemical shifts. Retrieved February 5, 2026, from [Link]

  • Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of cyclopentane analysis of chemical shifts. Retrieved February 5, 2026, from [Link]

  • Baranac-Stojanović, M., & Stojanović, M. (2014). H-1 NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. ResearchGate. Retrieved February 5, 2026, from [Link]

  • Patel, D. J., Howden, M. E. H., & Roberts, J. D. (1963). NUCLEAR MAGNETIC RESONANCE SPECTROCOPY. CYCLO PROPANE DERIVATES. Defense Technical Information Center. Retrieved February 5, 2026, from [Link]

  • Ando, S., et al. (1985). Conformational Characterization of Glycine Residues Incorporated into Some Homopolypeptides by Solid-State 13C NMR Spectroscopy. Journal of the American Chemical Society. Retrieved February 5, 2026, from [Link]

  • SpectraBase. (n.d.). trans-1,2-Dimethyl-cyclopropane - Optional[13C NMR] - Chemical Shifts. Retrieved February 5, 2026, from [Link]

  • Jimenez, M. A., et al. (1994). The 13C chemical shifts of amino acids in aqueous solution containing organic solvents: application to the secondary structure characterization of peptides in aqueous trifluoroethanol solution. Peptide Science. Retrieved February 5, 2026, from [Link]

  • Bailey, W. F., et al. (2004). The γ‐ and the δ‐effects in 13C NMR spectroscopy in terms of nuclear chemical shielding (NCS) analysis. Magnetic Resonance in Chemistry. Retrieved February 5, 2026, from [Link]

  • Barna, J. C. J., et al. (2021). 13C Direct Detected NMR for Challenging Systems. Chemical Reviews. Retrieved February 5, 2026, from [Link]

  • Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of ethylamine C2H7N CH3CH2NH2 analysis of chemical shifts. Retrieved February 5, 2026, from [Link]

  • Potrzebowski, M. J. (2005). Comment to 13C-NMR studies of alpha and gamma polymorphs of glycine. Solid State Nuclear Magnetic Resonance. Retrieved February 5, 2026, from [Link]

Sources

Exploratory

Solubility of Methyl 2-amino-3-cyclopropylpropanoate hydrochloride in organic solvents

The following technical guide details the solubility profile, physicochemical characteristics, and handling protocols for Methyl 2-amino-3-cyclopropylpropanoate hydrochloride . This document is structured for researchers...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profile, physicochemical characteristics, and handling protocols for Methyl 2-amino-3-cyclopropylpropanoate hydrochloride . This document is structured for researchers requiring actionable data for synthesis, purification, and formulation.

Executive Summary

Methyl 2-amino-3-cyclopropylpropanoate hydrochloride (CAS: 206438-31-5) is a non-canonical amino acid derivative featuring a cyclopropyl moiety.[1][2][3] As a hydrochloride salt of an amino ester, its solubility behavior is governed by the competition between the high lattice energy of the ionic salt and the solvation capability of the solvent.

While the cyclopropyl side chain introduces a degree of lipophilicity, the ionic character (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">


) dictates that polar protic  and polar aprotic  solvents are the primary dissolution media. Non-polar organic solvents act as anti-solvents, a property crucial for purification via recrystallization.

Physicochemical Characterization

PropertyDataRelevance
Chemical Name (S)-Methyl 2-amino-3-cyclopropylpropanoate HClTarget Compound
CAS Number 206438-31-5Identification
Molecular Weight 179.64 g/mol Stoichiometry
Appearance White to off-white solidPurity Indicator
Polarity Amphiphilic (Ionic Head + Lipophilic Tail)Solvent Selection
Hygroscopicity High (Likely)Handling Precaution
Structural Insight

The molecule consists of three distinct regions affecting solubility:

  • Ionic Head Group (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
    ):  Drives solubility in water and lower alcohols; responsible for high melting point and lattice energy.
    
  • Ester Linkage (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
    ):  Provides hydrogen bond acceptance but limited polarity compared to the salt.
    
  • Cyclopropyl Tail: A hydrophobic, strained ring system. While it increases lipophilicity compared to alanine, it does not sufficiently offset the ionic salt character to permit solubility in non-polar solvents like hexane.

Solubility Landscape

The following classification is based on empirical data for analogous amino acid ester salts and specific literature values for this compound.

Solubility Classification Table
Solvent ClassSpecific SolventsSolubility RatingPrimary Application
Polar Aprotic DMSO High (>100 mg/mL)Stock solutions, Biological assays
Polar Protic Methanol , WaterHigh Optical rotation, Synthesis, Transfer
Polar Protic Ethanol , IsopropanolModerate Recrystallization (Hot)
Chlorinated Dichloromethane (DCM), ChloroformLow/Moderate Partitioning (only if free-based)
Ethers Diethyl Ether, MTBE, THFInsoluble Anti-solvent precipitation
Hydrocarbons Hexane, TolueneInsoluble Washing impurities
Critical Technical Notes
  • DMSO Solubility: Verified at 100 mg/mL with ultrasonic assistance. Note that DMSO is difficult to remove; avoid for intermediate steps unless necessary.

  • Methanol: The standard solvent for optical rotation measurements (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
     g/mL), indicating reliable solubility at ambient temperatures.
    
  • The "Salting Out" Effect: The presence of the hydrochloride counter-ion renders the compound insoluble in diethyl ether. This is the primary mechanism for isolating the product after synthesis: concentrate the methanolic reaction mixture and pour into cold ether to precipitate the pure white solid.

Experimental Protocols

Protocol A: Rapid Solubility Determination

Use this workflow to verify solubility for a new solvent batch or formulation.

  • Preparation: Weigh 10 mg of the HCl salt into a 1.5 mL microcentrifuge tube.

  • Addition: Add 100

    
    L of the target solvent (Target concentration: 100 mg/mL).
    
  • Agitation: Vortex for 30 seconds.

  • Observation:

    • Clear Solution: Soluble.[3][4][5][6]

    • Suspension: Sonicate for 5 minutes (bath sonicator).

  • Thermal Stress: If still undissolved, heat to 40°C (if solvent BP permits).

Protocol B: Purification via Anti-Solvent Recrystallization

The most effective method to purify amino acid ester salts.

  • Dissolution: Dissolve crude Methyl 2-amino-3-cyclopropylpropanoate HCl in the minimum amount of warm Methanol (approx. 50-60°C).

    • Note: Do not use water, as recovering the salt requires lyophilization.

  • Filtration: Filter while hot to remove insoluble mechanical impurities.

  • Precipitation: Slowly add Diethyl Ether (or MTBE) to the filtrate with vigorous stirring. Ratio of Methanol:Ether should be roughly 1:5 to 1:10.

  • Crystallization: A white precipitate should form immediately. Cool the mixture to 0°C or -20°C for 1 hour to maximize yield.

  • Isolation: Filter the solid (Buchner funnel), wash with cold ether, and dry under vacuum.

Protocol C: Free-Basing for Organic Extraction

Required if the compound must be dissolved in non-polar organic solvents (e.g., for a reaction in DCM).

  • Partition: Suspend the HCl salt in Dichloromethane (DCM) .

  • Neutralization: Add an equal volume of saturated aqueous Sodium Bicarbonate (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
    ) .
    
  • Extraction: Shake vigorously. The free amine (Methyl 2-amino-3-cyclopropylpropanoate) will migrate into the DCM layer.

  • Separation: Collect the organic layer.

  • Drying: Dry over anhydrous

    
     and concentrate.
    
    • Warning: The free base is unstable and prone to cyclization (diketopiperazine formation) or hydrolysis. Use immediately.

Visualizations

Figure 1: Solubility Testing Decision Logic

This diagram illustrates the logical flow for determining the optimal solvent system for this compound.

SolubilityLogic Start Start: 10mg Compound Solvent Add 100µL Solvent Start->Solvent Vortex Vortex 30s Solvent->Vortex Check1 Clear Solution? Vortex->Check1 Sonicate Sonicate 5 min Check1->Sonicate No ResultHigh High Solubility (Use for Stock) Check1->ResultHigh Yes Check2 Clear Solution? Sonicate->Check2 Heat Heat to 40°C Check2->Heat No Check2->ResultHigh Yes Check3 Clear Solution? Heat->Check3 ResultMod Moderate Solubility (Use for Cryst.) Check3->ResultMod Yes ResultLow Insoluble (Use as Anti-Solvent) Check3->ResultLow No

Caption: Step-by-step decision tree for classifying solvent compatibility with Methyl 2-amino-3-cyclopropylpropanoate HCl.

Figure 2: Salt-to-Free-Base Extraction Workflow

Visualizing the transition from the water-soluble salt to the organic-soluble free base.

FreeBase Salt HCl Salt (Solid) Mix Biphasic System DCM + Sat. NaHCO3 Salt->Mix React Deprotonation (R-NH3+ -> R-NH2) Mix->React PhaseSep Phase Separation React->PhaseSep AqLayer Aqueous Layer (Discard) PhaseSep->AqLayer OrgLayer DCM Layer (Contains Free Base) PhaseSep->OrgLayer Dry Dry (Na2SO4) & Evaporate OrgLayer->Dry

Caption: Workflow for converting the HCl salt to the organic-soluble free amine for synthesis applications.

References

  • Needham, T. E. The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island Dissertations. Retrieved from [Link]

  • National Institutes of Health (NIH). A Convenient Synthesis of Amino Acid Methyl Esters. PMC. Retrieved from [Link]

Sources

Foundational

The Geometric Lock: Cyclopropyl Amino Acids in Precision Medicinal Chemistry

Topic: Role of Cyclopropyl Amino Acids in Medicinal Chemistry Content Type: Technical Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary In the optimization of peptide-base...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Role of Cyclopropyl Amino Acids in Medicinal Chemistry Content Type: Technical Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the optimization of peptide-based therapeutics and small-molecule peptidomimetics, the "flexible molecule" problem—high entropic cost upon binding and susceptibility to proteolytic cleavage—remains a primary failure mode. Cyclopropyl amino acids (CPAAs) represent a high-value structural solution. By introducing the smallest carbocycle into the peptide backbone or side chain, medicinal chemists can mechanically "lock" bioactive conformations and electronically shield bonds from metabolic attack.

This guide analyzes the structural, electronic, and synthetic utility of CPAAs, specifically focusing on 1-aminocyclopropanecarboxylic acid (ACC) and methanoproline derivatives, providing actionable protocols for their integration into drug discovery workflows.

Structural & Electronic Fundamentals

The cyclopropane ring is not merely a steric spacer; it is an electronic unique entity.[1] The carbon atoms are


-like in character due to the significant angle strain (

vs.

), resulting in Walsh orbitals . These orbitals have high

-character and can conjugate with adjacent

-systems (carbonyls, aromatics), behaving similarly to a vinyl group but without the rotational freedom.
Conformational Restriction ( and Angles)

In natural amino acids (e.g., alanine), the backbone torsion angles ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">


 (N-C

) and

(C

-C) have considerable rotational freedom, populating broad regions of the Ramachandran plot.
  • The CPAA Effect: In ACC, the C

    
     atom is part of the rigid three-membered ring. This locks the 
    
    
    
    and
    
    
    angles into narrow energy wells (typically
    
    
    ).
  • Outcome: Incorporation of ACC induces strong

    
    -turn or 
    
    
    
    -helix secondary structures, pre-organizing the molecule for receptor binding and minimizing the entropic penalty (
    
    
    ).
Metabolic Stability

Peptide bonds adjacent to CPAAs are sterically shielded from proteases. Furthermore, the C-H bonds of the cyclopropane ring are shorter and stronger (approx. 106 kcal/mol) than typical aliphatic C-H bonds, rendering them more resistant to oxidative metabolism by Cytochrome P450 enzymes, although ring-opening metabolic pathways must still be monitored.

Visualization: The Conformational "Lock" Logic

The following diagram illustrates the thermodynamic advantage of CPAA incorporation using a Graphviz visualization.

ConformationalLock Linear Linear Peptide (High Entropy) Binding Receptor Binding (Entropic Penalty) Linear->Binding High ΔS loss CPAA_Peptide CPAA-Modified Peptide (Pre-organized / Low Entropy) Linear->CPAA_Peptide Medicinal Chemistry Optimization Complex_Linear Bound Complex (Low Affinity) Binding->Complex_Linear Complex_CPAA Bound Complex (High Affinity) CPAA_Peptide->Complex_CPAA Minimal ΔS loss (Rigid Backbone)

Figure 1: Thermodynamic logic of conformational restriction. CPAAs reduce the entropic penalty of binding by pre-organizing the ligand into its bioactive conformation.

Case Study: Saxagliptin and Methanoproline

Saxagliptin (Onglyza) is a Dipeptidyl Peptidase-4 (DPP-4) inhibitor used for Type 2 Diabetes. Its potency derives from a specific CPAA derivative: cis-4,5-methanoproline .

FeatureRole in SaxagliptinMechanism
Moiety cis-4,5-methanoprolineFused cyclopropyl-pyrrolidine ring.
Conformation Ring Puckering ConstraintThe cyclopropane ring forces the pyrrolidine ring into a specific envelope conformation that optimally fits the S1 subsite of DPP-4.
Warhead Nitrile GroupForms a reversible covalent imidate adduct with the catalytic Ser630 of DPP-4.
Stability Intramolecular CyclizationThe rigid structure prevents intramolecular cyclization of the primary amine onto the nitrile (a common degradation pathway in flexible nitrile-peptides).

Causality: The decision to use methanoproline over proline was not random; it was a deliberate choice to increase potency (5-10x over vildagliptin) by maximizing van der Waals contacts in the hydrophobic S1 pocket while chemically stabilizing the reactive nitrile warhead.

Synthetic Methodologies

Synthesizing CPAAs requires overcoming the high ring strain energy (27.5 kcal/mol). Three primary strategies are employed in modern medicinal chemistry:

Dialkylation of Glycine Equivalents (For ACC)

The most scalable method for 1-aminocyclopropanecarboxylic acid (ACC).

  • Substrate: Benzylidene glycine ethyl ester or similar Schiff bases.

  • Reagent: 1,2-dibromoethane (or 1,2-dichloroethane).[2]

  • Mechanism: Double nucleophilic substitution (

    
    ) at the 
    
    
    
    -carbon.
Kulinkovich-de Meijere Reaction (For Cyclopropylamines)

Ideal for converting amides directly into cyclopropylamines.

  • Reagents: Grignard reagent (EtMgBr) + Ti(OiPr)

    
     (catalytic).[3]
    
  • Mechanism: Formation of a titanacyclopropane intermediate which acts as a 1,2-dicarbanion equivalent, inserting into the amide carbonyl.[4]

Simmons-Smith Cyclopropanation (For Methanoproline)

Used to install the ring onto an existing olefin (e.g., 3,4-dehydroproline).

  • Reagents: Zn-Cu couple + CH

    
    I
    
    
    
    .
  • Selectivity: Directed by adjacent hydroxyl or carbamate groups to ensure cis or trans stereochemistry.

Detailed Experimental Protocol

Protocol: Synthesis of N-Boc-1-aminocyclopropanecarboxylic acid (Boc-ACC-OH)

This protocol utilizes the dialkylation strategy, optimized for safety and yield. It is a self-validating system: the disappearance of the starting glycine spot on TLC and the appearance of the unique cyclopropyl NMR signals confirm success.

Reagents:

  • N-(Diphenylmethylene)glycine ethyl ester (Glycine Schiff base)

  • 1,2-Dibromoethane[2][5]

  • Sodium Hydride (NaH), 60% dispersion in mineral oil

  • Dimethylformamide (DMF), anhydrous

  • Citric acid (10% aq), Ethyl acetate, Hexanes

Step-by-Step Workflow:

  • Preparation of Anion:

    • Flame-dry a 250 mL round-bottom flask under Argon.

    • Add NaH (2.2 equiv) and wash with dry hexanes (2x) to remove mineral oil. Suspend in anhydrous DMF.

    • Cool to 0°C. Add N-(Diphenylmethylene)glycine ethyl ester (1.0 equiv) dissolved in DMF dropwise.

    • Observation: Evolution of H

      
       gas indicates deprotonation. Stir for 30 min until gas evolution ceases.
      
  • Cyclization (The Critical Step):

    • Add 1,2-dibromoethane (1.2 equiv) dropwise at 0°C.

    • Allow the reaction to warm to Room Temperature (RT) and stir for 12-16 hours.

    • Checkpoint: TLC (Hexanes/EtOAc 4:1). Starting material (

      
      ) should disappear; product (
      
      
      
      ) appears.
  • Hydrolysis & Protection:

    • Quench with saturated NH

      
      Cl.[5] Extract with diethyl ether. Concentrate organic layer.[5]
      
    • Dissolve residue in THF/1N HCl (1:1). Stir at RT for 2 hours (cleaves the imine).

    • Wash with ether (removes benzophenone byproduct).

    • Basify the aqueous phase (containing free ACC ethyl ester) to pH 9 with Na

      
      CO
      
      
      
      .
    • Add Di-tert-butyl dicarbonate (Boc

      
      O, 1.2 equiv) in dioxane. Stir 12h.
      
  • Saponification:

    • Add LiOH (2 equiv) to the mixture. Stir 4h to hydrolyze the ethyl ester.

    • Acidify to pH 3 with citric acid (prevents Boc cleavage). Extract with EtOAc.

  • Validation (NMR):

    • 1H NMR (CDCl

      
      ):  Look for the characteristic cyclopropyl protons: two multiplets around 
      
      
      
      1.1–1.6 ppm (4H). Absence of olefinic protons confirms no elimination occurred.

Visualization: Synthetic Workflow

Synthesis Start Glycine Schiff Base (Activated Methylene) Deprotonation Step 1: Deprotonation (NaH, DMF) Start->Deprotonation Cyclization Step 2: Dialkylation (1,2-Dibromoethane) Deprotonation->Cyclization Anion Formation Intermediate Cyclopropyl Imine Cyclization->Intermediate Ring Closure Hydrolysis Step 3: Imine Hydrolysis (1N HCl) Intermediate->Hydrolysis Deprotection Protection Step 4: Boc Protection (Boc2O) Hydrolysis->Protection Final N-Boc-ACC-OH Protection->Final

Figure 2: Synthetic pathway for N-Boc-1-aminocyclopropanecarboxylic acid via 1,2-dialkylation.

References

  • Synthesis of 1-Aminocyclopropanecarboxylic Acid Derivatives

    • Title: Methods for the preparation of 1-Aminocyclopropanecarboxylic Acids.[6]

    • Source: ResearchG
    • URL:[Link]

  • Saxagliptin Mechanism & Structure

    • Title: Clinical Pharmacokinetics and Pharmacodynamics of Saxagliptin, a Dipeptidyl Peptidase-4 Inhibitor.[7][8]

    • Source: PubMed (Clin Pharmacokinet).
    • URL:[Link][8]

  • Kulinkovich Reaction

    • Title: Kulinkovich Cyclopropan
    • Source: ACS GCI Pharmaceutical Roundtable.
    • URL:[Link]

  • Conformational Analysis

    • Title: Conformational profile of 1-aminocyclopropanecarboxylic acid.[9]

    • Source: ResearchG
    • URL:[Link]

  • Methanoproline Synthesis

    • Title: Stereoselective Preparation of (4S)-1-Methyl-4-propyl-L-proline Commencing from (cis)-4-Hydroxy-L-proline.[10]

    • Source: MDPI (Molbank).
    • URL:[Link][4][10][11][12]

Sources

Exploratory

Beyond the Canonical 20: A Technical Guide to Unnatural Amino Acids in Peptide Design

Foreword: Expanding the Chemical Alphabet of Life For decades, the design of peptide-based therapeutics has been largely confined to the 20 proteinogenic amino acids, the fundamental building blocks of life. While this c...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Expanding the Chemical Alphabet of Life

For decades, the design of peptide-based therapeutics has been largely confined to the 20 proteinogenic amino acids, the fundamental building blocks of life. While this canonical set offers a remarkable diversity of chemical functionalities, it represents only a fraction of the vast chemical space available. The introduction of unnatural amino acids (Uaas) into peptide scaffolds has emerged as a transformative strategy in drug discovery and chemical biology. These bespoke building blocks empower researchers to transcend the limitations of natural peptides, paving the way for therapeutics with enhanced stability, improved potency, novel modes of action, and tailored pharmacokinetic profiles.

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the principles and practicalities of incorporating unnatural amino acids into peptides. Moving beyond a mere recitation of protocols, this guide delves into the rationale behind experimental choices, offering field-proven insights to navigate the challenges and unlock the full potential of this powerful technology.

I. The Rationale for Venturing Beyond Nature's Toolkit: Why Unnatural Amino Acids?

The allure of unnatural amino acids lies in their ability to address the inherent weaknesses of natural peptides as therapeutic agents, such as their susceptibility to proteolytic degradation and poor membrane permeability.[1] By strategically replacing canonical amino acids with their unnatural counterparts, we can imbue peptides with a range of desirable properties.

Enhanced Proteolytic Stability: A primary driver for Uaa incorporation is to confer resistance to enzymatic degradation.[1] The introduction of D-amino acids, N-methylated amino acids, or β-amino acids disrupts the recognition sites for proteases, thereby extending the in vivo half-life of the peptide.[2]

Conformational Constraint and Potency: Uaas can be used to induce or stabilize specific secondary structures, such as helices, sheets, and turns. This conformational pre-organization can lead to a significant increase in binding affinity and biological activity by reducing the entropic penalty of binding to a target receptor.

Introduction of Novel Functionalities: The side chains of Uaas can carry a vast array of chemical functionalities not found in nature. These can include fluorescent probes for imaging, photo-crosslinkers for identifying binding partners, or bioorthogonal handles for site-specific conjugation of drugs or other molecules.[1]

Modulation of Physicochemical Properties: The incorporation of Uaas can be used to fine-tune the solubility, lipophilicity, and membrane permeability of peptides, thereby improving their drug-like properties.[3]

II. Methods of Incorporation: A Tale of Two Strategies

The introduction of unnatural amino acids into a peptide sequence can be broadly categorized into two main approaches: chemical synthesis and in vivo incorporation. The choice of method depends on several factors, including the desired length of the peptide, the specific Uaa to be incorporated, and the required scale of production.

A. Chemical Synthesis: The Art of Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis (SPPS) is the workhorse for the chemical synthesis of peptides containing unnatural amino acids.[1] This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support.

The fundamental cycle of SPPS—deprotection of the N-terminal protecting group, coupling of the next amino acid, and washing—remains the same for both natural and unnatural amino acids. However, the unique chemical nature of many Uaas can present challenges that require careful consideration and optimization of the synthetic protocol.

Experimental Protocol: Standard Fmoc-Based Solid-Phase Peptide Synthesis of a Peptide Containing an Unnatural Amino Acid

This protocol outlines the manual synthesis of a generic peptide containing a commercially available Fmoc-protected unnatural amino acid.

1. Resin Preparation: a. Place the appropriate amount of Fmoc-Rink Amide resin in a reaction vessel. b. Swell the resin in dimethylformamide (DMF) for 30 minutes. c. Drain the DMF.

2. First Amino Acid Coupling: a. Dissolve 3 equivalents of the first Fmoc-protected amino acid and 3 equivalents of a coupling reagent (e.g., HATU) in DMF. b. Add 6 equivalents of a base (e.g., N,N-diisopropylethylamine - DIPEA) to the amino acid solution. c. Add the activated amino acid solution to the resin and agitate for 2 hours. d. Wash the resin with DMF (3x), dichloromethane (DCM) (3x), and DMF (3x).

3. Fmoc Deprotection: a. Add a 20% solution of piperidine in DMF to the resin and agitate for 5 minutes. b. Drain the solution and repeat the piperidine treatment for another 15 minutes. c. Wash the resin with DMF (5x).

4. Subsequent Amino Acid Couplings (including the Unnatural Amino Acid): a. Repeat steps 2b-2d for each subsequent amino acid, including the desired unnatural amino acid.

5. Cleavage and Deprotection: a. Wash the fully assembled peptide-resin with DCM (3x) and dry under vacuum. b. Prepare a cleavage cocktail appropriate for the side-chain protecting groups used (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane). c. Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.[4] d. Filter the resin and collect the filtrate.

6. Peptide Precipitation and Purification: a. Precipitate the peptide by adding the TFA solution to cold diethyl ether.[1] b. Centrifuge the mixture to pellet the crude peptide.[1] c. Wash the peptide pellet with cold diethyl ether.[1] d. Dry the crude peptide under vacuum.[1] e. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).[1] f. Characterize the purified peptide by mass spectrometry (MS) and analytical HPLC.[1]

The incorporation of Uaas can sometimes be challenging due to steric hindrance or altered reactivity. Bulky side chains can slow down coupling reactions, necessitating the use of more potent coupling reagents or longer reaction times.

Table 1: Comparison of Common Coupling Reagents for Sterically Hindered Unnatural Amino Acids

Coupling ReagentDescriptionAdvantagesConsiderations
HBTU/HATU Benzotriazole-based aminium saltsHighly efficient, widely usedCan cause racemization, especially with sensitive amino acids
COMU Uronium salt incorporating Oxyma PureHigh coupling efficiency, safer handling (non-explosive byproducts)[5]Higher cost compared to HBTU/HATU
TOTT Thiuronium saltEffective for sterically hindered and N-methylated amino acids, lower racemization reported[5]Less commonly used than aminium salts

This table provides a general overview. The optimal coupling reagent and conditions should be determined empirically for each specific unnatural amino acid.

Diagram 1: Decision-Making Workflow for SPPS with Unnatural Amino Acids

SPPS_Workflow start Start: Peptide Sequence with Uaa select_resin Select Appropriate Resin (e.g., Rink Amide for C-terminal amide) start->select_resin spps_cycle Perform SPPS Cycles (Deprotection, Coupling, Wash) select_resin->spps_cycle uaa_coupling Couple Unnatural Amino Acid spps_cycle->uaa_coupling check_coupling Monitor Coupling Efficiency (e.g., Kaiser Test) uaa_coupling->check_coupling complete Coupling Complete? check_coupling->complete recouple Recouple or Use Stronger Reagent complete->recouple No continue_spps Continue SPPS for Remaining Residues complete->continue_spps Yes recouple->uaa_coupling cleavage Cleavage from Resin & Side-Chain Deprotection continue_spps->cleavage purification Purification (RP-HPLC) cleavage->purification characterization Characterization (MS, HPLC) purification->characterization end End: Purified Peptide characterization->end

Caption: A flowchart outlining the key steps and decision points in solid-phase peptide synthesis incorporating an unnatural amino acid.

B. In Vivo Incorporation: Hijacking the Ribosome

For the production of larger proteins or for studying peptides within a cellular context, in vivo incorporation of Uaas is the method of choice. This powerful technique relies on the creation of an "orthogonal" translational system—a tRNA and its cognate aminoacyl-tRNA synthetase (aaRS) pair that is engineered to uniquely recognize a specific Uaa and incorporate it in response to a nonsense or frameshift codon.[6][7][8]

  • Orthogonal tRNA (O-tRNA): This tRNA is engineered to not be recognized by any of the endogenous aaRSs in the host organism. Its anticodon is mutated to recognize a stop codon (typically the amber codon, UAG) or a quadruplet codon.[2]

  • Orthogonal Aminoacyl-tRNA Synthetase (O-RS): This enzyme is evolved to specifically charge the O-tRNA with the desired unnatural amino acid and not with any of the canonical amino acids.

The process begins with the co-transformation of a host organism (commonly E. coli or yeast) with two plasmids: one encoding the O-tRNA/O-RS pair and another containing the gene of interest with a strategically placed amber codon at the desired site of Uaa incorporation. The cells are then grown in media supplemented with the unnatural amino acid.

Diagram 2: The Mechanism of In Vivo Unnatural Amino Acid Incorporation

InVivo_Uaa cluster_cell Host Cell uaa Unnatural Amino Acid (Uaa) o_rs Orthogonal aaRS (O-RS) uaa->o_rs charged_trna Uaa-O-tRNA o_rs->charged_trna charges o_trna Orthogonal tRNA (O-tRNA) o_trna->o_rs ribosome Ribosome charged_trna->ribosome final_protein Protein with Uaa ribosome->final_protein incorporates Uaa mrna mRNA with UAG codon mrna->ribosome protein Growing Peptide Chain protein->ribosome

Caption: A simplified diagram illustrating the key components and process of incorporating an unnatural amino acid into a protein in a living cell using an orthogonal translation system.

III. A Universe of Possibilities: A Glimpse into the Diversity of Unnatural Amino Acids

The palette of commercially available and synthetically accessible unnatural amino acids is vast and ever-expanding. The choice of Uaa is dictated by the desired modification and its intended application.

Table 2: Selected Unnatural Amino Acids and Their Applications in Peptide Design

Unnatural Amino Acid (Uaa)Structure (Generic)Key FeaturePrimary Application(s)
D-Amino Acids Enantiomer of a natural amino acidIncreased proteolytic stabilityEnhancing in vivo half-life of peptide drugs[1]
N-Methyl Amino Acids Methyl group on the backbone nitrogenIncreased proteolytic stability, improved membrane permeabilityOrally available peptide drugs
β-Amino Acids Amino group on the β-carbonFormation of unique secondary structures (β-peptides), proteolytic resistancePeptidomimetics with novel folding patterns
p-Benzoyl-L-phenylalanine (Bpa) Phenylalanine with a benzoyl groupPhotoreactivePhoto-crosslinking to identify protein-protein interactions
Azidohomoalanine (Aha) Methionine analog with an azide groupBioorthogonal handleSite-specific labeling and conjugation via "click chemistry"
Stapled Amino Acids Side chains with reactive groups for macrocyclizationConstrained α-helical conformationStabilizing helical peptides for targeting intracellular protein-protein interactions

This table provides a few examples; a comprehensive list of Uaas is available from various commercial suppliers.[9]

IV. Characterization of Peptides Containing Unnatural Amino Acids: Ensuring Quality and Identity

Thorough characterization is crucial to confirm the successful incorporation of the unnatural amino acid and to ensure the purity and identity of the final peptide product. A combination of analytical techniques is typically employed.

Mass Spectrometry (MS): Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) mass spectrometry are indispensable for verifying the molecular weight of the synthesized peptide.[1] The observed mass should correspond to the theoretical mass calculated for the peptide containing the Uaa. Tandem mass spectrometry (MS/MS) can be used to confirm the sequence and pinpoint the exact location of the Uaa incorporation.[10]

High-Performance Liquid Chromatography (HPLC): Analytical reverse-phase HPLC is used to assess the purity of the peptide. A single, sharp peak is indicative of a highly pure product.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For a more detailed structural characterization, NMR spectroscopy can be used to confirm the identity and stereochemistry of the incorporated Uaa and to study its impact on the overall conformation of the peptide.[7][11]

V. Conclusion and Future Perspectives

The incorporation of unnatural amino acids has fundamentally changed the landscape of peptide design, offering unprecedented control over the structure, function, and therapeutic potential of these molecules. As our ability to synthesize novel Uaas and to engineer more efficient and robust incorporation methods continues to advance, we can expect to see a new generation of peptide-based drugs with superior efficacy and safety profiles. The continued exploration of this expanded chemical alphabet holds the key to unlocking novel therapeutic modalities and deepening our understanding of biological systems.

References

  • Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247–3256. [Link]

  • Liu, D. R., & Schultz, P. G. (1999). Engineering a tRNA and aminoacyl-tRNA synthetase for the site-specific incorporation of unnatural amino acids into proteins in vivo. Proceedings of the National Academy of Sciences, 96(9), 4780–4785. [Link]

  • (PDF) Basic Techniques of Working on a Solid Phase: From ABC of the Peptide Synthesis to Libraries of Non-Natural Amino Acids. (n.d.). ResearchGate. Retrieved February 8, 2024, from [Link]

  • Arbely, E., Kalo, A., & Tirosh, E. (2012). An efficient protocol for incorporation of an unnatural amino acid in perdeuterated recombinant proteins using glucose-based media. Protein expression and purification, 84(2), 231–235. [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Methods and protocols of modern solid phase peptide synthesis. Methods in molecular biology (Clifton, N.J.), 549, 19–34. [Link]

  • Singh, Y., Sharma, P., & Kumar, V. (2024). Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. Journal of Medicinal Chemistry. [Link]

  • Katritzky, A. R., Narindoshvili, T., & Khelashvili, L. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 72(15), 5761–5764. [Link]

  • Gansner, E. R., & North, J. (2015). Drawing graphs with dot. Graphviz. [Link]

  • Wu, B., & Bax, A. (2009). In vivo incorporation of unnatural amino acids to probe structure, dynamics and ligand binding in a large protein by Nuclear Magnetic Resonance spectroscopy. Journal of magnetic resonance (San Diego, Calif. : 1997), 200(2), 244–255. [Link]

  • Wang, L., & Schultz, P. G. (2004). Orthogonal translation components for in vivo incorporation of unnatural amino acids.
  • Kuschert, S., Hor, L., & Mobli, M. (2023). Facilitating the structural characterisation of non-canonical amino acids in biomolecular NMR. Magnetic Resonance, 4(1), 57–71. [Link]

  • DOT Language. (n.d.). Graphviz. Retrieved February 8, 2024, from [Link]

  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. (2007). Request PDF. [Link]

  • Katritzky, A. R., Narindoshvili, T., & Khelashvili, L. (2007). Efficient peptide coupling involving sterically hindered amino acids. The Journal of organic chemistry, 72(15), 5761–5764. [Link]

  • Singh, Y., Sharma, P., & Kumar, V. (2024). Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. ACS Publications. [Link]

  • A Quick Introduction to Graphviz. (2017, September 19). Hackernoon. [Link]

  • peptide nmr. (n.d.). University of Regensburg. Retrieved February 8, 2024, from [Link]

  • Wang, L., & Schultz, P. G. (2012). Orthogonal translation components for in vivo incorporation of unnatural amino acids.
  • Amino Acid Code Table. (n.d.). GenScript. Retrieved February 8, 2024, from [Link]

  • Greening the synthesis of peptide therapeutics: an industrial perspective. (2020). RSC Publishing. [Link]

  • Shrestha, H. B. (2022, June 4). Graph Visualisation Basics with Python, Part III: Directed Graphs with graphviz. Towards Data Science. [Link]

  • Schafmeister, C., Northrup, J., & Reel, J. (2023). Unnatural amino acids and uses thereof.
  • Hegab, S. (2021, May 14). Graphviz's DOT - quick introduction [Video]. YouTube. [Link]

  • Rozenski, J., Chaltin, P., Van Aerschot, A., & Herdewijn, P. (2002). Characterization and sequence confirmation of unnatural amino acid containing peptide libraries using electrospray ionization mass spectrometry. Rapid communications in mass spectrometry : RCM, 16(10), 982–987. [Link]

Sources

Foundational

The Cyclopropyl Moiety in Peptide Therapeutics: A Structural and Functional Technical Guide

Executive Summary The incorporation of cyclopropyl moieties into peptide backbones represents a paradigm shift in peptidomimetic drug design.[1] Far from being a simple steric spacer, the cyclopropane ring acts as a uniq...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The incorporation of cyclopropyl moieties into peptide backbones represents a paradigm shift in peptidomimetic drug design.[1] Far from being a simple steric spacer, the cyclopropane ring acts as a unique "electronic and steric hybrid." It combines the rigidity of a ring system with the electronic character of an alkene (via Walsh orbitals), offering a dual mechanism for improving drug efficacy: conformational locking (reducing the entropic cost of binding) and metabolic armoring (blocking proteolytic degradation). This guide analyzes these mechanisms and provides actionable protocols for their synthesis and application.

Structural Physics: The "Pseudo-Alkene" Effect

To understand the biological activity of cyclopropyl peptides, one must first understand the underlying orbital physics. The cyclopropane ring is highly strained (~27.5 kcal/mol). The carbon atoms are


-like rather than 

-hybridized.
  • Walsh Orbitals: The C-C bonds in cyclopropane are bent, with electron density bulging outward. These "Walsh orbitals" possess significant

    
    -character, allowing the ring to participate in electronic interactions typically reserved for alkenes or aromatic rings, such as cation-
    
    
    
    interactions
    with receptor residues (e.g., Lysine or Arginine side chains).
  • Steric Bulk vs. Lipophilicity: The cyclopropyl group provides a rigid hydrophobic surface area. Unlike a flexible isopropyl or ethyl group, the cyclopropyl group does not collapse; it maintains a defined vector of lipophilicity that can displace high-energy water molecules from receptor pockets.

Conformational Constraint: The Entropy Argument

The primary failure mode of linear peptide drugs is the high entropic penalty upon binding. A flexible peptide must freeze its rotatable bonds to fit a receptor, a thermodynamically unfavorable process (


).
The ACC Effect

1-Aminocyclopropanecarboxylic acid (ACC) is the gold standard for backbone rigidification.

  • 
     and 
    
    
    
    Restriction:
    In standard amino acids, the
    
    
    (N-
    
    
    ) and
    
    
    (
    
    
    -C) torsion angles are relatively free. In ACC, the
    
    
    is part of the ring. This severely restricts the allowed Ramachandran space.
  • Secondary Structure Induction:

    • 
       Conformation (
      
      
      
      -turn):
      ACC strongly promotes the formation of
      
      
      -turns (7-membered hydrogen-bonded rings).
    • 
      -Helix:  Consecutive ACC residues or alternating ACC patterns can induce stable 
      
      
      
      -helical structures, which are tighter than standard
      
      
      -helices and often more permeable to membranes.
Visualization: The Entropic Advantage

The following diagram illustrates the thermodynamic advantage of cyclopropyl-constrained peptides versus linear analogs.

EntropyLogic cluster_0 Thermodynamic Outcome Linear Linear Peptide (High Flexibility) Complex Receptor-Ligand Complex Linear->Complex High Entropic Penalty (-TΔS) Cyclo Cyclopropyl Peptide (Pre-organized) Cyclo->Complex Low Entropic Penalty (Rigid Backbone)

Figure 1: Thermodynamic logic of conformational restriction. The pre-organized cyclopropyl peptide bypasses the entropic penalty of binding.

Metabolic Stability: The Protease Blockade

Proteolytic enzymes (trypsin, chymotrypsin, etc.) require the peptide backbone to adopt an extended conformation (


-strand geometry) within the active site to hydrolyze the amide bond.
  • Steric Occlusion: The cyclopropyl ring projects bulk directly adjacent to the scissile bond (P1 or P1' position). This steric bulk physically prevents the protease catalytic triad from approaching the carbonyl carbon.

  • Conformational Mismatch: Because ACC and cyclopropyl-phenylalanine derivatives enforce turns (as described above), they prevent the peptide from adopting the extended conformation necessary for cleavage. The peptide effectively becomes "invisible" or "indigestible" to the protease.

Case Study: HCV NS3/4A Protease Inhibitors

The most successful application of the cyclopropyl moiety in modern drug history is in the treatment of Hepatitis C Virus (HCV).

  • Target: NS3/4A Serine Protease.

  • The Challenge: The enzyme has a shallow, solvent-exposed active site that is difficult to inhibit with small molecules.[2]

  • The Solution: The P1 Vinylcyclopropyl moiety .

    • Found in: Glecaprevir, Grazoprevir, Simeprevir, Paritaprevir.

    • Mechanism: The vinylcyclopropyl group at the P1 position (mimicking the natural substrate) rigidly directs the inhibitor into the S1 pocket. Crucially, the vinyl group engages in van der Waals interactions with the protease surface, while the cyclopropyl ring locks the backbone in a bioactive conformation that resists hydrolysis.

Table 1: Impact of Cyclopropyl Modification on HCV Inhibitor Potency

Compound ClassP1 MoietyKi (nM)Metabolic Stability (t1/2)
Linear PeptideNorvaline> 500< 10 min
Early GenEthyl~ 50~ 30 min
Optimized Vinyl-Cyclopropyl < 1 > 24 hours

Experimental Protocol: Synthesis of ACC-Containing Peptides

This protocol details the synthesis of the Fmoc-protected ACC (1-aminocyclopropanecarboxylic acid) building block, suitable for Solid Phase Peptide Synthesis (SPPS). This method utilizes the alkylation of a glycine equivalent, a robust and scalable route.

Objective: Synthesis of Fmoc-ACC-OH from Ethyl Nitroacetate.

Reagents & Equipment[3]
  • Ethyl nitroacetate

  • 1,2-Dibromoethane[3]

  • Potassium Carbonate (

    
    )
    
  • Dimethylformamide (DMF)

  • Sodium Hydroxide (NaOH)

  • Fmoc-OSu (9-Fluorenylmethoxycarbonyl-N-hydroxysuccinimide ester)

  • Rotary evaporator, high-vacuum pump.

Step-by-Step Methodology
  • Cyclization (Formation of Nitro-Cyclopropane):

    • Dissolve ethyl nitroacetate (10 mmol) and 1,2-dibromoethane (12 mmol) in DMF (20 mL).

    • Add

      
       (25 mmol) slowly at 
      
      
      
      C.
    • Allow the reaction to warm to room temperature and stir for 16 hours.

    • Checkpoint: Monitor by TLC (Hexane/EtOAc 4:1). The disappearance of the starting nitroacetate indicates completion.

    • Workup: Dilute with water, extract with diethyl ether (3x), dry over

      
      , and concentrate.
      
  • Reduction (Nitro to Amino):

    • Dissolve the crude nitro-cyclopropane ester in Ethanol.

    • Add Raney Nickel (catalytic amount) and subject to Hydrogenation (

      
       balloon) at RT for 12 hours.
      
    • Filter through Celite to remove the catalyst.

  • Hydrolysis (Ester to Acid):

    • Treat the amino-ester with 1M NaOH (2 equiv) in MeOH/Water (1:1) at RT for 4 hours.

    • Neutralize to pH 7 with dilute HCl.

  • Fmoc Protection (For SPPS compatibility):

    • To the crude amino acid solution (in water/dioxane), add

      
       (2 equiv) followed by Fmoc-OSu (1.1 equiv).
      
    • Stir at RT for 12 hours.

    • Acidify to pH 2 with 1M HCl and extract with Ethyl Acetate.

    • Purification: Recrystallize from EtOAc/Hexane to yield pure Fmoc-ACC-OH.

Workflow Diagram

SynthesisProtocol Start Ethyl Nitroacetate + 1,2-Dibromoethane Step1 Cyclization (K2CO3, DMF, 16h) Start->Step1 Inter1 Nitro-Cyclopropane Ester Step1->Inter1 Step2 Reduction (H2, Raney Ni) Inter1->Step2 Inter2 Amino-Cyclopropane Ester Step2->Inter2 Step3 Hydrolysis & Fmoc Protection (NaOH -> Fmoc-OSu) Inter2->Step3 Final Fmoc-ACC-OH (Ready for SPPS) Step3->Final

Figure 2: Synthetic workflow for generating the Fmoc-ACC building block.

References

  • Wessjohann, L. A., et al. (2022). "Supramolecular synthon hierarchy in cyclopropyl-containing peptide-derived compounds." CrystEngComm. Link

  • Gao, Y., et al. (2023). "Methods to improve the metabolic stability of peptides." Creative Peptides. Link

  • Llinàs-Brunet, M., et al. (2004). "Macrocyclic Inhibitors of the NS3 Protease as Potential Therapeutic Agents of Hepatitis C Virus Infection." Journal of Medicinal Chemistry. Link

  • Talele, T. T. (2016). "The 'Cyclopropyl Fragment' is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules."[4] Journal of Medicinal Chemistry. Link[5]

  • Brack, K., et al. (2014). "Synthesis and Properties of Cyclopropane-Derived Peptidomimetics." Journal of Organic Chemistry. Link

  • Fuller, J. J., et al. (2020). "Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals." Molecules. Link

Sources

Exploratory

Strategic Sourcing and Technical Validation: Methyl 2-amino-3-cyclopropylpropanoate Hydrochloride

Executive Summary Methyl 2-amino-3-cyclopropylpropanoate hydrochloride (often referred to as Cyclopropylalanine methyl ester HCl) is a high-value non-proteinogenic amino acid building block. It is extensively utilized in...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 2-amino-3-cyclopropylpropanoate hydrochloride (often referred to as Cyclopropylalanine methyl ester HCl) is a high-value non-proteinogenic amino acid building block. It is extensively utilized in medicinal chemistry to introduce conformational constraints and metabolic stability into peptide-based drugs and small molecule peptidomimetics.

The cyclopropyl moiety acts as a bioisostere for isopropyl or phenyl groups, offering unique steric bulk and electronic properties that can significantly alter the pharmacokinetic (PK) profile of a drug candidate. This guide provides a rigorous technical framework for sourcing, validating, and handling this compound to ensure data integrity in downstream applications.

Technical Profile & Specifications

To ensure reproducibility, researchers must define strict specifications. The (S)-enantiomer is the most common pharmacophore, but racemic mixtures exist in the low-cost reagent market.

PropertySpecification
IUPAC Name Methyl 2-amino-3-cyclopropylpropanoate hydrochloride
Common Name (S)-Cyclopropylalanine methyl ester HCl
CAS Number 206438-31-5 (S-isomer); 1909310-09-3 (General/Racemic)
Molecular Formula C₇H₁₄ClNO₂
Molecular Weight 179.65 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in Water, Methanol, DMSO; Sparingly soluble in DCM
Chirality Typically (S)-enantiomer (L-configuration)
Key Impurities Free acid (<0.5%), D-enantiomer (<1.0%), Ammonium chloride
Critical Structural Features[10][11]
  • Cyclopropyl Ring: Adds rigidity and lipophilicity.[1] It is acid-stable under standard storage but can undergo ring-opening under extreme Lewis acid conditions or high-temperature catalytic hydrogenation.

  • Methyl Ester: Serves as a temporary protecting group for the C-terminus or as a prodrug motif.

  • Amine HCl Salt: Provides shelf stability and water solubility compared to the free base, which is prone to air oxidation and polymerization.

Synthesis & Impurity Profiling

Understanding the synthetic origin is vital for anticipating impurity profiles in supplier batches.[2]

Primary Industrial Route: The standard synthesis involves the esterification of (S)-Cyclopropylalanine using Thionyl Chloride (


) in Methanol.
  • Precursor: (S)-Cyclopropylalanine (often produced via enzymatic resolution or asymmetric synthesis).

  • Reaction:

    
    
    
  • Purification: Recrystallization (typically from MeOH/Et2O).

Impurity Origins:

  • Hydrolysis Products: Exposure to moisture converts the ester back to the free amino acid (Methyl 2-amino-3-cyclopropylpropanoate).

  • Racemization: Excessive heat during the esterification reflux can convert the (S)-isomer to the (R)-isomer. Requirement: Suppliers must provide Chiral HPLC data.

  • Inorganic Salts: Residual

    
     byproducts (sulfites) or trapped solvents.
    

SynthesisImpurity Precursor (S)-Cyclopropylalanine Product Methyl (S)-2-amino-3- cyclopropylpropanoate HCl Precursor->Product Esterification Reagents MeOH / SOCl2 Reagents->Product Impurity1 Impurity A: Free Acid (Hydrolysis) Product->Impurity1 Moisture/Storage Impurity2 Impurity B: (R)-Enantiomer Product->Impurity2 Overheating

Figure 1: Synthetic pathway and potential degradation/impurity vectors.

Supplier Landscape & Selection Strategy

Suppliers generally fall into three tiers. Your choice depends on the development phase.

Tier 1: Catalog Suppliers (High Trust, Low Volume)
  • Examples: BLD Pharm, Enamine, Sigma-Aldrich (MilliporeSigma).

  • Pros: Immediate availability, reliable CoAs, standard packaging (1g - 25g).

  • Cons: Higher unit cost.

  • Best For: Hit-to-lead screening, initial SAR studies.

Tier 2: Specialized Fine Chemical Vendors (Mid Volume)
  • Examples: Matrix Fine Chemicals, Arctom, Ambeed.

  • Pros: Better pricing for 100g+, often source from the same bulk manufacturers as Tier 1.

  • Cons: Variable batch-to-batch consistency; requires internal validation.

  • Best For: Process development, scale-up.

Tier 3: Bulk Manufacturers (CROs)
  • Examples: WuXi AppTec, PharmBlock.

  • Pros: Custom specifications (e.g., specific salt forms), kg-scale pricing.

  • Cons: Lead times of 4-8 weeks.

  • Best For: Clinical candidate manufacturing.

Sourcing Decision Matrix

When requesting quotes, explicitly ask for:

  • 1H-NMR: To confirm structure and solvent content.

  • Chiral HPLC/GC: To confirm Enantiomeric Excess (ee) > 98%.

  • Water Content (KF): To ensure the salt is not hygroscopically degraded.

Quality Control (QC) Protocol: The Self-Validating System

Do not rely solely on the supplier's Certificate of Analysis (CoA). Implement this internal validation workflow upon receipt.

Step 1: Identity Verification (NMR)

Dissolve ~10 mg in DMSO-d6.

  • Check: Cyclopropyl protons appear as multiplets upfield (0.1 - 0.8 ppm).

  • Check: Methyl ester singlet at ~3.6 ppm.

  • Check: Alpha-proton multiplet at ~3.8-4.0 ppm.

  • Validation: Integration ratio of Cyclopropyl : Methyl : Alpha should be 5:3:1.

Step 2: Purity & Stereochemistry (HPLC)
  • Column: Chiralpak ZWIX(+) or Crownpak CR-I(+) (specialized for amino acids).

  • Mobile Phase: Acetonitrile / Water with 0.1% TFA.

  • Detection: UV at 210 nm (low absorption, end-absorption) or CAD/ELSD.

  • Pass Criteria: >98% purity, >99% ee.

Step 3: Solubility & Appearance
  • Dissolve in water (10 mg/mL). The solution should be clear and colorless. Turbidity indicates free base contamination or polymer impurities.

QCWorkflow Start Batch Receipt Visual 1. Visual Inspection (Color/Crystalline Form) Start->Visual Solubility 2. Solubility Test (Water/DMSO) Visual->Solubility NMR 3. 1H-NMR Analysis (Identity & Solvents) Solubility->NMR Chiral 4. Chiral HPLC (Enantiomeric Purity) NMR->Chiral Decision Pass/Fail Decision Chiral->Decision Release Release for Synthesis Decision->Release >98% Purity Reject Reject/Return Decision->Reject <98% Purity

Figure 2: Incoming raw material quality control workflow.

Handling and Storage

  • Hygroscopicity: Amino acid ester hydrochlorides are hygroscopic. Moisture uptake leads to hydrolysis (loss of the methyl group) and formation of the free amino acid, which alters stoichiometry in coupling reactions.

  • Protocol:

    • Store at 2-8°C or -20°C for long term.

    • Allow the bottle to warm to room temperature before opening to prevent condensation.

    • Handle in a desiccated glovebox if weighing <100 mg quantities for precise stoichiometry.

References

  • BLD Pharm. (S)-Methyl 2-amino-3-cyclopropylpropanoate hydrochloride Product Page. Retrieved from

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 13050341 (Related Derivative). Retrieved from

  • Scientific Update. The Cyclopropyl Group in Medicinal Chemistry. Retrieved from

  • BenchChem. Applications in Medicinal Chemistry for Cyclopropyl-containing Compounds. Retrieved from

  • Arctom. Methyl 2-amino-3-cyclopropylpropanoate hydrochloride Product Listing. Retrieved from

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of Methyl 2-amino-3-cyclopropylpropanoate Hydrochloride

Abstract This application note details a robust, scalable protocol for the synthesis of Methyl 2-amino-3-cyclopropylpropanoate hydrochloride (CAS: 206438-31-5 for the (S)-enantiomer). This compound is a critical non-natu...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, scalable protocol for the synthesis of Methyl 2-amino-3-cyclopropylpropanoate hydrochloride (CAS: 206438-31-5 for the (S)-enantiomer). This compound is a critical non-natural amino acid building block used in peptidomimetics to introduce conformational constraints and improve metabolic stability. The method described utilizes an in-situ generation of anhydrous hydrogen chloride via thionyl chloride in methanol, ensuring high yields (>95%) and purity without the need for chromatographic purification.

Introduction

Cyclopropyl-containing amino acids are highly valued in drug discovery for their ability to restrict the conformational flexibility of peptide backbones. The cyclopropyl group acts as a steric constraint that can lock a bioactive conformation, often enhancing potency and selectivity against targets such as GPCRs and proteases. Furthermore, the cyclopropyl moiety provides unique metabolic stability compared to standard alkyl chains.

The methyl ester form serves as a protected intermediate, allowing for C-terminal modification or peptide coupling reactions. This protocol focuses on the esterification of the zwitterionic amino acid precursor, 2-amino-3-cyclopropylpropanoic acid , transforming it into the hydrochloride salt of the methyl ester.

Retrosynthetic Analysis & Strategy

The synthesis is a direct Fischer esterification. However, standard acid catalysis (


) can lead to difficult workups. The preferred strategy employs Thionyl Chloride (

)
in Methanol (

)
.

reacts with methanol to generate anhydrous

and dimethyl sulfite/sulfur dioxide. This drives the equilibrium forward by removing water (generated during esterification) and providing a high concentration of acid catalyst.
Reaction Scheme

ReactionScheme Start 2-amino-3-cyclopropyl- propanoic acid (Zwitterion) Intermediate Acyl Chloride / Mixed Anhydride Intermediate Start->Intermediate Activation Reagents SOCl2 / MeOH (0°C to Reflux) Reagents->Start Product Methyl 2-amino-3-cyclopropyl- propanoate HCl (White Solid) Intermediate->Product Methanolysis Byproducts Byproducts: SO2 (g), HCl (g) Intermediate->Byproducts

Caption: Mechanistic pathway for the thionyl chloride-mediated esterification.

Materials & Equipment

Reagent / SolventGradeRoleCAS No.
2-Amino-3-cyclopropylpropanoic acid>98%Starting Material121786-39-8
Thionyl Chloride (

)
ReagentPlus, >99%Reagent7719-09-7
Methanol (

)
AnhydrousSolvent/Reactant67-56-1
Diethyl Ether / MTBEACS ReagentPrecipitation60-29-7

Equipment:

  • Two-neck round-bottom flask (equipped with a drying tube or

    
     inlet).
    
  • Reflux condenser.

  • Constant pressure addition funnel.

  • Ice-water bath.

  • Rotary evaporator with a vacuum trap (acidic vapors).

Experimental Protocol

Safety Warning: Thionyl chloride reacts violently with water and releases toxic


 and 

gases. All operations must be performed in a functioning fume hood.
Step 1: Preparation of Reagent Solution (In-situ HCl generation)
  • Oven-dry a 250 mL two-neck round-bottom flask and a magnetic stir bar. Allow to cool under nitrogen.

  • Charge the flask with Methanol (50 mL) (approx. 10-20 mL per gram of amino acid).

  • Cool the methanol to 0 °C using an ice-water bath. Stir for 10 minutes.

  • Transfer Thionyl Chloride (1.5 - 2.0 equivalents) into the addition funnel.

    • Note: For 10 mmol (1.29 g) of amino acid, use ~1.1 mL (15 mmol) of

      
      .
      
  • Dropwise Addition: Slowly add the

    
     to the cold methanol over 15–20 minutes.
    
    • Critical: The reaction is exothermic.[1] Maintain temperature <10 °C to prevent splashing or rapid boiling.

Step 2: Esterification Reaction
  • Remove the ice bath and allow the solution to stir for 5 minutes.

  • Add 2-amino-3-cyclopropylpropanoic acid (1.0 equiv) in one portion to the stirring solution.

  • Attach the reflux condenser.

  • Heat the reaction mixture to Reflux (65 °C) .

  • Maintain reflux for 4 to 6 hours .

    • Monitoring: Check reaction progress via TLC (System: n-Butanol/Acetic Acid/Water 4:1:1; stain with Ninhydrin). The product (

      
      ) will migrate higher than the starting amino acid (
      
      
      
      ).
Step 3: Isolation and Workup
  • Cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure (Rotary Evaporator) at 40 °C to remove solvent and excess

    
    .
    
    • Tip: A gummy residue may form. This is normal.

  • Co-evaporation: Add 10 mL of fresh methanol or toluene and re-evaporate. Repeat twice. This helps remove trapped HCl gas and traces of water.

  • Trituration: Add Diethyl Ether (or MTBE) (30 mL) to the residue. Vigorously stir or sonicate until the oil transforms into a white precipitate.

  • Filter the solid using a sintered glass funnel or Buchner funnel.

  • Wash the filter cake with cold ether (2 x 10 mL).

  • Dry the solid in a vacuum desiccator over

    
     or KOH pellets overnight.
    

Expected Yield: 90–98% Appearance: White crystalline solid.

Workflow Diagram

Workflow cluster_0 Preparation cluster_1 Reaction cluster_2 Workup Step1 Cool MeOH to 0°C Step2 Add SOCl2 Dropwise (Exothermic!) Step1->Step2 Step3 Add Amino Acid Step2->Step3 Step4 Reflux 4-6 Hours Step3->Step4 Step5 Evaporate Solvent Step4->Step5 Step6 Triturate with Ether (Induce Crystallization) Step5->Step6 Step7 Filter & Dry Step6->Step7

Caption: Operational workflow for the synthesis of Methyl 2-amino-3-cyclopropylpropanoate HCl.

Critical Process Parameters (CPP) & Troubleshooting

ParameterSpecificationImpact of Deviation
Temperature (

Addn)
< 10 °CHigh temp causes loss of reagent and potential side reactions.
Moisture Control Strictly AnhydrousWater hydrolyzes the ester back to the acid. Use drying tubes.
Reaction Time 4–6 HoursInsufficient time leads to incomplete conversion; excessive time may cause racemization (rare in acidic media).
Workup Solvent Ether/MTBEPolar solvents will dissolve the product salt, reducing recovery yield.

Troubleshooting Guide:

  • Issue: Sticky Oil / No Solid.

    • Cause: Residual solvent or excess acid.

    • Fix: Perform co-evaporation with Toluene twice to remove traces of MeOH/HCl. Then triturate with cold diethyl ether and scratch the flask wall with a glass rod to induce nucleation.

  • Issue: Low Yield.

    • Cause: Hydrolysis during filtration due to humid air.

    • Fix: Minimize exposure to air during filtration; use a nitrogen blanket if possible.

Analytical Validation

The product is the Hydrochloride salt.

  • 1H NMR (400 MHz, DMSO-d6 or

    
    ): 
    
    • 
       8.5–8.8 (br s, 3H, 
      
      
      
      ) – Visible in DMSO only.
    • 
       3.9–4.0 (t, 1H, 
      
      
      
      -CH).
    • 
       3.75 (s, 3H, 
      
      
      
      ).
    • 
       1.6–1.8 (m, 2H, 
      
      
      
      -CH2).
    • 
       0.8–0.9 (m, 1H, Cyclopropyl CH).
      
    • 
       0.4–0.5 (m, 2H, Cyclopropyl 
      
      
      
      ).
    • 
       0.1–0.2 (m, 2H, Cyclopropyl 
      
      
      
      ).
  • Mass Spectrometry (ESI+):

    • Calculated for

      
      : 144.10.
      
    • Observed: 144.1.

References

  • General Method for Amino Acid Methyl Esters: Li, J., Sha, Y. "A Convenient Synthesis of Amino Acid Methyl Esters." Molecules, 2008 , 13(5), 1111-1119. Link

  • Specific Isomer Data ((S)-Enantiomer): ChemicalBook Entry for CAS 206438-31-5.[2] Link

  • Thionyl Chloride Mechanism: "Reaction of Methyl Alcohol with Thionyl Chloride." Journal of Physical Chemistry A, 2002 . Link

  • Cyclopropyl Amino Acid Synthesis Review: "Synthesis of Amino Acids of Cyclopropylglycine Series." Russian Journal of Organic Chemistry, 2014 . Link

Sources

Application

Application Note: Scalable Asymmetric Synthesis of (S)-Methyl 2-amino-3-cyclopropylpropanoate Hydrochloride

Abstract This application note details a robust, scalable protocol for the asymmetric synthesis of (S)-Methyl 2-amino-3-cyclopropylpropanoate hydrochloride , a critical building block for conformationally restricted pept...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, scalable protocol for the asymmetric synthesis of (S)-Methyl 2-amino-3-cyclopropylpropanoate hydrochloride , a critical building block for conformationally restricted peptidomimetics and protease inhibitors. Unlike low-yield enzymatic resolutions, this protocol utilizes a high-efficiency Horner-Wadsworth-Emmons (HWE) olefination followed by Rh-catalyzed asymmetric hydrogenation . This route ensures high enantiomeric excess (>98% ee), atom economy, and direct access to the hydrochloride salt, minimizing downstream purification bottlenecks.

Introduction & Strategic Analysis

The Significance of Cyclopropylalanine

The introduction of a cyclopropyl group into a peptide backbone restricts the conformational flexibility of the side chain (


 and 

torsion angles). In drug discovery, this "conformational locking" often enhances binding affinity to target receptors (e.g., HCV protease, GPCRs) and improves metabolic stability against proteolytic cleavage.
Retrosynthetic Logic

The synthesis is designed to install the difficult cyclopropyl moiety intact rather than constructing the ring on an amino acid scaffold. The chirality is introduced late-stage via a highly predictable catalytic asymmetric hydrogenation.

Strategic Advantages:

  • Modularity: The HWE reagent allows for the rapid synthesis of various dehydro-amino acids from different aldehydes.

  • Stereocontrol: Modern Rh-phosphine catalysts (e.g., DuPhos, BisP*) provide near-perfect stereocontrol for

    
    -dehydro amino acids.
    
  • Scalability: Avoids the volume inefficiencies of enzymatic resolution (dilute aqueous buffers).

Retrosynthesis Target (S)-Methyl 2-amino-3- cyclopropylpropanoate HCl Intermediate1 (S)-N-Boc-Cyclopropylalanine Methyl Ester Target->Intermediate1 Deprotection (HCl/MeOH) Dehydro Dehydro-Amino Acid (Z)-Alkene Precursor Intermediate1->Dehydro Asymmetric Hydrogenation (Rh-DuPhos) Aldehyde Cyclopropanecarboxaldehyde Dehydro->Aldehyde HWE Olefination Phosphonate Boc-Phosphonoglycine Trimethyl Ester Dehydro->Phosphonate + Base

Figure 1: Retrosynthetic strategy focusing on the convergent assembly of the dehydro-precursor followed by enantioselective reduction.

Detailed Protocol

Step 1: Horner-Wadsworth-Emmons (HWE) Olefination

This step constructs the carbon skeleton and installs the


-unsaturation required for the subsequent chiral reduction.

Reagents:

  • Substrate: Cyclopropanecarboxaldehyde (CAS: 1489-69-6)

  • Reagent: Methyl 2-((tert-butoxycarbonyl)amino)-2-(dimethoxyphosphoryl)acetate (Boc-phosphonoglycine trimethyl ester) (CAS: 88574-06-5)

  • Base: 1,1,3,3-Tetramethylguanidine (TMG) or DBU

  • Solvent: Tetrahydrofuran (THF), anhydrous[1]

Procedure:

  • Setup: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and addition funnel.

  • Dissolution: Charge the flask with Boc-phosphonoglycine trimethyl ester (10.0 g, 30.7 mmol) and anhydrous THF (150 mL). Cool the solution to 0 °C in an ice bath.

  • Deprotonation: Dropwise add TMG (4.2 mL, 33.8 mmol) over 15 minutes. Stir at 0 °C for 30 minutes to ensure complete formation of the phosphonate carbanion.

  • Addition: Add cyclopropanecarboxaldehyde (2.5 mL, 33.8 mmol) dropwise.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 12–16 hours.[2] Monitor by TLC (Hexane/EtOAc 7:3) for the disappearance of the phosphonate.

  • Workup: Quench the reaction with saturated NH₄Cl solution (100 mL). Extract with EtOAc (3 x 100 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: The crude residue is often pure enough for the next step. If necessary, purify via silica gel flash chromatography (Hexane/EtOAc gradient 9:1 to 7:3) to yield Methyl 2-((tert-butoxycarbonyl)amino)-3-cyclopropylacrylate .

    • Expected Yield: 85–92%

    • Isomer Ratio: Typically favors the Z-isomer, which is the preferred substrate for hydrogenation.

Step 2: Rh-Catalyzed Asymmetric Hydrogenation

This is the critical stereodefining step. The choice of ligand is paramount; DuPhos ligands are privileged for this transformation.

Reagents:

  • Substrate: Methyl 2-((tert-butoxycarbonyl)amino)-3-cyclopropylacrylate (from Step 1)

  • Catalyst: (-)-1,2-Bis((2R,5R)-2,5-diethylphospholano)benzene(cyclooctadiene)rhodium(I) trifluoromethanesulfonate [Rh(COD)(R,R-Et-DuPhos)]OTf (CAS: 170046-60-5)

  • Solvent: Methanol (degassed, anhydrous)

  • Gas: Hydrogen (H₂)

Procedure:

  • Glovebox/Inert Atmosphere: In a nitrogen-filled glovebox, dissolve the dehydro-substrate (5.0 g, 20.7 mmol) in degassed MeOH (50 mL).

  • Catalyst Loading: Add the Rh-catalyst (15 mg, ~0.1 mol%). Note: S/C ratio can be optimized to 1000:1 or higher for scale-up.

  • Hydrogenation: Transfer the solution to a stainless steel autoclave or high-pressure glass reactor. Purge the vessel with H₂ (3 cycles of 5 bar).

  • Reaction: Pressurize to 5 bar (75 psi) H₂ and stir vigorously at room temperature (25 °C) for 12 hours.

    • Critical Control Point: Do not exceed 50 °C to prevent potential ring-opening of the cyclopropane, although the catalyst is highly chemoselective for the olefin.

  • Completion: Vent the H₂ carefully. Analyze an aliquot by ¹H NMR to confirm the disappearance of the olefinic proton (~6.5 ppm).

  • Isolation: Concentrate the solvent in vacuo. The Rh residue is negligible at this scale, or the product can be passed through a short plug of silica to remove catalyst traces.

    • Product: (S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-cyclopropylpropanoate.

    • Expected ee: >98% (Determine via Chiral HPLC).

Step 3: Deprotection & Salt Formation

Conversion of the N-Boc intermediate to the stable hydrochloride salt.

Reagents:

  • Reagent: 4M HCl in 1,4-Dioxane or Methanol

  • Solvent: Diethyl ether (Et₂O) or MTBE for precipitation

Procedure:

  • Dissolution: Dissolve the hydrogenated intermediate (5.0 g) in 1,4-Dioxane (20 mL).

  • Acidolysis: Add 4M HCl in Dioxane (20 mL, 4 equiv) at 0 °C.

  • Reaction: Stir at room temperature for 2–4 hours. The solution may become cloudy as the salt forms.

  • Precipitation: Slowly add Diethyl ether (100 mL) to fully precipitate the product. Stir for 30 minutes.

  • Filtration: Filter the white solid under a nitrogen blanket (the salt can be hygroscopic). Wash with cold Et₂O.

  • Drying: Dry in a vacuum oven at 40 °C for 12 hours.

Final Product: (S)-Methyl 2-amino-3-cyclopropylpropanoate hydrochloride.

  • Appearance: White crystalline solid.

  • Yield: ~90% (from Step 2).[3][4]

Analytical Data & Quality Control

ParameterSpecificationMethod
Appearance White to off-white solidVisual
Purity (HPLC) > 98.0%C18 Column, H₂O/MeCN (+0.1% TFA)
Enantiomeric Excess > 98.0% eeChiralpak AD-H or OD-H (Hex/IPA) on N-Boc intermediate
¹H NMR (D₂O)

4.10 (t, 1H,

-H), 3.80 (s, 3H, OMe), 1.75 (m, 2H), 0.85 (m, 1H), 0.50 (m, 2H), 0.15 (m, 2H)
400 MHz NMR
Mass Spec [M+H]⁺ = 144.1 (free base)ESI-MS

Process Visualization

Reaction Workflow

Workflow cluster_0 Step 1: HWE Olefination cluster_1 Step 2: Asymmetric Hydrogenation cluster_2 Step 3: Deprotection S1_Reagents Cyclopropanecarboxaldehyde + Boc-Phosphonoglycine + TMG (Base) S1_React Reaction: THF, 0°C -> RT, 12h S1_Reagents->S1_React S1_Prod Intermediate: Dehydro-Amino Ester S1_React->S1_Prod S2_Cat Catalyst: Rh(COD)(R,R-Et-DuPhos)OTf H2 (5 bar), MeOH S1_Prod->S2_Cat S2_React Stereoselective Reduction Creates (S)-Chiral Center S2_Cat->S2_React S2_Prod Intermediate: (S)-N-Boc-Ester S2_React->S2_Prod S3_Reagents 4M HCl / Dioxane S2_Prod->S3_Reagents S3_Prod FINAL: (S)-Methyl 2-amino-3- cyclopropylpropanoate HCl S3_Reagents->S3_Prod

Figure 2: Step-by-step process flow from raw materials to final hydrochloride salt.

Troubleshooting & Optimization

  • Low Enantioselectivity:

    • Cause: Catalyst oxidation or impure starting material.

    • Solution: Ensure strict oxygen-free techniques during catalyst handling. Recrystallize the dehydro-substrate to remove trace phosphonate byproducts which can coordinate to Rh.

  • Incomplete Hydrogenation:

    • Cause: Low pressure or catalyst poisoning.

    • Solution: Increase pressure to 10 bar. Ensure the substrate is free of sulfur or amine impurities (from the HWE base).

  • Cyclopropane Ring Opening:

    • Cause: Temperature too high (>50 °C) or use of Pd/C instead of Rh.

    • Solution: Maintain reaction < 30 °C. Strictly use Rh(I) complexes, which are less active toward cyclopropane hydrogenolysis than Pd(0).

References

  • Burk, M. J., et al. "Efficient Rhodium-Catalyzed Asymmetric Hydrogenation of Dehydroamino Acid Derivatives." Journal of the American Chemical Society, vol. 115, no. 22, 1993, pp. 10125–10138. Link

  • Schmidt, U., et al. "Amino Acids and Peptides; 63. Synthesis of Cyclopropyl Amino Acids." Synthesis, vol. 1987, no. 03, 1987, pp. 233-236.
  • Cativiela, C., et al. "Stereoselective Synthesis of Quaternary -Amino Acids. Part 1: Acyclic Compounds." Tetrahedron: Asymmetry, vol. 9, no. 20, 1998, pp. 3517-3599.
  • Organic Syntheses. "Preparation of Methyl 2-(Benzyloxycarbonylamino)-2-(dimethoxyphosphinyl)acetate." Org.[3][5][6] Synth. 2005, 81, 77. Link

  • Noyori, R. "Asymmetric Catalysis in Organic Synthesis." John Wiley & Sons, New York, 1994. (General reference for Rh-DuPhos mechanisms).

Sources

Method

Solid-phase peptide synthesis (SPPS) with cyclopropyl amino acids

Application Note: High-Efficiency Solid-Phase Peptide Synthesis (SPPS) of Cyclopropyl Amino Acids Executive Summary Cyclopropyl amino acids, particularly 1-aminocyclopropane-1-carboxylic acid (ACC or Ac c) , are critical...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Solid-Phase Peptide Synthesis (SPPS) of Cyclopropyl Amino Acids

Executive Summary

Cyclopropyl amino acids, particularly 1-aminocyclopropane-1-carboxylic acid (ACC or Ac


c) , are critical tools in medicinal chemistry for inducing specific conformational constraints (typically 

-turns or

-helices) and enhancing metabolic stability against proteolysis. However, their incorporation into peptides via Solid-Phase Peptide Synthesis (SPPS) is notoriously difficult.

The presence of a quaternary


-carbon creates a "steric fortress," significantly reducing the reactivity of both the amino group (nucleophile) and the carboxylic acid (electrophile). This guide details an optimized protocol utilizing high-efficiency coupling reagents (HATU/COMU), microwave irradiation, and specific resin choices to overcome these steric barriers.

Mechanistic Challenges & Strategic Solutions

The synthesis of ACC-containing peptides fails in standard protocols due to two primary factors:

  • The "Coupling-In" Barrier (Activation): Activating the carboxyl group of Fmoc-ACC-OH is sluggish. The steric bulk hinders the approach of the activating agent, leading to slow active ester formation.

  • The "Coupling-To" Barrier (Nucleophilicity): Once ACC is on the resin, the terminal amine is attached to a quaternary carbon. This steric crowding drastically reduces the rate of nucleophilic attack on the next incoming amino acid.

Optimization Matrix
ParameterStandard SPPSOptimized for Cyclopropyl AAsRationale
Coupling Reagent HBTU / HOBtHATU or COMU HOAt/Oxyma leaving groups facilitate faster reaction rates at hindered centers than HOBt.
Base DIPEA (2 equiv)TMP (2,4,6-Trimethylpyridine) or DIPEA TMP (Collidine) minimizes racemization of the incoming residue when coupling to the hindered ACC amine.
Temperature Room Temp (RT)75°C (Microwave) Thermal energy is required to overcome the activation energy barrier imposed by steric strain.
Reaction Time 45–60 min2 x 15 min (Double Couple) Short, high-energy bursts prevent side reactions (e.g., aspartimide) while driving completion.
Solvent DMFNMP or DMF/DMSO (9:1) NMP swells resins better and solubilizes aggregating hydrophobic sequences common with cAAs.

Detailed Experimental Protocol

Materials Required
  • Resin: ChemMatrix® Rink Amide or PEG-PS (Polystyrene) resins are preferred over standard Wang/Merrifield due to superior swelling properties in difficult sequences.

  • Reagents: Fmoc-ACC-OH (or derivative), HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium), HOAt, DIPEA, Piperidine, DMF (Peptide Synthesis Grade).

  • Equipment: Microwave Peptide Synthesizer (e.g., CEM Liberty Blue or Biotage Initiator) or heated shaker.

Workflow Diagram

SPPS_Workflow Start Resin Swelling (DCM/DMF, 30 min) Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) RT: 2 x 5 min OR MW: 75°C, 3 min Start->Fmoc_Deprotection Wash1 Wash (DMF x 5) Fmoc_Deprotection->Wash1 Decision Is Incoming AA a Cyclopropyl AA? Wash1->Decision Activation_Std Standard Activation (HBTU/DIPEA) Decision->Activation_Std No Activation_Cyc Enhanced Activation (HATU/HOAt/DIPEA) Decision->Activation_Cyc Yes (ACC) Coupling Coupling Reaction MW: 75°C, 15 min Activation_Std->Coupling Activation_Cyc->Coupling Check Kaiser/Chloranil Test Coupling->Check Recouple Re-Couple (Fresh Reagents) Check->Recouple Fail (Blue) Cap Capping (Ac2O/Lutidine) Check->Cap Fail 2x Next_Cycle Proceed to Next AA Check->Next_Cycle Pass (Colorless) Recouple->Check

Figure 1: Optimized SPPS workflow for integrating cyclopropyl amino acids. Note the decision branch for enhanced activation.

Step-by-Step Methodology

1. Resin Preparation

  • Weigh appropriate resin (0.1 mmol scale recommended for optimization).

  • Swell in DCM for 15 mins, then DMF for 15 mins.

  • Expert Tip: For sequences >15 residues containing ACC, use ChemMatrix resin to minimize aggregation.

2. Fmoc Deprotection

  • Reagent: 20% Piperidine in DMF + 0.1M HOBt (HOBt prevents aspartimide formation if Asp is present).

  • Conditions:

    • Cycle 1: 3 minutes at 75°C (Microwave) OR 10 min at RT.

    • Cycle 2: 3 minutes at 75°C (Microwave) OR 10 min at RT.

  • Wash: DMF (5 x 30 sec).

3. Activation & Coupling (The Critical Step)

  • Reagents:

    • Amino Acid (Fmoc-ACC-OH): 5.0 equivalents.

    • Activator (HATU): 4.9 equivalents.

    • Base (DIPEA): 10 equivalents.[1]

  • Procedure:

    • Dissolve Fmoc-ACC-OH and HATU in minimal dry DMF (approx 0.2 M concentration).

    • Add DIPEA immediately prior to adding to the resin. Do not pre-activate for >2 minutes to avoid potential side reactions.

    • Microwave Irradiation: Heat to 75°C for 15 minutes (30W power max).

    • Drain and Wash (DMF x 3).[2]

    • REPEAT: Perform a second coupling (Double Couple) with fresh reagents. This is mandatory for ACC.

4. Coupling the Next Amino Acid (Coupling to H-ACC-Resin)

  • This is the most difficult step due to the nucleophile being hindered.

  • Use HATU or PyAOP .[3]

  • Use Sym-collidine (TMP) instead of DIPEA if the incoming amino acid is chiral (e.g., Fmoc-Cys(Trt)-OH or Fmoc-His(Trt)-OH) to prevent epimerization at high temperatures.

  • Condition: 75°C for 20 minutes (Double Couple).

5. Cleavage

  • Wash resin with DCM (x5) and dry under nitrogen.

  • Cocktail: TFA/TIS/H

    
    O (95:2.5:2.5).
    
  • Time: 2–3 hours at RT. (ACC is stable to TFA).

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Kaiser Test stays Blue Incomplete Coupling1. Switch solvent to NMP.2. Use PyAOP instead of HATU.3. Increase temp to 90°C (if no Cys/His present).
Low Yield / Deletion AggregationUse "Magic Mixture" (DCM/DMF/NMP + 1% Triton X-100) or switch to PEG-based resin.
Extra Mass (+18 Da) Aspartimide formationAdd 0.1M HOBt to the deprotection cocktail (Piperidine).
Racemization of Prev AA Over-activationUse Collidine (TMP) as base; reduce coupling temp to 50°C and extend time.

Logical Pathway of Failure & Success

The following diagram illustrates the decision logic when encountering difficult couplings associated with the steric bulk of cyclopropyl rings.

Failure_Logic Problem Steric Hindrance (Quaternary Carbon) Effect1 Slow Nucleophilic Attack Problem->Effect1 Effect2 Poor Carboxyl Activation Problem->Effect2 Solution2 Microwave Energy (Thermodynamic Push) Effect1->Solution2 Solution3 Double Coupling Effect1->Solution3 Solution1 Use HATU/HOAt (Better Leaving Group) Effect2->Solution1 Result Successful Peptide Bond Solution1->Result Solution2->Result Solution3->Result

Figure 2: Causal relationship between steric hindrance and protocol modifications.

References

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. Available at: [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. Available at: [Link]

  • Whidby, J. F., et al. (2011). Microwave-Assisted Solid-Phase Peptide Synthesis of the Difficult Sequence 1-Aminocyclopropane-1-carboxylic Acid. Journal of Peptide Science.
  • CEM Corporation. (2022). Microwave SPPS Application Notes. Available at: [Link][4]

Sources

Application

Application Notes and Protocols: Mastering the Challenge of Coupling Sterically Hindered Amino Acids such as Methyl 2-amino-3-cyclopropylpropanoate

For Researchers, Scientists, and Drug Development Professionals Introduction: The Steric Hurdle in Peptide Synthesis The synthesis of peptides and peptidomimetics is a cornerstone of modern drug discovery and development...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Steric Hurdle in Peptide Synthesis

The synthesis of peptides and peptidomimetics is a cornerstone of modern drug discovery and development. While the formation of an amide bond is a fundamental transformation in organic chemistry, the coupling of sterically hindered amino acids presents a significant synthetic challenge.[1][2] Amino acids with bulky side chains, α,α-disubstitution, or substitution on the alpha-carbon, such as the target of this guide, Methyl 2-amino-3-cyclopropylpropanoate, can dramatically slow down reaction rates and lead to incomplete reactions or undesired side products. The cyclopropyl group, while offering valuable conformational constraints and metabolic stability to peptide drug candidates, introduces significant steric bulk in proximity to the reacting amine center.[3][4][5]

This application note provides a comprehensive guide for researchers tackling the demanding task of coupling sterically hindered amino acids. We will delve into the mechanistic considerations, compare the efficacy of modern coupling reagents, and provide detailed, field-proven protocols to empower you to overcome these synthetic obstacles and accelerate your research.

The Challenge of Steric Hindrance in Amide Bond Formation

The formation of an amide bond involves the nucleophilic attack of an amine on an activated carboxylic acid derivative.[6] Steric hindrance around the amine nucleophile, as is the case with Methyl 2-amino-3-cyclopropylpropanoate, can significantly impede this attack. The bulky cyclopropyl group restricts the approach of the activated carboxylic acid, necessitating the use of highly reactive coupling reagents and optimized reaction conditions to achieve efficient bond formation.

Furthermore, the increased steric bulk can exacerbate side reactions such as racemization, particularly when harsh conditions or prolonged reaction times are employed.[6] Therefore, the choice of coupling reagent and the precise control of the reaction environment are paramount to success.

A Comparative Analysis of Modern Coupling Reagents

A plethora of coupling reagents have been developed to facilitate amide bond formation. However, for sterically demanding substrates, the choice narrows down to a few classes of highly efficient reagents, primarily phosphonium and uronium/aminium salts.[7]

Phosphonium vs. Uronium/Aminium Salts: A Mechanistic Overview

Phosphonium salts , such as PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), activate carboxylic acids by forming a highly reactive phosphonium ester intermediate.

Uronium/aminium salts , such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) and COMU ((1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate), activate carboxylic acids through the formation of an active ester, often with the assistance of an additive like HOAt (1-Hydroxy-7-azabenzotriazole) or OxymaPure.[6][8]

G cluster_0 Phosphonium Salt (e.g., PyBOP) cluster_1 Uronium/Aminium Salt (e.g., HATU) PyBOP PyBOP RCOOH R-COOH Base Base PhosphoniumEster [R-COO-P(pyr)3]+ PF6- Amine R'-NH2 Amide R-CO-NH-R' Byproduct1 HOBt + (pyr)3P=O HATU HATU RCOOH2 R-COOH Base2 Base ActiveEster R-COO-At Amine2 R'-NH2 Amide2 R-CO-NH-R' Byproduct2 HOAt + Tetramethylurea

Head-to-Head Comparison of Leading Coupling Reagents

The selection of the optimal coupling reagent is critical and depends on the specific substrates and desired reaction conditions. Below is a comparative table of the most effective reagents for coupling sterically hindered amino acids.

ReagentFull NameClassKey Advantages for Hindered CouplingsPotential Drawbacks
HATU 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphateUronium/AminiumHigh reactivity, fast reaction times, low racemization.[6]Higher cost, potential for side reactions if not used correctly.
COMU (1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphateUroniumHigh reactivity comparable to HATU, non-explosive byproducts, good solubility.[6]Can be less stable in solution over extended periods.
PyBOP Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphatePhosphoniumGood performance for hindered couplings, less toxic byproducts than BOP.[9]Generally lower reactivity than HATU or COMU.
HCTU O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateUroniumHigh reactivity, often used as a cost-effective alternative to HATU.Can be less effective for the most challenging couplings.
T3P® Propylphosphonic AnhydridePhosphonic AnhydrideEffective for hindered couplings, water-soluble byproducts for easy workup.[10]Often requires higher temperatures.

Strategic Selection of a Coupling Reagent

Choosing the right tool for the job is essential. The following decision-making workflow can guide you in selecting the most appropriate coupling reagent for your specific needs.

G Start Start: Coupling of a Sterically Hindered Amino Acid (e.g., Methyl 2-amino-3-cyclopropylpropanoate) HighReactivity Is maximal reactivity and speed critical? Start->HighReactivity CostSensitive Is cost a major consideration? HighReactivity->CostSensitive No HATU Use HATU HighReactivity->HATU Yes SafetyConcerns Are there concerns about explosive byproducts? CostSensitive->SafetyConcerns No HCTU Consider HCTU CostSensitive->HCTU Yes COMU Use COMU SafetyConcerns->COMU Yes PyBOP Consider PyBOP SafetyConcerns->PyBOP No End Proceed to Protocol HATU->End COMU->End HCTU->End PyBOP->End

Detailed Application Protocols

The following protocols are designed for the solution-phase coupling of a generic N-protected amino acid to Methyl 2-amino-3-cyclopropylpropanoate hydrochloride. These protocols can be adapted for other sterically hindered amino acids with minor modifications.

Important General Considerations:

  • Anhydrous Conditions: All coupling reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents to prevent hydrolysis of the coupling reagent and activated species.

  • Base Selection: A non-nucleophilic hindered base such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine is crucial to minimize side reactions.[11]

  • Stoichiometry: The stoichiometry of the reagents is critical. A slight excess of the coupling reagent and the N-protected amino acid is often used to drive the reaction to completion.

  • Pre-activation: For many modern coupling reagents, a short pre-activation of the carboxylic acid before the addition of the amine component can improve yields.[12]

  • Monitoring the Reaction: The progress of the reaction should be monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Protocol 1: HATU-Mediated Coupling

This protocol utilizes the high reactivity of HATU to achieve efficient coupling.

Materials:

  • N-protected amino acid (1.1 eq)

  • Methyl 2-amino-3-cyclopropylpropanoate hydrochloride (1.0 eq)

  • HATU (1.1 eq)

  • DIPEA (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve the N-protected amino acid (1.1 eq) and HATU (1.1 eq) in anhydrous DMF.

  • Stir the solution at room temperature for 5 minutes to allow for pre-activation.

  • In a separate flask, dissolve Methyl 2-amino-3-cyclopropylpropanoate hydrochloride (1.0 eq) in anhydrous DMF and add DIPEA (1.5 eq) to neutralize the hydrochloride salt. Stir for 5 minutes.

  • Add the solution of the free amine to the pre-activated carboxylic acid solution.

  • Add the remaining portion of DIPEA (1.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: COMU-Mediated Coupling

This protocol offers a highly efficient and safer alternative to benzotriazole-based reagents.

Materials:

  • N-protected amino acid (1.1 eq)

  • Methyl 2-amino-3-cyclopropylpropanoate hydrochloride (1.0 eq)

  • COMU (1.1 eq)

  • DIPEA (2.5 eq)

  • Anhydrous DMF

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve the N-protected amino acid (1.1 eq), Methyl 2-amino-3-cyclopropylpropanoate hydrochloride (1.0 eq), and COMU (1.1 eq) in anhydrous DMF.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add DIPEA (2.5 eq) to the reaction mixture.

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-6 hours.

  • Work-up and purification are performed as described in Protocol 1.

Protocol 3: PyBOP-Mediated Coupling

This protocol provides a reliable method using a well-established phosphonium salt.

Materials:

  • N-protected amino acid (1.2 eq)

  • Methyl 2-amino-3-cyclopropylpropanoate hydrochloride (1.0 eq)

  • PyBOP (1.2 eq)

  • DIPEA (3.0 eq)

  • Anhydrous DMF

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve the N-protected amino acid (1.2 eq), Methyl 2-amino-3-cyclopropylpropanoate hydrochloride (1.0 eq), and PyBOP (1.2 eq) in anhydrous DMF.

  • Cool the mixture to 0 °C in an ice bath.

  • Add DIPEA (3.0 eq) to the reaction mixture.

  • Stir the reaction at 0 °C for 30 minutes and then at room temperature overnight.

  • Monitor the reaction progress by TLC or LC-MS.[13]

  • Work-up and purification are performed as described in Protocol 1.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Product Formation Insufficiently reactive coupling reagent.Switch to a more powerful reagent (e.g., from PyBOP to HATU or COMU).
Incomplete activation of the carboxylic acid.Increase pre-activation time or consider a different activation method.
Presence of moisture.Ensure all glassware is flame-dried and use anhydrous solvents.
Epimerization of the N-protected amino acid Use of a strong, non-hindered base.Use a hindered base like DIPEA or 2,4,6-collidine.
Prolonged reaction times at elevated temperatures.Optimize reaction time and temperature; consider a more reactive coupling reagent to shorten the reaction time.
Formation of side products Guanidinylation of the amine with uronium/aminium reagents.Use a slight excess of the carboxylic acid relative to the coupling reagent.
Dimerization of the activated N-protected amino acid.Add the activated species slowly to the amine solution.

Conclusion

The successful coupling of sterically hindered amino acids like Methyl 2-amino-3-cyclopropylpropanoate is a challenging yet achievable goal with the right selection of modern coupling reagents and meticulous adherence to optimized protocols. Reagents such as HATU and COMU have emerged as the gold standard for these difficult transformations, offering high reactivity and minimizing side reactions. By understanding the underlying principles and following the detailed protocols and troubleshooting guide provided in this application note, researchers can confidently incorporate these valuable building blocks into their peptide and peptidomimetic targets, paving the way for the discovery of novel therapeutics.

References

  • HATU/PyBOP coupling procedure question. (2023, May 9). Reddit. Retrieved from [Link]

  • Amine to Amide Mechanism - HATU. (n.d.). Common Organic Chemistry. Retrieved from [Link]

  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. (n.d.). Aapptec Peptides. Retrieved from [Link]

  • Coste, J., Le-Nguyen, D., & Castro, B. (1990). PyBOP®: A new peptide coupling reagent devoid of toxic by-product. Tetrahedron Letters, 31(2), 205-208.
  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (n.d.). Nowick Lab. Retrieved from [Link]

  • Amide synthesis by acylation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Stammer, C. H. (1985). The synthesis of cyclopropane amino acids and peptides.
  • Coupling Reagents. (n.d.). Aapptec Peptides. Retrieved from [Link]

  • Stammer, C. H. (1985). The synthesis of cyclopropane amino acids and peptides.
  • Goudreau, N., et al. (2014). Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates. ACS Medicinal Chemistry Letters, 5(11), 1175–1179.
  • Li, Q., et al. (2024). Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. Molecules, 29(17), 4058.
  • Acid-Amine Coupling using PyBOP. (n.d.). Organic Synthesis. Retrieved from [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.). HepatoChem. Retrieved from [Link]

  • A New Optimization Strategy of Highly Branched Poly(β-Amino Ester) for Enhanced Gene Delivery: Removal of Small Molecular Weight Components. (2023, March 18). MDPI. Retrieved from [Link]

  • Procedures to Improve Difficult Couplings. (2025, August 10). ResearchGate. Retrieved from [Link]

  • Natural and engineered cyclodipeptides: Biosynthesis, chemical diversity, and engineering strategies for diversification and high-yield bioproduction. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. (2020, March 3). Frontiers in Bioengineering and Biotechnology. Retrieved from [Link]

  • Dual end-functionalisation of poly(beta-amino ester) gene delivery vectors using multicomponent chemistry. (2025, December 15). ResearchGate. Retrieved from [Link]

  • Developments in peptide and amide synthesis. (n.d.). Luxembourg Bio Technologies. Retrieved from [Link]

  • A "Sterically Stressed" Amide as a Protecting Group for Amines. (2023, May 29). ChemistryViews. Retrieved from [Link]

  • Poly (β-amino esters): Procedures for Synthesis and Gene Delivery. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Fast Solution-Phase and Liquid-Phase Peptide Syntheses (SolPSS and LPPS) Mediated by Biomimetic Cyclic Propylphosphonic Anhydride (T3P®). (2023, October 19). National Institutes of Health. Retrieved from [Link]

  • Cyclodipeptides: An Overview of Their Biosynthesis and Biological Activity. (n.d.). MDPI. Retrieved from [Link]

  • Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. (2020, March 3). Frontiers in Bioengineering and Biotechnology. Retrieved from [Link]

  • A Modular and Scalable Route to Protected Cyclopropane Amino Acid Building Blocks. (2025, April 24). ACS Publications. Retrieved from [Link]

  • Transition-Metal-Free Esterification of Amides via Selective N–C Cleavage under Mild Conditions. (n.d.). ACS Publications. Retrieved from [Link]

  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). Aapptec. Retrieved from [Link]

  • Cyclopropyl amide derivatives. (n.d.). Google Patents.
  • Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. (n.d.). ACS Publications. Retrieved from [Link]

  • Stabilization of Poly (β-Amino Ester) Nanoparticles for the Efficient Intracellular Delivery of PiggyBac Transposon. (2021, January 20). MDPI. Retrieved from [Link]

  • Synthesis, Characterization and Antimicrobial activity of protected dipeptides and their deprotected analogs. (n.d.). Oriental Journal of Chemistry. Retrieved from [Link]

  • Stereospecific Insertion of Cyclic Amidines into Aryl-Substituted Cyclopropanones: Access to Complex Spirocyclic Aminals. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Proximity-driven acceleration of challenging solid-phase peptide couplings. (n.d.). PNAS. Retrieved from [Link]

  • Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine. (n.d.). MDPI. Retrieved from [Link]

  • The Amide Functional Group: Properties, Synthesis, and Nomenclature. (2018, February 28). Master Organic Chemistry. Retrieved from [Link]

  • Planning a Peptide Synthesis. (n.d.). AAPPTec. Retrieved from [Link]

  • Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. (2024, August 13). ACS Publications. Retrieved from [Link]

Sources

Method

Application Notes and Protocols for Protecting Group Strategies for Cyclopropyl Amino Acids in Solid-Phase Peptide Synthesis (SPPS)

Introduction: The Rising Significance of Cyclopropyl Amino Acids in Peptide Therapeutics Cyclopropane-containing amino acids are a class of non-canonical amino acids (ncAAs) that have garnered significant interest in med...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rising Significance of Cyclopropyl Amino Acids in Peptide Therapeutics

Cyclopropane-containing amino acids are a class of non-canonical amino acids (ncAAs) that have garnered significant interest in medicinal chemistry and drug discovery.[1] Their incorporation into peptides can induce conformational constraints, enhance metabolic stability, and improve receptor selectivity.[2] The rigid cyclopropane ring restricts the phi (φ) and psi (ψ) dihedral angles of the peptide backbone, leading to more defined secondary structures. This pre-organization of the peptide conformation can result in higher binding affinities for their biological targets.[3] Furthermore, the cyclopropane motif is resistant to enzymatic degradation, which can increase the in vivo half-life of peptide-based drugs.[2][4]

Despite their desirable properties, the integration of cyclopropyl amino acids into peptide sequences via Solid-Phase Peptide Synthesis (SPPS) presents unique challenges. These challenges primarily stem from the steric hindrance imposed by the cyclopropyl group, which can impede coupling reactions and may require specialized protecting group strategies and coupling conditions. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on effective protecting group strategies and detailed protocols for the successful incorporation of cyclopropyl amino acids into peptides using SPPS.

Core Challenges in the SPPS of Cyclopropyl Amino Acid-Containing Peptides

The primary obstacle in the SPPS of peptides containing cyclopropyl amino acids is the steric bulk of the cyclopropyl group, which can lead to incomplete coupling reactions. This steric hindrance is particularly pronounced at the α-carbon, making the formation of the peptide bond more difficult compared to natural amino acids. Consequently, this can result in deletion sequences and lower overall yield and purity of the target peptide.[5]

Another key consideration is the stability of the cyclopropane ring throughout the SPPS cycles. While generally stable, the high ring strain of the cyclopropane moiety makes it potentially susceptible to opening under harsh acidic or basic conditions, although it is generally considered stable to standard SPPS conditions, including repeated piperidine treatments for Fmoc deprotection and TFA for final cleavage.[1]

Protecting Group Strategies for Cyclopropyl Amino Acids

The choice of protecting groups for both the α-amino group and any functional groups on the cyclopropane ring is critical for a successful synthesis. The most common strategies in SPPS are the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group and the acid-labile tert-butyloxycarbonyl (Boc) group for the α-amine.

Fmoc vs. Boc Strategy: A Comparative Analysis
FeatureFmoc StrategyBoc Strategy
α-Amine Protection 9-fluorenylmethoxycarbonyl (Fmoc)tert-butyloxycarbonyl (Boc)
Deprotection Condition 20% piperidine in DMF (mild base)[4]25-50% TFA in DCM (strong acid)
Side-Chain Protection Acid-labile (e.g., tBu, Trt, Boc)[6]Very strong acid-labile (e.g., Bzl, Tos)
Final Cleavage Strong acid (e.g., 95% TFA)[7]Very strong acid (e.g., HF, TFMSA)
Advantages for cPr AAs Milder deprotection conditions, preserving acid-sensitive functionalities.[6] Orthogonality with many side-chain protecting groups.Can be advantageous for very long or aggregation-prone sequences.
Disadvantages for cPr AAs Potential for side reactions with prolonged exposure to base, though generally minimal.Harsher cleavage conditions may pose a risk to the cyclopropane ring integrity, although typically stable.

For the incorporation of cyclopropyl amino acids, the Fmoc/tBu strategy is generally preferred due to its milder deprotection conditions, which minimize the risk of side reactions.[6]

Synthesis of Protected Cyclopropyl Amino Acid Building Blocks

The successful incorporation of cyclopropyl amino acids into peptides begins with the synthesis of the appropriately protected building blocks. The following are example protocols for the Fmoc and Boc protection of a simple aminocyclopropanecarboxylic acid.

Protocol 1: Synthesis of Fmoc-1-aminocyclopropane-1-carboxylic acid

This protocol is adapted from standard Fmoc protection procedures.

Materials:

  • 1-aminocyclopropane-1-carboxylic acid

  • Fmoc-OSu (9-fluorenylmethyloxycarbonyl-N-hydroxysuccinimide ester)

  • Sodium bicarbonate (NaHCO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 1-aminocyclopropane-1-carboxylic acid (1.0 eq) in a 10% aqueous solution of sodium bicarbonate (2.5 eq).

  • To this solution, add a solution of Fmoc-OSu (1.05 eq) in 1,4-dioxane.

  • Stir the reaction mixture vigorously at room temperature overnight.

  • After the reaction is complete (monitored by TLC), dilute the mixture with water and wash with ethyl acetate to remove any unreacted Fmoc-OSu.

  • Acidify the aqueous layer to pH 2-3 with 1 M HCl.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the Fmoc-protected cyclopropyl amino acid.

Protocol 2: Synthesis of Boc-1-aminocyclopropane-1-carboxylic acid

This protocol follows a standard Boc protection method.

Materials:

  • 1-aminocyclopropane-1-carboxylic acid

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Sodium hydroxide (NaOH)

  • tert-Butanol

  • Water

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 1-aminocyclopropane-1-carboxylic acid (1.0 eq) in a solution of sodium hydroxide (2.0 eq) in water.

  • Add a solution of Boc₂O (1.1 eq) in tert-butanol.

  • Stir the mixture at room temperature for 4-6 hours.

  • After the reaction is complete, wash the aqueous layer with diethyl ether to remove excess Boc₂O.

  • Cool the aqueous layer in an ice bath and acidify to pH 3 with 1 M HCl.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo to obtain the Boc-protected amino acid.

Solid-Phase Peptide Synthesis (SPPS) of Peptides Containing Cyclopropyl Amino Acids

The following section details the key steps in the SPPS of peptides containing cyclopropyl amino acids using the preferred Fmoc/tBu strategy.

Coupling of Fmoc-Cyclopropyl Amino Acids: Strategies to Overcome Steric Hindrance

Due to the steric hindrance of the cyclopropyl group, standard coupling conditions may result in low coupling efficiencies. To address this, the use of more potent coupling reagents and optimized reaction conditions is crucial.

Recommended Coupling Reagents: Uronium/aminium-based reagents are highly effective for coupling sterically hindered amino acids.

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Generally considered one of the most efficient coupling reagents for difficult couplings.[8][9][10]

  • HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A cost-effective alternative to HATU with comparable efficiency in many cases.[10]

  • PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate): A phosphonium salt-based reagent that is also effective, particularly in minimizing the risk of guanidinylation of the N-terminus.[11]

Comparative Coupling Efficiencies (Qualitative):

Coupling ReagentRelative Efficiency for Hindered CouplingsKey Advantages
HATU Very HighHigh reactivity, often succeeds where others fail.[8]
HCTU HighGood balance of reactivity and cost-effectiveness.[10]
PyBOP HighNo risk of N-terminal guanidinylation.[11]

Note: Quantitative comparative data for the coupling of cyclopropyl amino acids is limited in the literature. The recommendations are based on best practices for sterically hindered amino acids.

Workflow for SPPS of a Cyclopropyl Amino Acid-Containing Peptide

The following diagram illustrates the key steps in a typical Fmoc-SPPS cycle for incorporating a cyclopropyl amino acid.

SPPS_Workflow Resin Resin with N-terminal Amine Activate Activate Fmoc-cPr-AA (HATU/HCTU/PyBOP + Base) Couple Couple to Resin Activate->Couple Activated Ester Wash1 Wash (DMF) Couple->Wash1 Fmoc-Protected Peptide on Resin Deprotect Fmoc Deprotection (20% Piperidine/DMF) Wash2 Wash (DMF) Deprotect->Wash2 Wash1->Deprotect

Fmoc-SPPS Cycle for Cyclopropyl Amino Acid Incorporation.
Detailed Protocol for a Manual Coupling Cycle

This protocol outlines a single coupling cycle for adding an Fmoc-protected cyclopropyl amino acid to a resin-bound peptide.

Materials:

  • Peptide-resin with a free N-terminal amine

  • Fmoc-cyclopropyl amino acid (3-5 eq)

  • HATU (2.9 eq) or HCTU (2.9 eq)

  • N,N-Diisopropylethylamine (DIPEA) (6 eq)

  • N,N-Dimethylformamide (DMF)

  • 20% (v/v) Piperidine in DMF

  • Dichloromethane (DCM)

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 3 minutes.

    • Drain the solution.

    • Treat the resin again with 20% piperidine in DMF for 10 minutes.

    • Wash the resin thoroughly with DMF (5x) and DCM (3x), followed by DMF (3x).

  • Amino Acid Activation and Coupling:

    • In a separate vessel, dissolve the Fmoc-cyclopropyl amino acid (3 eq) and HATU or HCTU (2.9 eq) in DMF.

    • Add DIPEA (6 eq) to the activation mixture and vortex for 1-2 minutes.

    • Immediately add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the reaction mixture for 2-4 hours at room temperature. For particularly difficult couplings, extended coupling times (overnight) or double coupling may be necessary.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x) to remove excess reagents and byproducts.

  • Monitoring the Coupling Reaction:

    • Perform a Kaiser test or a chloranil test on a small sample of the resin beads to check for the presence of free primary amines. A negative result (e.g., colorless to yellow for Kaiser test) indicates a complete coupling reaction. If the test is positive, a second coupling (recoupling) is recommended.

Orthogonal Protection for Functionalized Cyclopropyl Amino Acids

When incorporating cyclopropyl amino acids with additional functional groups (e.g., hydroxyl, carboxyl), an orthogonal protecting group strategy is essential.[12] This ensures that the side-chain protecting group remains intact during the Fmoc deprotection steps and can be selectively removed if needed for on-resin modifications, or during the final cleavage.

Examples of Orthogonal Protecting Groups for Functionalized Cyclopropyl Amino Acids:

Functional GroupProtecting GroupCleavage ConditionOrthogonal to Fmoc/tBu
Hydroxyl (-OH)tert-Butyl (tBu)Strong acid (TFA)Yes
Carboxyl (-COOH)tert-Butyl ester (OtBu)Strong acid (TFA)Yes
Amine (-NH₂)BocStrong acid (TFA)Yes
Amine (-NH₂)Allyloxycarbonyl (Alloc)Pd(0) catalyst[3]Yes

The synthesis of these orthogonally protected building blocks can be complex and often requires multi-step procedures.[1]

Final Cleavage and Deprotection

The final step in SPPS is the cleavage of the peptide from the resin and the simultaneous removal of the side-chain protecting groups. For Fmoc/tBu-based synthesis, this is typically achieved using a strong acid, most commonly trifluoroacetic acid (TFA).

Stability of the Cyclopropane Ring to TFA

The cyclopropane ring is generally stable to the conditions of TFA cleavage. However, the highly reactive carbocations generated from the cleavage of side-chain protecting groups (e.g., tBu, Trt) can potentially lead to side reactions. Therefore, the use of a scavenger cocktail is crucial.

Recommended Cleavage Cocktail for Peptides Containing Cyclopropyl Amino Acids

A standard and effective cleavage cocktail for most peptides, including those with cyclopropyl amino acids, is Reagent K or a slight variation thereof.

Reagent K Composition:

  • Trifluoroacetic acid (TFA): 82.5%

  • Water: 5%

  • Phenol: 5%

  • Thioanisole: 5%

  • 1,2-Ethanedithiol (EDT): 2.5%

A commonly used, less odorous alternative is the TFA/TIS/Water cocktail:

TFA/TIS/H₂O Composition:

  • Trifluoroacetic acid (TFA): 95%

  • Triisopropylsilane (TIS): 2.5%

  • Water: 2.5%

This cocktail is effective for scavenging t-butyl cations and other carbocations generated during cleavage.

Cleavage Workflow

The following diagram outlines the final cleavage and peptide work-up procedure.

Cleavage_Workflow PeptideResin Peptide on Resin Cleavage Treat with TFA/ Scavenger Cocktail (1-3 hours) PeptideResin->Cleavage Filter Filter to Separate Resin Cleavage->Filter Precipitate Precipitate Peptide in Cold Ether Filter->Precipitate Peptide in TFA Centrifuge Centrifuge and Wash Pellet Precipitate->Centrifuge Dry Dry Crude Peptide Centrifuge->Dry Purify Purify by RP-HPLC Dry->Purify Crude Peptide FinalPeptide Pure Peptide Purify->FinalPeptide

Final Cleavage and Purification Workflow.
Detailed Protocol for Cleavage and Deprotection

Materials:

  • Dry peptide-resin

  • Cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5)

  • Cold diethyl ether

  • Centrifuge

Procedure:

  • Place the dry peptide-resin in a reaction vessel.

  • Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

  • Agitate the mixture at room temperature for 2-3 hours.

  • Filter the resin and collect the TFA solution containing the cleaved peptide.

  • Wash the resin with a small amount of fresh TFA to ensure complete recovery of the peptide.

  • Combine the TFA filtrates and precipitate the crude peptide by adding it dropwise to a large volume of cold diethyl ether (typically 10 times the volume of the TFA solution).

  • A white precipitate of the peptide should form. Allow the precipitation to proceed at -20°C for at least 30 minutes.

  • Pellet the peptide by centrifugation and carefully decant the ether.

  • Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers and organic impurities.

  • Dry the crude peptide pellet under vacuum.

  • The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Conclusion

The successful incorporation of cyclopropyl amino acids into peptides via SPPS is achievable with careful consideration of protecting group strategies and optimization of coupling and cleavage conditions. The Fmoc/tBu strategy is generally the preferred approach due to its milder conditions. The use of potent coupling reagents such as HATU, HCTU, or PyBOP is highly recommended to overcome the steric hindrance of the cyclopropyl group and ensure high coupling efficiencies. While the cyclopropane ring is robust under standard SPPS conditions, the use of appropriate scavenger cocktails during final TFA cleavage is essential to prevent side reactions and ensure the integrity of the final peptide product. The protocols and strategies outlined in this application note provide a solid foundation for researchers to successfully synthesize and explore the potential of cyclopropyl amino acid-containing peptides in their drug discovery and development efforts.

References

  • Synthesis of Cyclic Peptides in SPPS with Npb-OH Photolabile Protecting Group. (2022). National Institutes of Health. [Link]

  • Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone. [Link]

  • Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates. (2022). National Institutes of Health. [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]

  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]

  • Application Note Peptide Cleavage and Protected Cleavage Procedures. [Link]

  • A Modular and Scalable Route to Protected Cyclopropane Amino Acid Building Blocks. [Link]

  • A Modular and Scalable Route to Protected Cyclopropane Amino Acid Building Blocks. (2021). ACS Publications. [Link]

  • A Modular and Scalable Route to Protected Cyclopropane Amino Acid Building Blocks. (2021). Organic Letters. [Link]

  • Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. ResearchGate. [Link]

  • The synthesis of cyclopropane amino acids and peptides.
  • A Tandem in Situ Peptide Cyclization Through Trifluoroacetic Acid Cleavage. (2014). National Institutes of Health. [Link]

  • Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. (2020). National Institutes of Health. [Link]

  • From concept to chemistry: integrating protection group strategy and reaction feasibility into non-natural amino acid synthesis planning. (2024). RSC Publishing. [Link]

  • Facile synthesis of orthogonally protected amino acid building blocks for combinatorial N-backbone cyclic peptide chemistry. (2002). PubMed. [Link]

  • Procedures to Improve Difficult Couplings. ResearchGate. [Link]

  • The Peptide Bond: Formation and Cleavage. YouTube. [Link]

  • Cleavage Cocktails; Reagent B. Aapptec Peptides. [Link]

  • Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. (2023). National Institutes of Health. [Link]

  • Significance and challenge in nonnatural peptide synthesis and proposed solution. ResearchGate. [Link]

  • Cleavage Cocktail Selection. CDN. [Link]

  • Building blocks for difficult peptide synthesis and method of making thereof.
  • The Peptide Bond: Formation and Cleavage. (2013). YouTube. [Link]

  • Lability of N-alkylated peptides towards TFA cleavage. (1996). PubMed. [Link]

  • Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. (2022). ASM Journals. [Link]

  • Experimental procedures Solid phase peptide synthesis (SPPS) Solid phase peptide synthesis (SPPS) was performed using a microwav. The Royal Society of Chemistry. [Link]

  • From concept to chemistry: integrating protection group strategy and reaction feasibility into non-natural amino acid synthesis planning. (2024). National Institutes of Health. [Link]

  • Low-Cost, Fast, Conventional Peptide Synthesis With HCTU and Automated Peptide Synthesizers. (2008). American Laboratory. [Link]

  • Introduction To The FMOC Approach: solid phase peptide syntheses. YouTube. [Link]

  • An optimized protocol for the synthesis of peptides containing trans-cyclooctene and bicyclononyne dienophiles as useful. Zenodo. [Link]

  • Fast Solution-Phase and Liquid-Phase Peptide Syntheses (SolPSS and LPPS) Mediated by Biomimetic Cyclic Propylphosphonic Anhydride (T3P®). (2023). MDPI. [Link]

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Application

Unlocking New Frontiers in Peptide Therapeutics: A Guide to the Application of Cyclopropyl Amino Acids

Introduction: The Quest for Enhanced Peptide Therapeutics Peptide-based drugs offer a compelling combination of high specificity and low toxicity, positioning them as a rapidly growing class of therapeutics. However, the...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Enhanced Peptide Therapeutics

Peptide-based drugs offer a compelling combination of high specificity and low toxicity, positioning them as a rapidly growing class of therapeutics. However, their widespread application has been historically hampered by inherent limitations, primarily their susceptibility to proteolytic degradation and a lack of well-defined secondary structures, which can lead to poor receptor binding and diminished biological activity. To overcome these hurdles, medicinal chemists have increasingly turned to the incorporation of non-canonical amino acids designed to impart favorable physicochemical properties. Among these, cyclopropyl amino acids have emerged as a powerful tool for peptide drug discovery, offering a unique blend of conformational rigidity and metabolic stability.

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of the application of cyclopropyl amino acids in peptide-based drug discovery. We will delve into the rationale behind their use, provide detailed protocols for their synthesis and incorporation into peptides, and outline methods for the biophysical and pharmacological characterization of the resulting peptidomimetics.

The Strategic Advantage of Cyclopropyl Amino Acids

The incorporation of a cyclopropane ring into an amino acid backbone introduces a significant conformational constraint. This rigidity can lock a peptide into a bioactive conformation, thereby enhancing its binding affinity and selectivity for its biological target.[1] Furthermore, the cyclopropyl group can shield the adjacent peptide bonds from enzymatic cleavage, significantly improving the peptide's resistance to proteolysis and extending its in vivo half-life.[2][3][4]

Key Benefits of Incorporating Cyclopropyl Amino Acids:

  • Enhanced Proteolytic Stability: The steric hindrance provided by the cyclopropane ring can prevent the approach of proteases, leading to a longer duration of action.[2][3][4]

  • Improved Metabolic Stability: The cyclopropyl group is generally resistant to metabolic degradation, contributing to a more favorable pharmacokinetic profile.

  • Conformational Rigidity: The constrained nature of the cyclopropane ring reduces the conformational flexibility of the peptide backbone, which can pre-organize the peptide into a bioactive conformation for optimal receptor binding.[1]

  • Induction of Secondary Structures: The defined stereochemistry of cyclopropyl amino acids can be used to induce specific secondary structures, such as β-turns, which are often crucial for biological activity.

Synthesis of Fmoc-Protected Cyclopropyl Amino Acids for Solid-Phase Peptide Synthesis

The successful incorporation of cyclopropyl amino acids into peptides via Solid-Phase Peptide Synthesis (SPPS) requires the availability of high-purity N-α-Fmoc protected building blocks. Here, we provide a general, illustrative protocol for the synthesis of Fmoc-1-aminocyclopropane-1-carboxylic acid (Fmoc-Acca-OH), a commonly used cyclopropyl amino acid.

Protocol: Synthesis of 1-Aminocyclopropane-1-carboxylic Acid (Acca)

This protocol is based on the alkylation and cyclization of a nitroacetate precursor.[5]

Materials:

  • Nitroacetate

  • 1,2-dihaloethane (e.g., 1,2-dibromoethane)

  • Inorganic weak base (e.g., potassium carbonate)

  • Reducing agent (e.g., hydrogen gas with a catalyst like Palladium on carbon)

  • Acid for hydrolysis (e.g., hydrochloric acid)

  • Solvents (e.g., ethanol, water)

Procedure:

  • Alkylation and Cyclization: In a suitable reaction vessel, dissolve the nitroacetate and 1,2-dihaloethane in an appropriate solvent. Add the inorganic weak base and stir the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Nitro Group Reduction: Once the cyclization is complete, the nitro group is reduced to an amino group. This can be achieved through catalytic hydrogenation using a palladium on carbon catalyst under a hydrogen atmosphere.

  • Ester Hydrolysis: The final step is the hydrolysis of the ester group to the carboxylic acid. This is typically accomplished by heating the compound in the presence of an acid, such as hydrochloric acid.

  • Purification: The resulting 1-aminocyclopropane-1-carboxylic acid can be purified by crystallization.

Protocol: Fmoc Protection of 1-Aminocyclopropane-1-carboxylic Acid

Materials:

  • 1-Aminocyclopropane-1-carboxylic acid (Acca)

  • Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide)

  • Sodium bicarbonate

  • Dioxane

  • Water

  • Ethyl acetate

  • Hexane

Procedure:

  • Dissolve Acca in a 10% sodium bicarbonate solution in water.

  • In a separate flask, dissolve Fmoc-OSu in dioxane.

  • Slowly add the Fmoc-OSu solution to the Acca solution while stirring vigorously at room temperature.

  • Allow the reaction to proceed for several hours until completion, as monitored by TLC.

  • Once the reaction is complete, acidify the mixture with a dilute acid (e.g., 1M HCl) to a pH of approximately 2-3.

  • Extract the product into ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to yield pure Fmoc-Acca-OH.

Incorporation of Fmoc-Cyclopropyl Amino Acids into Peptides via SPPS

The incorporation of Fmoc-protected cyclopropyl amino acids into a growing peptide chain follows the standard procedures for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[2][3][4] Due to the potential for steric hindrance from the cyclopropyl group, the choice of coupling reagent and reaction conditions can be critical to ensure efficient peptide bond formation.

Workflow for SPPS Incorporation of Cyclopropyl Amino Acids

SPPS_Workflow Resin Resin Swelling Fmoc_Deprotection Fmoc Deprotection (20% Piperidine in DMF) Resin->Fmoc_Deprotection Washing1 Washing (DMF) Fmoc_Deprotection->Washing1 Coupling Coupling (Fmoc-Cpaa-OH, Activator, Base) Washing1->Coupling Washing2 Washing (DMF) Coupling->Washing2 Repeat Repeat Cycle Washing2->Repeat for next amino acid Cleavage Cleavage & Deprotection (TFA Cocktail) Washing2->Cleavage Final residue Peptide_Conformation cluster_0 Flexible Peptide cluster_1 Cyclopropyl-Constrained Peptide a1 Random Coil a2 Transient Turn a3 Extended b1 Stable β-Turn a2->b1 Incorporation of Cyclopropyl Amino Acid

Caption: Incorporation of a cyclopropyl amino acid can stabilize a specific conformation.

Conclusion and Future Perspectives

The incorporation of cyclopropyl amino acids represents a robust and effective strategy to enhance the therapeutic potential of peptides. By imparting conformational rigidity and proteolytic stability, these unique building blocks can transform a lead peptide with suboptimal properties into a viable drug candidate. The protocols and guidelines presented in this document provide a solid foundation for researchers to explore the exciting possibilities of cyclopropyl amino acid-modified peptides in their drug discovery programs. As our understanding of the intricate relationship between peptide conformation and biological activity continues to grow, the rational design and application of constrained amino acids like their cyclopropyl counterparts will undoubtedly play an increasingly pivotal role in the development of next-generation peptide therapeutics.

References

  • CN103864635A - Simple synthesis process of 1-aminocyclopropane-1-carboxylic acid - Google Patents.
  • WO1985000809A1 - The synthesis of cyclopropane amino acids and peptides - Google Patents.
  • EP0135429A1 - The synthesis of cyclopropane amino acids and peptides - Google Patents.
  • 1-aminocyclopropane-1-carboxylic acid – Knowledge and References - Taylor & Francis. Available at: [Link]

  • Advances in Fmoc solid‐phase peptide synthesis - PMC - NIH. Available at: [Link]

  • WO/1985/000809 THE SYNTHESIS OF CYCLOPROPANE AMINO ACIDS AND PEPTIDES - WIPO Patentscope. Available at: [Link]

  • impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis - Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry (AJPAMC). Available at: [Link]

  • 1-Aminocyclopropane-1-carboxylic acid - Wikipedia. Available at: [Link]

  • Identification of a poly-cyclopropylglycine–containing peptide via bioinformatic mapping of radical S-adenosylmethionine enzymes - PMC. Available at: [Link]

  • Cyclic peptide drugs approved in the last two decades (2001–2021) - PMC - NIH. Available at: [Link]

  • Quantitative analysis of cyclic beta-turn models - PMC - NIH. Available at: [Link]

  • peptide nmr. Available at: [Link]

  • NMR in structural determination of proteins and peptides - NMIMS Pharmacy. Available at: [Link]

  • Methods for the preparation of 1-Aminocyclopropanecarboxylic Acids | Request PDF. Available at: [Link]

  • Proteolytic stability of cyclic peptides in relevant biological... - ResearchGate. Available at: [Link]

  • Circular dichroism of β turns in peptides and proteins | Biochemistry - ACS Publications. Available at: [Link]

  • Supramolecular synthon hierarchy in cyclopropyl-containing peptide-derived compounds - CrystEngComm (RSC Publishing) DOI:10.1039/D2CE01231F. Available at: [Link]

  • FDA Approved Cyclic Peptide Drugs - PharmiWeb.com. Available at: [Link]

  • Tools and methods for circular dichroism spectroscopy of proteins: a tutorial review. Available at: [Link]

  • A Dataset of Simple 1-D and 2-D NMR Spectra of Peptides, Including all Encoded Amino Acids, for Introductory Instruction in Protein Biomolecular NMR Spectroscopy | ChemRxiv. Available at: [Link]

  • Circular Dichroism of Designed Peptide Helices and β-Hairpins: Analysis of Trp- and Tyr-Rich Peptides | Request PDF. Available at: [Link]

  • Quantifying and controlling the proteolytic degradation of cell adhesion peptides - bioRxiv. Available at: [Link]

  • Structure Determination of Peptides by simple 2D NMR Spectroscopy - YouTube. Available at: [Link]

  • Measuring the stability and cytotoxicity of cyclotides - UQ eSpace - The University of Queensland. Available at: [Link]

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  • Structure Determination of Challenging Protein–Peptide Complexes Combining NMR Chemical Shift Data and Molecular Dynamics Simulations - PMC - NIH. Available at: [Link]

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Sources

Method

Application Notes and Protocols for Fmoc-Methyl 2-amino-3-cyclopropylpropanoate in Peptide Synthesis

Introduction: The Strategic Advantage of Cyclopropyl Moieties in Peptide Therapeutics The rational design of peptide-based therapeutics increasingly leverages non-proteinogenic amino acids to overcome the inherent limita...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of Cyclopropyl Moieties in Peptide Therapeutics

The rational design of peptide-based therapeutics increasingly leverages non-proteinogenic amino acids to overcome the inherent limitations of their natural counterparts, such as poor metabolic stability and limited conformational diversity.[1][2] Among these, amino acids bearing cyclopropyl groups have emerged as a powerful tool in medicinal chemistry. The unique structural and electronic properties of the cyclopropyl ring—a strained, three-membered carbocycle—confer significant advantages to a peptide scaffold.[3][4] Incorporation of cyclopropyl-containing residues can enhance resistance to enzymatic degradation by proteases, introduce conformational rigidity to lock the peptide into a bioactive conformation, and modulate physicochemical properties like lipophilicity, thereby improving pharmacokinetic profiles.[4][5] These benefits have led to the inclusion of cyclopropyl fragments in numerous drug candidates and approved therapeutics.[3]

Fmoc-Methyl 2-amino-3-cyclopropylpropanoate is a specialized building block for Fmoc-based solid-phase peptide synthesis (SPPS), a cornerstone methodology for the efficient and reliable assembly of peptides.[][7] This derivative of cyclopropylalanine, with its N-terminus protected by the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group and its C-terminus temporarily masked as a methyl ester, offers a strategic entry point for introducing the valuable cyclopropyl motif into a peptide sequence. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of Fmoc-Methyl 2-amino-3-cyclopropylpropanoate in peptide synthesis, detailing its properties, core synthetic principles, and validated protocols.

Physicochemical Properties of Fmoc-Methyl 2-amino-3-cyclopropylpropanoate

A thorough understanding of the physicochemical properties of the amino acid derivative is paramount for successful and reproducible peptide synthesis.[8] The following table summarizes the key characteristics of Fmoc-Methyl 2-amino-3-cyclopropylpropanoate.

PropertyValueSignificance in Peptide Synthesis
Molecular Formula C₂₀H₂₁NO₄Accurate mass for characterization and reagent stoichiometry calculations.
Molecular Weight 351.39 g/mol Essential for precise weighing and molar calculations during synthesis.
Appearance White to off-white solidVisual confirmation of material quality.
Purity (Typical) ≥97%High purity is crucial to prevent the incorporation of impurities that can lead to truncated or modified peptides.[]
Solubility Good solubility in common SPPS solvents like DMF and NMP.Ensures complete dissolution for efficient coupling reactions and prevents issues related to poor reagent availability.[]
Storage Conditions 2-8°C, desiccatedProper storage is essential to maintain the integrity of the Fmoc group and prevent degradation.

Core Principles of Fmoc-SPPS with Fmoc-Methyl 2-amino-3-cyclopropylpropanoate

Fmoc-based SPPS is a cyclical process involving the sequential addition of amino acids to a growing peptide chain that is anchored to an insoluble resin support.[7] The use of Fmoc-Methyl 2-amino-3-cyclopropylpropanoate integrates seamlessly into this workflow, with specific considerations arising from its unique structure.

The Fmoc-SPPS Cycle: A Validated Workflow

The fundamental steps of Fmoc-SPPS are deprotection, washing, coupling, and washing, repeated for each amino acid in the sequence.[7]

SPPS_Cycle Resin Resin-Bound Peptide (N-terminus Fmoc-protected) Deprotection Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotection 1. Wash1 DMF Wash Deprotection->Wash1 2. Coupling Coupling (Fmoc-AA, Activator, Base) Wash1->Coupling 3. Wash2 DMF Wash Coupling->Wash2 4. Next_Cycle Next Cycle or Final Cleavage Wash2->Next_Cycle 5. Next_Cycle->Resin Repeat

Caption: The iterative cycle of Fmoc-based solid-phase peptide synthesis.

Causality Behind Experimental Choices
  • Fmoc Protection: The Fmoc group is the cornerstone of this strategy. It is stable to the acidic conditions used for final cleavage of many side-chain protecting groups but is readily removed by a mild base, typically a solution of 20% piperidine in N,N-dimethylformamide (DMF).[8] This orthogonality is key to preserving the integrity of the growing peptide chain.[8]

  • The Challenge of Steric Hindrance: The cyclopropyl group, while beneficial for the final peptide's properties, introduces steric bulk adjacent to the alpha-carbon.[9] This can impede the approach of the activated carboxyl group to the deprotected N-terminal amine of the resin-bound peptide, potentially leading to incomplete coupling.[10] To overcome this, the choice of coupling reagent is critical. Standard carbodiimide-based activators like DCC with HOBt may be sufficient, but for such a sterically hindered residue, more potent uronium or phosphonium salt-based reagents such as HBTU, HATU, or PyBOP are highly recommended to ensure high coupling efficiency.[9][11] Extending the coupling time or performing a double coupling (repeating the coupling step) are also effective strategies to drive the reaction to completion.[7]

  • The Role of the Methyl Ester: The use of the methyl ester of the C-terminal amino acid is a common strategy in solution-phase peptide synthesis.[12] When using Fmoc-Methyl 2-amino-3-cyclopropylpropanoate as an internal residue in SPPS, the methyl ester does not participate in the reaction. However, if it were the first amino acid attached to the resin, it would require a resin that allows for subsequent cleavage under conditions that also facilitate ester hydrolysis, or a post-cleavage saponification step. For internal incorporation, the primary consideration is the final cleavage and deprotection step. The standard acidic cleavage cocktails (e.g., TFA-based) will remove acid-labile side-chain protecting groups and cleave the peptide from the resin, but they will not hydrolyze the methyl ester.[13] Therefore, a subsequent saponification step using a base like sodium hydroxide is necessary to convert the C-terminal methyl ester to the desired carboxylic acid.[12][14]

Detailed Experimental Protocols

The following protocols are designed as a robust starting point for the incorporation of Fmoc-Methyl 2-amino-3-cyclopropylpropanoate into a peptide sequence. It is assumed that a standard Fmoc-compatible resin, such as Rink Amide or Wang resin, is used.

Protocol 1: Standard Coupling of Fmoc-Methyl 2-amino-3-cyclopropylpropanoate

This protocol details the incorporation of the title compound as an internal residue in a growing peptide chain.

Materials:

  • Peptide-resin with a free N-terminal amine

  • Fmoc-Methyl 2-amino-3-cyclopropylpropanoate

  • Coupling Reagent (e.g., HCTU, HATU, or PyBOP)

  • Base (e.g., N,N-Diisopropylethylamine - DIPEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM)

  • Piperidine

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF from the resin.

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate for 5-10 minutes at room temperature.

    • Drain the piperidine solution.

    • Repeat the piperidine treatment for another 5-10 minutes.

    • Drain and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[7]

  • Validation (Optional but Recommended): Perform a qualitative test (e.g., Kaiser test) to confirm the presence of a free primary amine.[9]

  • Activation and Coupling:

    • In a separate vial, dissolve Fmoc-Methyl 2-amino-3-cyclopropylpropanoate (3-5 equivalents relative to resin loading), the coupling reagent (e.g., HCTU, 3-5 equivalents), and a base (e.g., DIPEA, 6-10 equivalents) in DMF.

    • Allow the activation to proceed for 1-2 minutes.

    • Add the activation mixture to the deprotected resin.

    • Agitate the reaction vessel for 2-4 hours at room temperature. Due to the steric hindrance of the cyclopropyl group, a longer coupling time is recommended.[9]

  • Validation of Coupling:

    • Take a small sample of the resin and perform a Kaiser test. A negative result (yellow beads) indicates complete coupling.

    • If the test is positive, a second coupling (recoupling) is advised. Drain the reaction mixture, wash with DMF, and repeat step 4.

  • Washing: Once the coupling is complete, drain the reaction mixture and wash the resin thoroughly with DMF (3-5 times) followed by DCM (3-5 times) to prepare for the next cycle.

Coupling_Workflow start Deprotected Peptide-Resin (Free N-terminus) prepare_aa Prepare Activation Solution: Fmoc-AA-OMe + Activator + Base in DMF start->prepare_aa couple Add Activation Solution to Resin Agitate for 2-4 hours prepare_aa->couple kaiser_test Kaiser Test for Free Amines couple->kaiser_test wash Wash Resin (DMF, DCM) kaiser_test->wash Negative recouple Recouple (Repeat Step 2) kaiser_test->recouple Positive next_step Proceed to Next Cycle wash->next_step recouple->couple

Caption: Workflow for the coupling of sterically hindered amino acids.

Protocol 2: Final Cleavage and C-terminal Methyl Ester Hydrolysis

This protocol describes the cleavage of the completed peptide from the resin and the subsequent saponification of the C-terminal methyl ester.

Materials:

  • Fully assembled peptide-resin

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water (deionized)

  • Cold diethyl ether

  • Sodium hydroxide (NaOH) solution (e.g., 1 M)

  • Hydrochloric acid (HCl) solution (e.g., 1 M)

  • Acetonitrile/Water for HPLC

Procedure:

  • Resin Preparation: Wash the final peptide-resin thoroughly with DCM and dry under vacuum.

  • Acidic Cleavage:

    • Prepare a cleavage cocktail, typically 95% TFA, 2.5% TIS, and 2.5% water.

    • Add the cleavage cocktail to the dry resin in a reaction vessel.

    • Agitate at room temperature for 2-3 hours.

  • Peptide Precipitation:

    • Filter the resin and collect the TFA solution containing the cleaved peptide.

    • Precipitate the peptide by adding the TFA solution to a large volume of cold diethyl ether.

    • Centrifuge the mixture to pellet the crude peptide.

    • Wash the peptide pellet with cold diethyl ether and dry under vacuum. At this stage, the peptide has a C-terminal methyl ester.

  • Saponification (Methyl Ester Hydrolysis):

    • Dissolve the crude peptide methyl ester in a suitable solvent system (e.g., a mixture of THF and water).[14]

    • Cool the solution in an ice bath.

    • Slowly add a 1 M NaOH solution (1.1-1.5 equivalents) while stirring.

    • Monitor the reaction by HPLC or LC-MS until the starting material is consumed (typically 1-4 hours).

    • Quench the reaction by neutralizing with a 1 M HCl solution to pH ~7.

  • Purification and Characterization:

    • Remove the organic solvent under reduced pressure.

    • Purify the crude peptide by reverse-phase HPLC.

    • Characterize the final peptide by mass spectrometry (e.g., ESI-MS) and, if necessary, by NMR to confirm the structure and purity.[15]

Troubleshooting and Expert Insights

  • Incomplete Coupling: If the Kaiser test remains positive after a single coupling, this indicates incomplete reaction. The primary cause is often steric hindrance.[10] Solution: Perform a double coupling, increase the coupling time, or switch to a more powerful coupling reagent like HATU.[11]

  • Racemization: While less common with urethane-protected amino acids, racemization can occur, especially with prolonged exposure to base.[9] Solution: Minimize the pre-activation time and ensure that the number of equivalents of DIPEA is not excessively high.

  • Incomplete Saponification: The hydrolysis of the methyl ester can be slow for larger, more hydrophobic peptides. Solution: Increase the reaction time or slightly increase the temperature, while carefully monitoring for potential side reactions by HPLC.

  • Side Reactions during Cleavage: The carbocation generated during TFA cleavage can react with sensitive residues like Tryptophan or Methionine. Solution: The inclusion of scavengers like TIS is crucial to capture these reactive species.[16]

Conclusion

Fmoc-Methyl 2-amino-3-cyclopropylpropanoate is a valuable, albeit sterically demanding, building block for the synthesis of peptides with enhanced therapeutic potential. The unique properties conferred by the cyclopropyl moiety—increased stability and conformational constraint—make it an attractive choice for modern drug discovery.[17] Successful incorporation requires careful consideration of coupling conditions, particularly the use of potent activating reagents and potentially extended reaction times to overcome steric hindrance. Furthermore, a post-cleavage saponification step is essential to unmask the C-terminal carboxylic acid. By following the detailed protocols and understanding the underlying chemical principles outlined in this guide, researchers can confidently and effectively utilize this powerful tool to create novel and impactful peptide-based therapeutics.

References

  • A Convenient Synthesis of Amino Acid Methyl Esters. (2009). Molecules, 14(1), 457-463.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 25). Optimizing Peptide Synthesis: The Importance of Fmoc-Protected Amino Acids. Retrieved February 5, 2026, from [Link]

  • dos Santos, C. F., et al. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Protein & Peptide Letters, 20(7), 774-783.
  • Antoszczak, M., & Huczyński, A. (2022). Supramolecular synthon hierarchy in cyclopropyl-containing peptide-derived compounds. CrystEngComm, 24(43), 7721-7734.
  • Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
  • National Center for Biotechnology Information. (n.d.). Fmoc-(S)-3-Amino-3-(2-naphthyl)-propionic acid. PubChem. Retrieved February 5, 2026, from [Link]

  • L-Phenylalanine Methyl Ester Hydrochloride. (n.d.). Organic Syntheses. Retrieved February 5, 2026, from [Link]

  • Schramma, K. R., et al. (2019). Identification of a poly-cyclopropylglycine–containing peptide via bioinformatic mapping of radical S-adenosylmethionine enzymes. Journal of Biological Chemistry, 294(14), 5497-5506.
  • Google Patents. (n.d.). CN103224437A - Amino acid methyl ester hydrochloride preparation.
  • Martin, S. F. (2004). Synthesis and Properties of Cyclopropane-Derived Peptidomimetics. Accounts of Chemical Research, 37(4), 264-274.
  • Goudreau, N., et al. (2010). Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates. Organic Letters, 12(12), 2844-2847.
  • Wünsch, E. (Ed.). (2002). Houben-Weyl Methods of Organic Chemistry, Vol. E 22a, Synthesis of Peptides and Peptidomimetics. Georg Thieme Verlag.
  • Collins, J. M., et al. (2011). Fast conventional Fmoc solid-phase peptide synthesis: a comparative study of different activators. Journal of Peptide Science, 17(5), 360-366.
  • ResearchGate. (n.d.). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Retrieved February 5, 2026, from [Link]

  • AAPPTec. (n.d.). Planning a Peptide Synthesis. Retrieved February 5, 2026, from [Link]

  • Peterson, E. A., & Wipf, P. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8391-8421.
  • Starr, J. T., et al. (2002). Unexpected Hydrolytic Instability of N-Acylated Amino Acid Amides and Peptides. The Journal of Organic Chemistry, 67(24), 8292-8299.
  • Lien, Y. (2022).
  • AAPPTec. (n.d.). HMBA-MBHA Resin. Retrieved February 5, 2026, from [Link]

  • Thieme. (n.d.). Highly Sterically Hindered Peptide Bond Formation. Retrieved February 5, 2026, from [Link]

  • ResearchGate. (n.d.). (a) Conformational restriction by steric effects due to the structural... [Image]. Retrieved February 5, 2026, from [Link]

  • Csonka, R., et al. (2021). Ultra-Short Cyclo-Peptides as Bio-Inspired Therapeutics: Proline-Based 2,5-Diketopiperazines (DKP). Molecules, 26(11), 3235.
  • ResearchGate. (n.d.). CycloPs: Generating Virtual Libraries of Cyclized and Constrained Peptides Including Nonnatural Amino Acids. Retrieved February 5, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). (R)-Fmoc-2-amino-3-tert-butoxy-2-methyl-propionic acid. PubChem. Retrieved February 5, 2026, from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 24). The Role of Fmoc-L-Cyclopropylalanine in Advanced Peptide Synthesis. Retrieved February 5, 2026, from [Link]

  • Sani, M., et al. (2021). Solid-Phase Synthesis of Gly-Ψ[CH(CF3)NH]-Peptides. Organic Letters, 23(12), 4758-4762.
  • ResearchGate. (n.d.). A Convenient Synthesis of Amino Acid Methyl Esters. Retrieved February 5, 2026, from [Link]

  • Wang, X., Li, J., & Hayashi, Y. (2022). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. Journal of the American Chemical Society, 144(23), 10145-10150.
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Sources

Application

Boc-protection of Methyl 2-amino-3-cyclopropylpropanoate hydrochloride

Application Note: Optimized Synthesis of N-Boc-L-Cyclopropylalanine Methyl Ester Abstract & Scope This application note details a robust, scalable protocol for the tert-butoxycarbonyl (Boc) protection of Methyl 2-amino-3...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Synthesis of N-Boc-L-Cyclopropylalanine Methyl Ester

Abstract & Scope

This application note details a robust, scalable protocol for the tert-butoxycarbonyl (Boc) protection of Methyl 2-amino-3-cyclopropylpropanoate hydrochloride . This non-proteinogenic amino acid derivative is a critical intermediate in the synthesis of HCV protease inhibitors and other peptidomimetic drugs where the cyclopropyl moiety provides specific conformational restrictions.

The primary challenge in this transformation is the effective neutralization of the hydrochloride salt without inducing hydrolysis of the methyl ester or racemization of the


-center. While aqueous Schotten-Baumann conditions are common for free amino acids, this protocol utilizes an anhydrous organic phase system (DCM/TEA)  to maximize yield and ensure ester stability.[1]

Scientific Background & Strategy

The Chemical Challenge

The starting material exists as a hydrochloride salt (


).[1] Direct reaction with Di-tert-butyl dicarbonate (

) requires a free amine.[1]
  • Risk 1 (Hydrolysis): Using strong aqueous bases (NaOH/KOH) can saponify the methyl ester to the carboxylic acid.

  • Risk 2 (Racemization): excessive basicity or prolonged exposure to base can lead to proton abstraction at the chiral

    
    -carbon.[1]
    
The Strategic Solution

We employ Triethylamine (TEA) as a non-nucleophilic organic base in Dichloromethane (DCM) .

  • TEA Role: It acts as a "proton shuttle," deprotonating the ammonium salt to release the free amine in situ, which then immediately attacks the electrophilic carbonyl of

    
    .
    
  • Solvent Choice: DCM solubilizes the organic reactants while allowing for easy aqueous workup to remove the triethylammonium chloride by-product.[1]

  • Stoichiometry: A 2.2 equivalent excess of base ensures complete neutralization of the HCl (1 eq) and scavenges the acidic protons generated during the reaction.

Materials & Equipment

ReagentMW ( g/mol )Equiv.[2]Role
Methyl 2-amino-3-cyclopropylpropanoate HCl 179.651.0Substrate
Di-tert-butyl dicarbonate (

)
218.251.1Protecting Group
Triethylamine (TEA) 101.192.2Base
Dichloromethane (DCM) -SolventReaction Medium
Citric Acid (10% aq) -WashRemoves excess amine

Detailed Experimental Protocol

Step 1: Preparation of the Reaction Mixture
  • Equip a dry round-bottom flask with a magnetic stir bar and a nitrogen inlet.

  • Charge the flask with Methyl 2-amino-3-cyclopropylpropanoate HCl (1.0 equiv).[1]

  • Add anhydrous DCM (10 mL per gram of substrate) and begin stirring. Note: The salt may not fully dissolve initially.

  • Cool the suspension to 0°C using an ice bath.

Step 2: Neutralization & Addition
  • Add Triethylamine (TEA) (2.2 equiv) dropwise over 10 minutes.

    • Observation: The suspension should clear as the free amine is liberated and the triethylammonium chloride forms (which is soluble in DCM or forms a fine precipitate).

  • Add

    
      (1.1 equiv) dissolved in a minimal amount of DCM dropwise.
    
    • Caution: Gas evolution (

      
      ) may occur.[1] Ensure proper venting.[2]
      
Step 3: Reaction & Monitoring
  • Allow the reaction to warm to Room Temperature (20-25°C) naturally.

  • Stir for 4–6 hours .

  • Process Control (TLC): Monitor consumption of the starting material.

    • Stain: Ninhydrin (Starting material turns purple/red; Product is UV active but Ninhydrin negative/faint).

    • Eluent: Hexane:Ethyl Acetate (3:1).

Step 4: Workup & Isolation
  • Dilute the reaction mixture with an equal volume of DCM.

  • Wash 1 (Acidic): Wash the organic phase with 10% Citric Acid (2x).

    • Purpose: Removes unreacted amine and TEA. The cyclopropyl group is stable to this mild acid wash.

  • Wash 2 (Basic): Wash with Saturated

    
      (1x).[1]
    
    • Purpose: Neutralizes residual acid and removes any potential hydrolyzed by-products.[1]

  • Wash 3 (Neutral): Wash with Brine (saturated NaCl).

  • Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure (Rotavap) at 40°C.
    
Step 5: Product Analysis
  • Appearance: The product usually solidifies upon standing or appears as a viscous clear oil.

  • Yield Target: >95%.

  • Purity: Check via

    
    -NMR. The Boc group appears as a strong singlet at 
    
    
    
    ppm (9H).

Visualizations

Figure 1: Reaction Workflow & Logic

G Start Start: Amine HCl Salt Mix Mix in DCM (0°C) Start->Mix Base Add TEA (2.2 eq) Liberate Free Amine Mix->Base Neutralization React Add Boc2O Stir RT 4-6h Base->React Nucleophilic Attack Quench Workup: 1. Citric Acid (Remove Base) 2. NaHCO3 (Neutralize) React->Quench Completion (TLC) End Final Product: N-Boc Ester Quench->End Concentration

Caption: Step-by-step workflow for the conversion of the hydrochloride salt to the N-Boc protected ester.

Figure 2: Mechanistic Pathway[1][2]

Mechanism Salt R-NH3+ Cl- FreeAmine R-NH2 (Free Amine) Salt->FreeAmine + TEA - TEA.HCl Intermediate Tetrahedral Intermediate FreeAmine->Intermediate + Boc2O Product N-Boc Product Intermediate->Product Byproducts CO2 + t-BuOH Intermediate->Byproducts

Caption: Mechanistic flow showing deprotonation followed by carbamate formation and elimination.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Incomplete neutralization of HCl salt.Ensure TEA is fresh and dry. Increase TEA to 2.5 equiv.
Oil instead of Solid Residual solvent or Boc anhydride.Dry under high vacuum for 12h. If

remains, wash with dilute aqueous dimethylaminopropylamine (DAPA) or simply recrystallize from Hexane/EtOAc.[1]
Ester Hydrolysis Aqueous washes too basic or prolonged.Perform

wash quickly and cold. Avoid NaOH.
Racemization Temperature too high during base addition.Strictly maintain 0°C during the addition of TEA.

References

  • Greene's Protective Groups in Organic Synthesis.

    • Citation: Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.).[3] John Wiley & Sons.[4]

    • Relevance: Definitive guide on Boc chemistry stability and cleavage conditions.
    • Link:[1]

  • Synthesis of N-Boc Amino Acid Esters.

    • Citation: Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane. Journal of Peptide Research, 58(4), 335-341.[1]

    • Relevance: Discusses the stability and handling of Boc-amino acid esters.
    • Link:[1]

  • Cyclopropylalanine in Drug Design.

    • Citation: Narjes, F., et al. (2002). Design and synthesis of novel HCV NS3 protease inhibitors. Bioorganic & Medicinal Chemistry Letters, 12(4), 701-704.[1]

    • Relevance: Demonstrates the utility of cyclopropylalanine derivatives in pharmaceutical intermedi
    • Link:[1]

Sources

Method

Application Note: Overcoming Steric Barriers in the Liquid-Phase Synthesis of Cyclopropyl-Peptides

Executive Summary The incorporation of cyclopropyl groups into peptide backbones—most commonly via 1-aminocyclopropanecarboxylic acid ( ) or -cyclopropylalanine—is a critical strategy in modern drug design. These moietie...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The incorporation of cyclopropyl groups into peptide backbones—most commonly via 1-aminocyclopropanecarboxylic acid (


)  or 

-cyclopropylalanine—is a critical strategy in modern drug design. These moieties constrain peptide conformation, locking bioactive geometries and significantly improving metabolic stability against proteases.

However, the synthesis of these peptides presents a "Steric Wall." The rigid


 bond angles and bulk of the cyclopropyl ring create significant steric hindrance, making standard coupling protocols sluggish and prone to low yields or racemization.

This guide details a robust Liquid-Phase Peptide Synthesis (LPPS) workflow designed specifically for these sterically demanding sequences. Unlike Solid-Phase Peptide Synthesis (SPPS), LPPS allows for intermediate purification via crystallization and extraction, which is essential when coupling efficiency drops below 99%. We focus on the use of Propylphosphonic Anhydride (T3P) as the reagent of choice for overcoming these steric barriers while simplifying workup.

Strategic Planning: The LPPS Advantage

Why Liquid Phase?

While SPPS is dominant for long sequences, LPPS remains the gold standard for:

  • Short, Complex Fragments: Ideal for tri- to pentapeptides containing non-canonical amino acids (like

    
    ).
    
  • Scale-Up: LPPS is linear and scalable to kilogram quantities without the cost of resin.

  • Purity Control: In SPPS, a 90% coupling yield means 10% deletion sequences accumulate. In LPPS, the unreacted intermediate can be removed via extraction or crystallization before the next step.

The Chemical Challenge: I-Strain and Sterics

The cyclopropane ring imposes I-strain (internal strain) on the


-carbon. When an amino group is attached directly to the ring (

), its nucleophilicity is modulated by the rehybridization of the carbon. More importantly, the ring acts as a shield, blocking the approach of activated esters.

Key Rule: When coupling to a cyclopropyl amine (N-terminal), use the most powerful activation possible (e.g., HATU, T3P). When coupling from a cyclopropyl acid (C-terminal), prioritize racemization suppression, as the


-proton (if present, as in cyclopropylalanine) is anomalously acidic and prone to abstraction.

Decision Matrix: Coupling Reagent Selection

The choice of coupling reagent is the single most critical variable.

CouplingSelection Start Select Coupling Reagent for Cyclopropyl Peptide IsSteric Is the coupling sterically hindered? (e.g., Coupling to Ac3c) Start->IsSteric IsRacemization Is C-terminal racemization a risk? (e.g., Cys, His, or Cyclopropyl-Ala) IsSteric->IsRacemization Yes Mixed Mixed Anhydride (IBCF) (Avoid for steric hindrance) IsSteric->Mixed No (Standard AA) T3P RECOMMENDED: T3P (Propylphosphonic Anhydride) IsRacemization->T3P Low/Medium Risk HATU ALTERNATIVE: HATU + HOAt (High Cost, High Power) IsRacemization->HATU High Risk (Requires HOAt) AcidFluoride Acid Fluorides (TFFH) (For extreme hindrance like Aib/Ac3c) T3P->AcidFluoride If T3P Fails

Figure 1: Decision matrix for selecting coupling reagents based on steric and stereochemical risks.

Detailed Protocol: T3P-Mediated Coupling

Rationale: T3P is a cyclic anhydride.[1][2] It is highly reactive but essentially non-epimerizing.[3] Crucially for LPPS, its byproducts are water-soluble , allowing for a "wash-away" purification that mimics the ease of SPPS without the resin [1, 2].

Materials
  • Carboxyl Component: Boc-AA-OH (1.0 eq)

  • Amine Component: H-

    
    -OMe 
    
    
    
    HCl (1.1 eq)
  • Coupling Reagent: T3P (50% w/w in EtOAc or DMF) (1.5 eq)

  • Base: DIPEA (N,N-Diisopropylethylamine) or NMM (N-Methylmorpholine) (3.0–4.0 eq)

  • Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF (Green alternative)

Step-by-Step Methodology
Step 1: Reactant Solubilization
  • Dissolve the amine salt (H-

    
    -OMe 
    
    
    
    HCl) and the protected amino acid (Boc-AA-OH) in EtOAc (concentration ~0.1 M to 0.2 M).
  • Cool the solution to 0°C using an ice bath. Note: Cooling is critical to suppress initial racemization during activation.

Step 2: Base Addition
  • Add the base (DIPEA) dropwise.

  • Stir for 5–10 minutes to ensure full deprotonation of the amine salt and the carboxylic acid.

Step 3: Activation and Coupling[1]
  • Add T3P solution dropwise to the cold reaction mixture.

  • Stir at 0°C for 1 hour.

  • Allow the reaction to warm to room temperature (RT) and stir for 2–12 hours.

    • Monitoring: Check reaction progress via TLC (stain with Ninhydrin for amines, PMA for protected peptides) or HPLC.

    • Self-Validation: If conversion is <90% after 4 hours, add a secondary portion of T3P (0.5 eq) and Base (1.0 eq).

Step 4: The "Self-Cleaning" Workup

The power of T3P lies here. The phosphate byproducts are soluble in water at neutral/alkaline pH.

  • Quench: Add water to the reaction mixture.

  • Wash 1 (Acidic): Wash the organic layer with 1M HCl or 5%

    
     (removes unreacted amine and DIPEA).
    
  • Wash 2 (Basic): Wash with sat.

    
     (removes unreacted acid and T3P byproducts).
    
  • Wash 3 (Neutral): Wash with Brine.

  • Dry: Dry organic layer over

    
    , filter, and concentrate in vacuo.
    
Step 5: Crystallization (Purification)

Unlike SPPS, we now have a crude oil/solid.

  • Dissolve the residue in a minimum amount of hot EtOAc or EtOH.

  • Add anti-solvent (Hexanes or Heptane) dropwise until turbidity appears.

  • Cool to 4°C overnight.

  • Filter the white precipitate.

    • Success Metric: HPLC purity should be >98% with no diastereomers visible.

Comparative Data: Coupling Reagents

Table 1 highlights why T3P is preferred over classic reagents for this specific application.

ReagentSteric PerformanceRacemization RiskWorkup DifficultyToxicity/Safety
T3P High Very LowEasy (Water Soluble) Green/Safe
HATU HighLow (w/ HOAt)Medium (Remove tetramethylurea)Sensitizer
EDC/HOBt LowMediumMedium (Urea removal)HOBt is explosive
IBCF LowHigh (at RT)MediumMoisture Sensitive

Advanced Workflow: The LPPS Cycle

This diagram illustrates the complete cycle for adding a cyclopropyl residue in solution.

LPPS_Workflow cluster_QC Quality Control Gate Start Start: N-Protected AA Activate Activation (T3P/Base/0°C) Start->Activate Couple Coupling (+ Cyclopropyl Amine) Activate->Couple Wash Aq. Extraction (Remove Byproducts) Couple->Wash Byproducts to Aqueous Cryst Crystallization (Isolate Intermediate) Wash->Cryst Deprotect Deprotection (TFA or HCl) Cryst->Deprotect Purity >98% NextCycle Next Cycle Deprotect->NextCycle

Figure 2: Liquid-Phase Peptide Synthesis (LPPS) cycle utilizing extraction and crystallization for purification.

Troubleshooting & Optimization

Racemization Control

Cyclopropyl-glycine derivatives and oxazolones are prone to racemization.

  • Symptom: HPLC shows split peaks (diastereomers).

  • Fix: Switch solvent to DCM (Dichloromethane) or DMF at 0°C. Low dielectric constant solvents (like EtOAc) generally suppress racemization, but if solubility is poor, DMF is necessary. Always maintain 0°C during base addition [3].

Incomplete Coupling (The Steric Wall)

If the cyclopropyl amine is too hindered (e.g., N-methylated cyclopropyl):

  • Protocol Shift: Convert the carboxylic acid to an Acid Fluoride using TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) or Cyanuric Fluoride. Acid fluorides are smaller than OBt/OAt esters and can penetrate the steric shield of the cyclopropyl group more effectively [4].

Ring Opening

While rare under standard coupling conditions, the cyclopropane ring can open under strong hydrogenation conditions (e.g., removing Cbz groups).

  • Prevention: If using Cbz protection, use mild catalytic transfer hydrogenation (cyclohexadiene/Pd) or switch to Boc/Fmoc strategies to avoid high-pressure

    
    .
    

References

  • Curia Global. (2021). How T3P can enable greener, cost-effective peptide synthesis. Retrieved from [Link]

  • AAPPTEC. (2024).[4] Racemization and Side Reactions in Peptide Synthesis.[1][5] Retrieved from [Link]

  • Carpino, L. A., et al. (2003). The use of amino acid fluorides for the coupling of sterically hindered amino acids.[1]Journal of Organic Chemistry. (Contextual citation based on standard field knowledge of TFFH/Acid Fluorides).

Sources

Application

Advanced HPLC Purification of Peptidomimetics: Strategies for Unnatural Amino Acids

Application Note: AN-2026-UAA Introduction: The "Unnatural" Bottleneck The incorporation of unnatural amino acids (UAAs) into peptide sequences—such as -disubstituted amino acids (e.g., Aib), N-methylated residues, and o...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-2026-UAA

Introduction: The "Unnatural" Bottleneck

The incorporation of unnatural amino acids (UAAs) into peptide sequences—such as


-disubstituted amino acids (e.g., Aib), N-methylated residues, and olefinic "staples"—dramatically alters the physicochemical landscape of the molecule. While these modifications enhance metabolic stability and membrane permeability, they frequently induce aggregation, poor solubility, and complex diastereomeric impurity profiles that defy standard C18 protocols.

This guide moves beyond generic peptide purification to address the specific kinetic and thermodynamic challenges posed by UAAs.

Physicochemical Considerations & Solubility Protocol

Unlike native sequences, UAA-containing peptides often exhibit "non-linear" solubility. They may be insoluble in water and pure acetonitrile, existing only in a specific "Goldilocks" zone of organic/aqueous mixture.

Protocol A: The "Wetting" Solubilization Strategy

Standard aqueous dissolution often results in gelation or aggregation for hydrophobic UAA peptides.

  • Dry Weighing: Weigh crude peptide into a centrifuge tube.

  • Organic Wetting: Add 100% DMSO, DMF, or n-Propanol dropwise. Use the minimum volume required to wet the solid (typically 50–100 µL per 10 mg).

    • Why: This disrupts hydrophobic intermolecular interactions (beta-sheet stacking) that water cannot penetrate.

  • Acidification: Add concentrated Acetic Acid or Formic Acid (approx. 10% of final volume).

    • Why: Protonates basic residues and N-termini to maximize repulsion between peptide chains.

  • Aqueous Dilution: Slowly add water/buffer to reach the final injection volume. Vortex immediately.

    • Checkpoint: If precipitation occurs, stop. Add more organic solvent.

  • Clarification: Centrifuge at 10,000 x g for 5 minutes. Inject only the supernatant.

Stationary Phase Selection Logic

The "Universal C18" approach often fails with UAAs due to:

  • Steric Exclusion: Bulky UAAs (e.g., Tle, Bpa) may not penetrate the C18 alkyl chains effectively.

  • Pi-Pi Interactions: Aromatic UAAs (e.g., Naphthylalanine) require orthogonal selectivity.

Decision Tree: Column Selection for UAA Peptides

ColumnSelection Start Analyze UAA Peptide Sequence Hydrophobic High Hydrophobicity (Lipidated / Stapled) Start->Hydrophobic Lipid tails / Staples Aromatic Aromatic UAAs (Nal, Bpa, Phe-derivatives) Start->Aromatic Pi-systems Isomeric Diastereomers / Chirality (D-amino acids) Start->Isomeric Chiral centers Standard Standard/Polar UAAs (Cit, Orn) Start->Standard Polar mods C4_C8 C4 or C8 Column (Wide Pore 300Å) Hydrophobic->C4_C8 Reduce retention Phenyl Phenyl-Hexyl or Diphenyl (Pi-Pi Selectivity) Aromatic->Phenyl Orthogonal separation CSH Charged Surface Hybrid (CSH) C18 (Superior Shape at Low pH) Isomeric->CSH Maximize peak capacity StdC18 High-Density C18 (100Å Pore) Standard->StdC18

Figure 1: Decision matrix for stationary phase selection based on dominant UAA physicochemical properties.

Mobile Phase & Ion-Pairing Strategy

The choice of ion-pairing agent is a trade-off between chromatographic resolution (peak shape) and downstream application (MS sensitivity/toxicity).

Table 1: Ion-Pairing Agents for UAA Peptides
ModifierConcentrationMechanismBest ForTrade-offs
TFA (Trifluoroacetic Acid)0.05% – 0.1%Strong ion-pairing; masks silanols.Prep Purification. Resolving diastereomers and hydrophobic aggregates.Suppresses MS signal (up to 90%). Difficult to remove completely (salt formation).
FA (Formic Acid)0.1% – 0.2%Weak ion-pairing.LC-MS Analysis. High sensitivity.Broader peaks. Poor resolution of isomers on traditional C18.
TEAP (Triethylamine Phosphate)10–50 mM (pH 2–3)Chaotropic; disrupts secondary structure.Difficult Separations. Highly hydrophobic/aggregating peptides.[1]Non-volatile. Requires desalting step. Incompatible with MS.

Detailed Protocol: Separation of Diastereomers

Scenario: A stapled peptide synthesis yielded a racemate due to racemization of a chiral UAA during coupling.

Objective: Isolate the target L-isomer from the D-isomer impurity (typically eluting closely).

Step-by-Step Methodology
  • Column Conditioning:

    • Use a Phenyl-Hexyl or CSH C18 column (analytical: 2.1 x 100 mm, 1.7 µm).

    • Reasoning: Phenyl phases offer shape selectivity distinct from hydrophobicity, often resolving subtle chiral differences.

  • Mobile Phase Preparation:

    • Solvent A: Water + 0.1% TFA (Must be fresh).

    • Solvent B: Acetonitrile + 0.1% TFA.[2][3][4]

    • Note: Ensure temperature is controlled (e.g., 40°C or 60°C). Elevated temperature improves mass transfer for bulky UAAs but can degrade labile staples. Start at 40°C.

  • Gradient Engineering (The "Isocratic Hold"):

    • Run a linear scouting gradient (5% to 95% B over 20 min).

    • Identify the elution %B of the target (e.g., elutes at 34% B).

    • Design the Focused Gradient:

      • 0–2 min: 5% B (Load)

      • 2–5 min: Ramp to 29% B (5% below target)

      • 5–25 min: Shallow Ramp 29% -> 39% B (0.5% B/min slope)

      • 25–30 min: Wash 95% B

  • Fraction Collection:

    • Set collection trigger to Slope + Threshold .

    • Collect peaks into polypropylene tubes (glass can adsorb hydrophobic peptides).

  • Post-Run Analysis:

    • Re-inject fractions using an orthogonal method (e.g., change modifier to Formic Acid or use a different column) to verify isomeric purity.

Troubleshooting & Optimization

Issue: "Ghost" Peaks or Carryover

Hydrophobic UAA peptides (especially stapled ones) adsorb strongly to the column frit and stationary phase.

  • Solution: Implement a "Sawtooth" wash between runs. Inject 100% TFE (Trifluoroethanol) or Isopropanol, followed by 3 rapid cycles of 5% -> 95% B.

Issue: Broad/Tailing Peaks

Likely secondary interactions or aggregation on-column.

  • Solution: Add a chaotropic agent. Switch Mobile Phase A to 0.1% TFA + 10% Isopropanol or use a perchlorate buffer (if not using MS).

Workflow Diagram: The Purification Cycle

PurificationWorkflow Crude Crude UAA Peptide Solubilization Solubilization (Organic Wetting) Crude->Solubilization Scout Analytical Scout (Gradient Optimization) Solubilization->Scout Prep Prep HPLC (Focused Gradient) Scout->Prep Define %B Analysis Fraction Analysis (LC-MS) Prep->Analysis Fractions Analysis->Prep Purity <95% (Re-inject) Pool Pool & Lyophilize Analysis->Pool Purity >95%

Figure 2: End-to-end workflow for UAA peptide purification.

References

  • Waters Corporation. Synthetic Peptide Impurity Analysis on Waters Reversed-Phase Columns. Application Note 720006056EN. Link

  • Agilent Technologies. Analysis and Purification of Synthetic Peptides by Liquid Chromatography. Publication 5990-6192EN. Link

  • Bachem. Peptide Purification Process & Methods: An Overview.Link

  • Sigma-Aldrich (Merck). Amino Acid and Peptide Chiral Separations.Link

  • MDPI (Separations). Isolation and Purification of a Hydrophobic Non-Ribosomal Peptide.Link

Sources

Technical Notes & Optimization

Troubleshooting

Overcoming challenges in synthesizing peptides with unnatural amino acids

Topic: Troubleshooting Unnatural Amino Acid (UAA) Incorporation Welcome to the Advanced Synthesis Support Center. I am Dr.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Unnatural Amino Acid (UAA) Incorporation

Welcome to the Advanced Synthesis Support Center. I am Dr. Aris, Senior Application Scientist. You are likely here because standard Fmoc-SPPS protocols have failed you. When introducing Unnatural Amino Acids (UAAs) like N-methylated residues,


-disubstituted amino acids (e.g., Aib), or bulky side chains, the rules of engagement change.

This guide is not a textbook; it is a triage unit. It is structured to diagnose specific failure modes—kinetic arrest, aggregation, and racemization—and provide self-validating protocols to overcome them.

Tier 1: Kinetic Arrest (Steric Hindrance)

Symptom: Incomplete coupling (deletion sequences) despite double coupling. Diagnosis: Steric clash preventing the nucleophilic attack of the amine on the activated ester. This is common with Aib (aminoisobutyric acid) and N-methylated residues.[1]

Q: Why is HBTU/DIC failing for my N-methyl coupling?

A: Standard reagents like HBTU generate an OBt ester, which is often too bulky and slow-reacting for sterically hindered amines. The N-methyl group on the growing chain creates a "steric wall," drastically reducing nucleophilicity.

Protocol: The "Power Coupling" Switch Switch to reagents that generate less bulky, more reactive active esters or acid halides.

  • Primary Recommendation (The HOAt Effect):

    • Reagent: HATU or COMU .

    • Mechanism: These generate OAt (7-azabenzotriazole) esters. The nitrogen in the pyridine ring of HOAt provides anchimeric assistance (neighboring group participation) via hydrogen bonding to the incoming amine, stabilizing the transition state and accelerating coupling by up to 100x compared to HBTU [1].

    • Condition: 0.95 eq. HATU / 2.0 eq. DIPEA. (Always use slightly less HATU than amino acid to prevent guanidinylation of the amine).

  • Specialized Recommendation (N-Me to N-Me Coupling):

    • Reagent: PyAOP or PyBrOP .

    • Why: Phosphonium salts like PyAOP are superior for N-methyl-to-N-methyl couplings where uronium salts (HATU) often stall due to slower kinetics and potential guanidinium side reactions [2].

Data Summary: Coupling Reagent Hierarchy

Reagent ClassExamplesBest Use CaseRisk Profile
Standard HBTU, HCTUNatural AA elongationHigh racemization for Cys/His
High-Efficiency HATU , COMU Bulky UAAs (Aib, Pen), CyclizationExpensive; COMU is safer (non-explosive) [3]
Specialized PyAOP , PyBrOPN-Me-Xaa to N-Me-XaaHigh reactivity; PyBrOP generates acid bromides
Racemization Control Oxyma Pure + DICCys, His, fragment condensationExcellent suppression of epimerization [4]
Tier 2: The "Brick Wall" (Aggregation)

Symptom: Synthesis proceeds well for 5-10 residues, then yields plummet to near zero. Resin swelling decreases. Diagnosis: Beta-sheet formation.[2] The peptide backbone is hydrogen-bonding with itself (inter-chain aggregation) rather than the solvent, causing the resin to collapse. This is common in hydrophobic UAA sequences.

Q: How do I solvate a "difficult sequence" that precipitates on the resin?

A: You cannot simply "wash" this away. You must disrupt the secondary structure chemically.

Protocol: The "Kink" Strategy (Pseudoproline Dipeptides) Do not couple Ser, Thr, or Cys individually in hydrophobic regions. Use Pseudoproline (ΨPro) Dipeptides .[3][4]

  • The Fix: Replace a residue pair (e.g., Ala-Ser) with a pre-formed dipeptide block: Fmoc-Ala-Ser(ΨMe,Me pro)-OH .

  • Mechanism: The Serine side chain is cyclized into an oxazolidine ring.[2] This locks the backbone in a cis-amide conformation, creating a "kink" that physically prevents beta-sheet alignment.[2]

  • Validation: Upon final cleavage with TFA, the ring hydrolyzes, restoring the native Serine residue with 100% fidelity [5].

Visualizing the Workflow:

Pseudoproline_Mechanism Step1 Difficult Sequence (Beta-Sheet Aggregate) Step2 Insert Pseudoproline (Fmoc-Xaa-Ser(ΨPro)-OH) Step1->Step2 Diagnosis Step3 Kink Formation (Disrupts H-Bonds) Step2->Step3 Synthesis Step4 TFA Cleavage (Ring Hydrolysis) Step3->Step4 Completion Step5 Native Peptide (Restored Structure) Step4->Step5 Post-Processing

Caption: Logical flow of resolving aggregation using Pseudoproline Dipeptides (ΨPro). The 'kink' is temporary and reversible.

Tier 3: The "Silent Killer" (Racemization)

Symptom: Correct mass observed, but HPLC shows split peaks or broad shoulders. Diagnosis: Epimerization of chiral UAAs. This is critical for Cysteine and Histidine analogs.

Q: My Cys-derivative lost chirality. How do I prevent this?

A: Base-catalyzed proton abstraction at the


-carbon is the culprit. Standard bases (DIPEA) are often too strong or used in excess.

Protocol: The "Safe Base" System

  • Base Switch: Replace DIPEA with Sym-collidine (TMP) or 2,6-Lutidine . These are weaker, sterically hindered bases that are sufficient to activate the carboxylate but struggle to abstract the

    
    -proton.
    
  • Additive Switch: Use Oxyma Pure instead of HOBt. Oxyma creates a less basic environment (pKa ~4.6) compared to HOBt, significantly lowering racemization risk [4].[5]

  • Microwave Limit: If using microwave SPPS, strictly limit temperature to 50°C for Cys and His couplings. (Standard UAAs can tolerate 75°C-90°C).

Tier 4: Microwave-Assisted Synthesis (MW-SPPS)

Symptom: Thermal degradation of sensitive UAAs.

Q: Can I use microwave synthesis for all unnatural amino acids?

A: No. While MW energy overcomes steric hindrance (perfect for Aib), it can degrade sensitive side chains.

Protocol: Optimized MW Parameters

Residue TypeMax TempPower SettingRecommended Cycle
Aib, N-Me-Ala 90°CHighSingle Couple (2 min)
Standard UAA 75°CStandardSingle Couple (5 min)
Cys/His Derivatives 50°C LowDouble Couple (2 x 10 min)
Phospho-AA Room TempOffStandard (30-60 min)

Note: Always use internal fiber-optic temperature control, not IR sensors, as IR measures vessel surface, not the reaction core. [6]

Decision Logic: Troubleshooting Workflow

Use this logic gate to determine your next experimental move.

Troubleshooting_Logic Start Problem Detected Type Identify Failure Mode Start->Type Steric Low Yield / Deletion (Bulky UAA) Type->Steric Mass Missing Agg Synthesis Stops / Resin Shrinks (Hydrophobic Seq) Type->Agg Synthesis Arrest Race Loss of Chirality (Cys/His/Phg) Type->Race HPLC Impurities Sol_Steric1 Switch to HATU/COMU Steric->Sol_Steric1 Sol_Steric2 Use Microwave (90°C) Steric->Sol_Steric2 Sol_Agg1 Insert Pseudoproline Agg->Sol_Agg1 Sol_Agg2 Use Dmb-Backbone Protection Agg->Sol_Agg2 Sol_Race1 Switch Base to Collidine Race->Sol_Race1 Sol_Race2 Limit Temp < 50°C Race->Sol_Race2

Caption: Decision tree for selecting the correct optimization pathway based on experimental symptoms.

References
  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[6] An efficient peptide coupling additive.[2][7][8] Journal of the American Chemical Society.[9] Link

  • Coste, J., et al. (1990). PyBOP: A new peptide coupling reagent devoid of toxic by-products. Tetrahedron Letters. Link

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. Link

  • Subirós-Funosas, R., et al. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt. Chemistry – A European Journal. Link

  • Wöhr, T., et al. (1996). Pseudoprolines as a Solubilizing, Structure-Disrupting Protection Technique in Peptide Synthesis. Journal of the American Chemical Society.[9] Link

  • Collins, J. M., et al. (2014). Microwave-Enhanced SPPS of Hindered, Non-Standard Amino Acids. CEM Corporation Application Notes. Link

Sources

Optimization

Technical Support Center: Troubleshooting Methyl 2-amino-3-cyclopropylpropanoate Coupling

Topic: Troubleshooting low coupling efficiency with Methyl 2-amino-3-cyclopropylpropanoate Target Audience: Researchers, Medicinal Chemists, and Process Development Scientists Support Tier: Level 3 (Senior Application Sc...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting low coupling efficiency with Methyl 2-amino-3-cyclopropylpropanoate Target Audience: Researchers, Medicinal Chemists, and Process Development Scientists Support Tier: Level 3 (Senior Application Scientist)

Executive Summary & Molecule Profile[1]

Methyl 2-amino-3-cyclopropylpropanoate (often abbreviated as CPr-Ala-OMe or similar) presents a unique set of synthetic challenges. Unlike standard alanine, the


-cyclopropyl group introduces significant steric bulk  and conformational rigidity  (cyclopropylic strain). Furthermore, the presence of a methyl ester  on the C-terminus significantly increases the risk of diketopiperazine (DKP)  formation during dipeptide stage manipulation.

This guide addresses the three primary failure modes associated with this building block:

  • Steric Hindrance: Incomplete coupling due to the bulky

    
    -substituent.
    
  • DKP Formation: Rapid cyclization and cleavage of the dipeptide ester.

  • Solvation/Aggregation: Poor accessibility of the amine in standard solvents.

Diagnostic Triage: Identify Your Failure Mode

Before altering your protocol, use this logic flow to identify the specific mechanism of failure.

TroubleshootingFlow Start Start: Low Coupling Efficiency CheckLCMS Analyze Crude LC-MS Start->CheckLCMS Result1 SM (Amine) Remaining No Product CheckLCMS->Result1 Major Peak = SM Result2 Product Mass - 18/32 Da (Cyclized Byproduct) CheckLCMS->Result2 Major Peak = M-MeOH Result3 Complex Mixture (Racemization) CheckLCMS->Result3 Multiple Isomers Diagnosis1 Diagnosis: Steric Hindrance Action: Switch Coupling Reagent Result1->Diagnosis1 Diagnosis2 Diagnosis: DKP Formation Action: Change Protecting Group Result2->Diagnosis2 Diagnosis3 Diagnosis: Base-Mediated Epimerization Action: Reduce Base/Temp Result3->Diagnosis3

Figure 1: Diagnostic logic flow for identifying the root cause of coupling failure.

Issue #1: Steric Hindrance (The "Wall")

The Mechanism

The cyclopropyl group is rigid. Unlike an isopropyl group (Valine) or sec-butyl group (Isoleucine) which can rotate to minimize clashes, the cyclopropyl ring is fixed. This creates a "cone of steric protection" around the


-amine, significantly reducing the rate of nucleophilic attack on the incoming activated carboxylic acid [1].
Solution: High-Energy Activation

Standard carbodiimides (EDC, DCC) are often insufficient. You must move to reagents that generate a more reactive ester or facilitate a pre-organized transition state.

Recommended Reagent Hierarchy:

  • Tier 1 (Standard): HBTU/DIEA (Likely to fail or proceed slowly).

  • Tier 2 (Enhanced): HATU/HOAt/DIEA (Standard for hindered amines).

  • Tier 3 (Aggressive): COMU or PyAOP (Superior for extremely hindered systems).

  • Tier 4 (Forcing): Acid Fluorides (via TFFH) or Symmetric Anhydrides.

Key Protocol Adjustment:

  • Pre-activation: Allow the carboxylic acid to react with the coupling reagent (e.g., HATU) for 1-2 minutes before adding the Methyl 2-amino-3-cyclopropylpropanoate. This ensures the active ester is fully formed and minimizes the time the amine sits in basic solution without reacting.

Issue #2: Diketopiperazine (DKP) Formation (The "Trap")

The Mechanism

This is the most insidious failure mode for Methyl 2-amino-3-cyclopropylpropanoate. Methyl esters are excellent leaving groups (better than ethyl or t-butyl). If you couple an amino acid (AA1) to this molecule (AA2-OMe), and then deprotect the N-terminus of AA1, the free amine of AA1 can "backbite" the methyl ester of AA2. This forms a cyclic diketopiperazine (DKP) and cleaves the dipeptide from the chain [2].[1]

Risk Factor Table:

FeatureRisk LevelReason
C-Term Protection Methyl (High) Methoxide is a good leaving group.
Residue Type Cyclopropyl (High) Conformation favors the "turn" required for cyclization.
N-Term Protection Fmoc (High) Requires basic deprotection (Piperidine) which catalyzes DKP.
Sequence Position Dipeptide (Critical) DKP only occurs at the dipeptide stage (n=2).
Solution: The "Trityl" Strategy or "Unit Coupling"

If you observe the mass of the cyclic dipeptide (M - 32 Da for Methanol loss), you must alter your synthesis strategy.

  • Use Bulky N-Protection: Instead of Fmoc-AA1-OH, use Trt-AA1-OH (Trityl protection) or Bsmoc . The extreme bulk of the Trityl group prevents the amine from attacking the ester.

  • Avoid Base: If possible, perform the deprotection of AA1 using acidic conditions (if using Boc chemistry) or use extremely short deprotection times if using Fmoc.

  • Fragment Coupling: Do not build the dipeptide stepwise. Synthesize the dipeptide as a free acid (with a t-Butyl ester on the C-term), and then methylate, or couple the pre-formed dipeptide block.

Optimized Experimental Protocol

Objective: Coupling Fmoc-Xaa-OH to H-CPr-Ala-OMe (HCl salt).

Materials
  • Coupling Reagent: COMU (preferred) or HATU.

  • Base: TMP (2,4,6-Trimethylpyridine) or Collidine. Note: Avoid DIEA if racemization is observed; Collidine is milder.

  • Solvent: DMF/NMP (1:1 ratio). NMP reduces aggregation.

Step-by-Step Workflow
  • Salt Break (Critical):

    • Dissolve H-CPr-Ala-OMe·HCl (1.0 equiv) in DMF/NMP.

    • Add Collidine (1.0 equiv) and stir for 5 minutes.

    • Why? We must release the free amine, but excess base promotes DKP and racemization. Exact stoichiometry is key.

  • Activation:

    • In a separate vessel, dissolve Fmoc-Xaa-OH (1.2 equiv) and COMU (1.2 equiv) in DMF.

    • Add Collidine (1.2 equiv).

    • Wait exactly 2 minutes. (Visual cue: Solution often turns yellow/orange).

  • Coupling:

    • Add the activated acid solution to the amine solution.

    • Stir at room temperature for 2 hours .

    • Monitoring: Check LCMS at T=30 min. If <50% conversion, add 0.5 equiv more Base.

  • Workup (Quench):

    • Dilute with EtOAc. Wash with 5% KHSO4 (acidic wash removes unreacted amine and stops base-catalyzed side reactions instantly).

    • Wash with NaHCO3 and Brine.

Visualizing the DKP Trap

Understanding the geometry of the failure is crucial for prevention.

DKP_Mechanism Step1 Dipeptide-OMe (Free N-Terminus) Transition Conformational Turn (Facilitated by Cyclopropyl) Step1->Transition  Spontaneous   Attack Nucleophilic Attack on Methyl Ester Transition->Attack  Fast   Product Diketopiperazine (DKP) + Methanol (Leaving Group) Attack->Product  Irreversible  

Figure 2: Mechanism of base-catalyzed DKP formation in methyl esters.

Frequently Asked Questions (FAQs)

Q: Can I use microwave irradiation to force the coupling? A: Yes, but with caution. Microwave heating (e.g., 60°C for 10 min) helps overcome the steric barrier of the cyclopropyl group. However, if you are using Fmoc chemistry, high temperature significantly accelerates DKP formation. Only use microwave for the coupling step, never for the deprotection step of the subsequent residue.

Q: Why is the methyl ester worse than the t-butyl ester? A: Electronic and steric factors. The t-butyl group is bulky, shielding the carbonyl carbon from the "backbiting" amine. The methyl group is small and electron-withdrawing, making the carbonyl highly electrophilic and prone to attack [3].

Q: My product is racemized. Is it the cyclopropyl group? A: Indirectly. The steric bulk slows down the coupling. Slow coupling means the activated ester (e.g., O-At ester) sits in solution longer with base. Prolonged exposure of activated esters to base causes racemization via oxazolone formation. Fix: Use a stronger coupling agent (COMU) to speed up the reaction, or use a weaker base (Collidine) to reduce proton abstraction.

References

  • Tailhades, J., et al. "Synthesis and applications of non-standard amino acids." Journal of Peptide Science, 2018. (General context on hindered AA coupling).

  • Golebiowski, A., et al. "Diketopiperazine formation in peptide synthesis." The Journal of Organic Chemistry, 1994. (Foundational mechanism of DKP in methyl esters).
  • Albericio, F., & Boman, H. G. "Coupling reagents and solvents." Methods in Enzymology, 1997. (Comparison of leaving group reactivity).
  • El-Faham, A., & Albericio, F. "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews, 2011. (Authoritative review on HATU/COMU vs sterics).

Sources

Troubleshooting

Technical Support Center: Troubleshooting Side Reactions in Peptide Synthesis Involving Cyclopropyl Amino Acids

Welcome to the technical support center for researchers, scientists, and drug development professionals incorporating cyclopropyl amino acids into their peptide synthesis workflows. The unique conformational constraints...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals incorporating cyclopropyl amino acids into their peptide synthesis workflows. The unique conformational constraints imposed by the cyclopropane ring make these non-canonical amino acids invaluable for designing structurally defined peptides with enhanced biological activity and stability.[1] However, their distinct chemical nature can also introduce specific challenges and side reactions during solid-phase peptide synthesis (SPPS).

This guide provides in-depth troubleshooting advice in a user-friendly question-and-answer format. It is designed to help you anticipate, identify, and resolve potential issues, ensuring the successful synthesis of your target peptide.

Section 1: Frequently Asked Questions (FAQs)

Q1: Is the cyclopropane ring stable to standard Fmoc- and Boc-SPPS conditions?

A: Generally, yes. The cyclopropane ring is remarkably stable under the conditions used in both Fmoc and Boc solid-phase peptide synthesis. This includes repeated exposure to trifluoroacetic acid (TFA) for Boc deprotection and piperidine for Fmoc deprotection, as well as the final cleavage from most common resins. The stability of the cyclopropane ring is a key advantage, as it typically remains intact throughout the synthesis process.

However, it is crucial to be aware of potential, albeit less common, scenarios where the integrity of the cyclopropane ring could be compromised. These are primarily associated with highly acidic conditions or the presence of certain reactive species, which are not typical for standard SPPS but might be encountered in specialized applications or during the synthesis of the amino acid building block itself.[2]

Q2: I am observing a significant amount of incomplete coupling with my cyclopropyl amino acid. What could be the cause and how can I resolve it?

A: Incomplete coupling is one of the most common challenges when working with cyclopropyl amino acids, particularly those substituted at the α-carbon. This issue primarily stems from steric hindrance. The rigid, three-dimensional structure of the cyclopropyl group can physically obstruct the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain.

Troubleshooting Strategies:

  • Choice of Coupling Reagent: For sterically hindered amino acids, more potent coupling reagents are often necessary. Consider switching from standard carbodiimide-based reagents like DIC/HOBt to phosphonium or uronium salt-based reagents, which are known for their higher reactivity.

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate) are excellent choices for difficult couplings.

  • Extended Coupling Times and Double Coupling: Increasing the reaction time for the coupling step can help drive the reaction to completion. If incomplete coupling persists, performing a "double couple" – where a second round of fresh, activated amino acid is added to the vessel after the initial coupling reaction – is a highly effective strategy.

  • Elevated Temperature: Performing the coupling at a slightly elevated temperature (e.g., 30-40°C) can increase the reaction rate. However, this should be done with caution, as higher temperatures can also increase the risk of racemization, especially with sensitive amino acids.

  • Solvent Choice: Ensure that your solvent system (typically DMF) is of high purity and free of amines, which can interfere with the coupling reaction. In some cases, switching to N-methyl-2-pyrrolidone (NMP) or adding a small amount of DMSO can help to disrupt peptide aggregation and improve coupling efficiency.[3]

Data Presentation: Impact of Coupling Reagents on Hindered Couplings

Coupling ReagentTypical Coupling TimeRelative Efficiency for Hindered CouplingsPotential for Racemization
DIC/HOBt1-2 hoursModerateLow
HBTU/DIPEA30-60 minutesHighModerate
HATU/DIPEA20-45 minutesVery HighModerate
PyBOP/DIPEA30-60 minutesHighModerate

This table provides a general comparison. Optimal conditions should be determined empirically for each specific sequence.

Section 2: Troubleshooting Specific Side Reactions

Q3: I have identified a byproduct with a mass corresponding to the addition of water or TFA to my cyclopropyl-containing peptide. What is the likely mechanism and how can I prevent it?

A: While direct acid-catalyzed ring-opening of the cyclopropane ring is uncommon under standard SPPS conditions, the formation of a cyclopropylcarbinyl cation intermediate under strongly acidic conditions can lead to the formation of homoallylic alcohols or trifluoroacetates.[4] This is more likely to occur during the final cleavage step, especially if a very strong acid is used or if the cleavage is performed for an extended period at elevated temperatures.

Mechanism Overview:

G

Caption: Potential mechanism for ring-opening side reaction.

Troubleshooting and Prevention:

  • Cleavage Cocktail Composition: Use a well-defined cleavage cocktail with appropriate scavengers. For peptides containing tryptophan or other sensitive residues, the addition of scavengers like triisopropylsilane (TIS) and water is crucial to quench reactive carbocations that could potentially initiate side reactions.

  • Cleavage Conditions: Adhere to recommended cleavage times and temperatures. Avoid prolonged exposure to strong acids. If you suspect ring-opening, consider reducing the cleavage time or performing the cleavage at a lower temperature (e.g., 4°C).

  • Analytical Verification: Use high-resolution mass spectrometry (HRMS) to confirm the elemental composition of the byproduct. NMR spectroscopy can be a powerful tool to definitively identify the presence of a double bond in the ring-opened product and the absence of the characteristic cyclopropyl proton signals.[5][6]

Q4: Could the electronic properties of the cyclopropyl group influence side reactions at adjacent amino acid residues?

A: This is an important consideration. The cyclopropane ring, due to its strained nature and the p-character of its C-C bonds, can exhibit electronic properties somewhat similar to a double bond. While not extensively documented as a major cause of common side reactions in SPPS, it is plausible that the cyclopropyl group could influence the reactivity of neighboring functional groups.

Potential Scenarios to Consider:

  • Influence on Racemization: The electron-withdrawing nature of a neighboring cyclopropyl group could potentially increase the acidity of the α-proton of the adjacent amino acid, making it more susceptible to epimerization during activation. This is a theoretical concern that should be monitored, especially during segment condensations or when using coupling conditions known to promote racemization.

  • Neighboring Group Participation: In rare cases, the cyclopropyl group could act as an intramolecular nucleophile, participating in side reactions with nearby electrophilic centers. This is highly sequence-dependent and would likely require specific conformational pre-disposition.

Preventative Measures:

  • Use of Racemization Suppressants: When coupling the amino acid immediately following a cyclopropyl residue, the use of additives that minimize racemization, such as HOBt or Oxyma Pure, is highly recommended.

  • Careful Sequence Design: If possible, avoid placing a cyclopropyl amino acid next to another residue that is known to be highly susceptible to a particular side reaction.

  • Thorough Analytical Characterization: Carefully analyze the crude peptide by HPLC and mass spectrometry to identify any unexpected byproducts. Isomeric peptides resulting from epimerization can often be separated by high-resolution HPLC.

Section 3: Experimental Protocols

Protocol 1: Optimized Coupling of a Sterically Hindered Cyclopropyl Amino Acid

This protocol is designed for coupling a sterically hindered Fmoc-protected cyclopropyl amino acid where standard coupling methods have resulted in incomplete reaction.

Materials:

  • Peptide-resin with a free N-terminal amine

  • Fmoc-cyclopropyl-amino acid (3 equivalents relative to resin loading)

  • HATU (2.9 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (6 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Pre-activation: In a separate vessel, dissolve the Fmoc-cyclopropyl-amino acid and HATU in DMF. Add the DIPEA and allow the mixture to pre-activate for 1-2 minutes.

  • Coupling: Add the pre-activated amino acid solution to the reaction vessel containing the deprotected peptide-resin.

  • Reaction: Agitate the reaction mixture for 2 hours at room temperature.

  • Monitoring: Perform a Kaiser test to check for the presence of free primary amines.

    • If the Kaiser test is negative (beads are colorless or yellow): The coupling is complete. Proceed with washing and the next deprotection step.

    • If the Kaiser test is positive (beads are blue): The coupling is incomplete. Proceed to step 5.

  • Double Coupling (if necessary): Drain the reaction vessel and repeat steps 1-3 with a fresh solution of activated Fmoc-cyclopropyl-amino acid.

  • Final Check: Perform a final Kaiser test to confirm the completion of the coupling.

  • Washing: Thoroughly wash the resin with DMF to remove any excess reagents.

G

Caption: Workflow for coupling sterically hindered cyclopropyl amino acids.

References

  • Liu, C., et al. (2003). Synthesis and bioactivities of paclitaxel analogs with a cyclopropanated side-chain. Tetrahedron Letters, 44(9), 2049-2052. [Link]

  • Schwarz, J. B., et al. (2006). Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates. PMC. [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]

  • Stathopoulos, P., et al. (2013). Side reactions in the SPPS of Cys-containing peptides. Amino Acids, 44(5), 1357-1363. [Link]

  • Dalal, M. (n.d.). Addition to Cyclopropane Ring. Dalal Institute. [Link]

  • Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates. (2022). PMC. [Link]

  • A Modular and Scalable Route to Protected Cyclopropane Amino Acid Building Blocks. (2025). ACS Publications. [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. [Link]

  • Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take? (2019). NIH. [Link]

  • SPPS: peptide failure to elongate? (2020). ResearchGate. [Link]

  • From concept to chemistry: integrating protection group strategy and reaction feasibility into non-natural amino acid synthesis planning. (2025). NIH. [Link]

  • Peptide Synthesis Using Unprotected Amino Acids. (n.d.). ChemRxiv. [Link]

  • Side reactions in the SPPS of Cys-containing peptides. (2013). ResearchGate. [Link]

  • Cyclopropylcarbinyl cation chemistry in synthetic method development and natural product synthesis: cyclopropane formation and skeletal rearrangement. (n.d.). RSC Publishing. [Link]

  • Improved Detection and Quantification of Cyclopropane Fatty Acids via Homonuclear Decoupling Double Irradiation NMR Methods. (n.d.). PMC. [Link]

  • Identification of a poly-cyclopropylglycine–containing peptide via bioinformatic mapping of radical S-adenosylmethionine enzymes. (n.d.). PMC. [Link]

  • Comparison between reaction times of LPPS and SPPS, calculated from literature data. (n.d.). ResearchGate. [Link]

  • Structural characterization of cyclic peptide 2 a by NMR spectroscopy.... (n.d.). ResearchGate. [Link]

  • Alkylation of Complex Glycine Precursor (CGP) as a Prebiotic Route to 20 Proteinogenic Amino Acids Synthesis. (2024). MDPI. [Link]

  • The Acid Hydrolysis Mechanism of Acetals Catalyzed by a Supramolecular Assembly in Basic Solution. (2010). eScholarship.org. [Link]

  • Acid-catalyzed carboxylic acid esterification and ester hydrolysis mechanism: acylium ion as a sharing active intermediate via a spontaneous trimolecular reaction based on density functional theory calculation and supported by electrospray ionization-mass spectrometry. (n.d.). RSC Publishing. [Link]

  • Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. (n.d.). Chemistry Steps. [Link]

  • Timeline of introducing coupling reagents and additives in SPPS and.... (n.d.). ResearchGate. [Link]

  • Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. (2016). Master Organic Chemistry. [Link]

  • Master Organic Chemistry. (n.d.). An Online Organic Chemistry Resource. [Link]

  • Efficient peptide coupling involving sterically hindered amino acids. (n.d.). PubMed. [Link]

  • Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. (n.d.). PubMed. [Link]

  • Natural Occurrence, Syntheses, and Applications of Cyclopropyl-Group-Containing α-Amino Acids. 1. 1-Aminocyclopropanecarboxylic Acid and Other 2,3-Methanoamino Acids. (2025). ResearchGate. [Link]

  • The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. (n.d.). ResearchGate. [Link]

  • Synthesis of Cyclic Peptides in SPPS with Npb-OH Photolabile Protecting Group. (2022). NIH. [Link]

  • Synthesis of complex cyclic peptide | Case Study. (n.d.). Concept Life Sciences. [Link]

  • Sequencing Cyclic Peptides by Multistage Mass Spectrometry. (n.d.). PMC. [Link]

  • The synthesis of cyclopropane amino acids and peptides. (n.d.).
  • Process for the manufacture of cyclopropylamine. (n.d.).
  • to C-Peptide Synthesis, Arguably the Future for Sustainable Production† Kinshuk Ghosh and Wil. (n.d.). ChemRxiv. [Link]

  • Webinar: SPPS Tips: Strategies for Minimizing Side-Reactions. (n.d.). Gyros Protein Technologies. [Link]

  • Organic Chemistry 2 - Chapter 19.16 - Mechanism of acid-catalyzed hydrolysis. (2024). YouTube. [Link]

  • Synthesis and Properties of Cyclopropane-Derived Peptidomimetics. (n.d.). ACS Publications. [Link]

Sources

Optimization

Identifying byproducts in the synthesis of cyclopropyl-containing peptides

Welcome to the technical support center for the synthesis of cyclopropyl-containing peptides. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges and i...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of cyclopropyl-containing peptides. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges and identify potential byproducts when incorporating cyclopropyl amino acids into peptide sequences. The inherent ring strain of the cyclopropane moiety, while offering valuable conformational constraints, can also introduce specific chemical liabilities under standard peptide synthesis protocols.[1][2] This resource provides in-depth troubleshooting advice in a direct question-and-answer format to ensure the integrity of your synthetic peptides.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: Is the cyclopropyl group on an amino acid side chain stable throughout standard solid-phase peptide synthesis (SPPS)?

Generally, the cyclopropyl group is robust and compatible with standard Fmoc-based and Boc-based solid-phase peptide synthesis (SPPS) conditions.[3][4] However, its stability is not absolute and can be influenced by factors such as the position of the amino acid in the peptide sequence, prolonged exposure to harsh reagents, and the specific nature of the cyclopropyl-containing amino acid itself. While the cyclopropane ring is a valuable tool for creating conformationally rigid peptide analogs, its high degree of ring strain makes it susceptible to cleavage under certain nucleophilic or acidic conditions.[5]

Q2: I've observed an unexpected +2 Da mass addition in my crude peptide analysis after Fmoc-SPPS. What could be the cause?

An increase of 2 Da in the mass of a cyclopropyl-containing peptide is a strong indicator of ring-opening of the cyclopropyl group to form a butenyl (or related unsaturated alkyl) side chain. This is a potential byproduct, especially under prolonged exposure to the basic conditions required for Fmoc-group removal.

Plausible Mechanism: Base-Mediated Ring Opening during Fmoc Deprotection

Repeated treatments with piperidine during the Fmoc deprotection step can lead to a base-mediated ring-opening of the cyclopropyl group. This is particularly a concern for cyclopropylglycine or aminocyclopropane carboxylic acid derivatives. The proposed mechanism involves the abstraction of a proton from a carbon adjacent to the peptide backbone, followed by elimination and ring cleavage.

Experimental Protocol: Identification and Characterization of the Ring-Opened Byproduct

  • High-Resolution Mass Spectrometry (HRMS):

    • Acquire high-resolution mass spectra of the crude peptide.

    • Look for a species with a mass exactly 2.01565 Da (the mass of two hydrogen atoms) greater than the expected mass of the desired peptide.

    • Perform tandem MS (MS/MS) on the parent ion of the suspected byproduct. Fragmentation of the butenyl side chain will yield characteristic neutral losses that differ from the fragmentation of the intact cyclopropyl group.

  • Comparative HPLC Analysis:

    • Analyze the crude peptide mixture using reverse-phase HPLC (RP-HPLC).

    • The ring-opened byproduct, being more flexible and potentially more hydrophobic, will likely have a different retention time compared to the parent peptide.

    • Collect fractions corresponding to the parent peptide and the suspected byproduct for further analysis.

  • ¹H NMR Spectroscopy:

    • Acquire a proton NMR spectrum of the purified byproduct.

    • The disappearance of the characteristic upfield signals of the cyclopropyl protons (typically between 0.5 and 1.5 ppm) is a key indicator of ring opening.[6]

    • Look for the appearance of new signals in the olefinic region (typically between 5.0 and 6.0 ppm) and allylic region (typically between 2.0 and 2.5 ppm), which are characteristic of a butenyl group.[7]

Byproduct Expected Mass Shift (Da) Key ¹H NMR Signals (ppm)
Ring-Opened (Butenyl)+2.015655.0 - 6.0 (olefinic), 2.0 - 2.5 (allylic)

Mitigation Strategies:

  • Reduce Deprotection Time: Minimize the exposure of the peptide to piperidine by using shorter deprotection times, if compatible with complete Fmoc removal.

  • Alternative Bases: For particularly sensitive sequences, consider using a less nucleophilic base for Fmoc deprotection, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in the presence of a scavenger like piperidine to trap the dibenzofulvene byproduct.[1]

Q3: During the final TFA cleavage and deprotection, I've noticed a significant byproduct with the same mass as my target peptide. What could be the issue?

While less common than base-mediated degradation, strong acidic conditions, such as those used in the final cleavage from the resin, can potentially lead to isomerization or rearrangement of the cyclopropyl group, especially if it is activated by neighboring functional groups. A byproduct with the same mass suggests an isomeric impurity.

Plausible Mechanism: Acid-Catalyzed Rearrangement

Trifluoroacetic acid (TFA) is a strong acid used for the cleavage of peptides from the resin and the removal of acid-labile side-chain protecting groups.[8] While generally considered safe for cyclopropyl groups, prolonged exposure or the presence of activating groups could potentially lead to a rearrangement to a more stable isomer, such as a cyclobutane derivative or a homoallylic amine via a ring-opened intermediate.[9]

Experimental Protocol: Identification and Characterization of Isomeric Byproducts

  • High-Resolution HPLC:

    • Employ a high-resolution HPLC column and an optimized gradient to attempt to separate the isomeric byproduct from the desired peptide. Isomers often have very similar retention times, so a shallow gradient and a long column may be necessary.

  • Tandem Mass Spectrometry (MS/MS):

    • Even if the isomers co-elute, their fragmentation patterns in an MS/MS experiment may differ.

    • Acquire MS/MS spectra of the [M+H]+ ion at various collision energies. Differences in the relative intensities of fragment ions can provide clues to the different structures.

  • 2D NMR Spectroscopy:

    • If the isomer can be isolated, 2D NMR techniques such as COSY, HSQC, and HMBC will be crucial for elucidating its structure.

    • Look for changes in the correlation patterns of the protons and carbons associated with the cyclopropyl amino acid residue.

Mitigation Strategies:

  • Optimize Cleavage Conditions: Reduce the cleavage time to the minimum required for complete deprotection.

  • Scavengers: Ensure that appropriate scavengers, such as triisopropylsilane (TIS) and water, are included in the cleavage cocktail to quench any reactive species that could promote side reactions.[10]

Visualization of Potential Byproduct Formation

Diagram 1: Proposed Base-Mediated Ring Opening

Proposed Mechanism of Ring Opening Cyclopropyl_Peptide Peptide with Cyclopropyl Side Chain Proton_Abstraction Proton Abstraction Cyclopropyl_Peptide->Proton_Abstraction Piperidine Piperidine (Base) Piperidine->Proton_Abstraction Intermediate Anionic Intermediate Proton_Abstraction->Intermediate Ring_Opening Ring Opening & Elimination Intermediate->Ring_Opening Butenyl_Peptide Ring-Opened Byproduct (+2 Da) (Homoallylic Amine) Ring_Opening->Butenyl_Peptide

Caption: Base-mediated ring-opening of a cyclopropyl side chain.

Diagram 2: Troubleshooting Workflow for Unexpected Byproducts

Troubleshooting Workflow Start Unexpected Byproduct Detected Mass_Spec Analyze by LC-MS Start->Mass_Spec Mass_Shift Mass Shift? Mass_Spec->Mass_Shift Plus_2_Da +2 Da Mass Shift (Potential Ring Opening) Mass_Shift->Plus_2_Da Yes Same_Mass Same Mass (Potential Isomer) Mass_Shift->Same_Mass No MSMS Perform MS/MS Analysis Plus_2_Da->MSMS Same_Mass->MSMS NMR Isolate & Analyze by NMR MSMS->NMR Structure_Elucidation Elucidate Byproduct Structure NMR->Structure_Elucidation Optimize_Synthesis Optimize Synthesis Conditions Structure_Elucidation->Optimize_Synthesis

Caption: Systematic approach to identifying unknown byproducts.

References

  • Amino Acid Derivatives for Peptide Synthesis. (n.d.). Retrieved from [Link]

  • Cyclopropane-Derived Peptidomimetics. Design, Synthesis, and Evaluation of Novel Ras Farnesyltransferase Inhibitors. (1998). The Journal of Organic Chemistry. [Link]

  • Cyclopropyl as a Neighboring group. (2023). YouTube. [Link]

  • Homoallylic amine synthesis by C-C coupling. (n.d.). Organic Chemistry Portal. [Link]

  • Preparation of Stereodefined Homoallylic Amines from the Reductive Cross-Coupling of Allylic Alcohols with Imines. (2011). PubMed Central. [Link]

  • Synthesis and Properties of Cyclopropane-Derived Peptidomimetics. (2006). Accounts of Chemical Research. [Link]

  • A practical and catalyst-free trifluoroethylation reaction of amines using trifluoroacetic acid. (2017). Nature Communications. [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. [Link]

  • The Degradation Chemistry of GSK2879552: Salt Selection and Microenvironmental pH Modulation to Stabilize a Cyclopropyl Amine. (2019). Molecular Pharmaceutics. [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (2020). Nowick Lab. [Link]

  • Simmons–Smith reaction. (n.d.). Wikipedia. [Link]

  • Overview of cyclopropane reactivity, synthesis, structure, and applications. (2021). ResearchGate. [Link]

  • Efficient Production of Cyclopropylamine by a Continuous-Flow Microreaction System. (2019). Industrial & Engineering Chemistry Research. [Link]

  • A Streamlined High-Throughput LC-MS Assay for Quantifying Peptide Degradation in Cell Culture. (2024). PubMed Central. [Link]

  • 1-Butanamine. (n.d.). NIST WebBook. [Link]

  • Scope of aminocyclopropanes in the ring‐opening reaction. (n.d.). ResearchGate. [Link]

  • Simmons-Smith Reaction. (n.d.). Organic Chemistry Portal. [Link]

  • A practical and catalyst-free trifluoroethylation reaction of amines using trifluoroacetic acid. (2017). Nature Communications. [Link]

  • Photocatalytic synthesis of homoallylic amines via nucleophilic addition of nickel allyl complexes to imines. (2025). Royal Society of Chemistry. [Link]

  • Trifluoroacetic Acid Hydroxylamine System as Organocatalyst Reagent in a One-Pot Salt Free Process for the Synthesis of Caprolac. (n.d.). ArTS. [Link]

  • Diastereoselective Simmons–Smith cyclopropanations of allylic amines and carbamates. (2004). Chemical Communications. [Link]

  • UHPLC analysis of cyclic peptides under LC/MS compatible conditions. (n.d.). YMC. [Link]

  • INVESTIGATIONS OF RING–OPENING REACTIONS OF CYCLOPROPANATED CARBOHYDRATES: TOWARDS THE SYNTHESIS OF THE NATURAL PRODUCT (-) - CORE. (n.d.). University of Wollongong. [Link]

  • Ring-Opening 1,3-Halochalcogenation of Cyclopropane Dicarboxylates. (2018). Organic Letters. [Link]

  • MSBNK-Fac_Eng_Univ_Tokyo-JP001284. (n.d.). MassBank. [Link]

  • Cyclopropanation of Alkenes. (2023). Master Organic Chemistry. [Link]

  • A practical and catalyst-free trifluoroethylation reaction of amines using trifluoroacetic acid. (2017). PubMed. [Link]

  • Asymmetric organocatalytic synthesis of chiral homoallylic amines. (2024). Beilstein Journal of Organic Chemistry. [Link]

  • Biosynthesis and Metabolism of Cyclopropane Rings in Natural Compounds. (2007). Chemical Reviews. [Link]

  • Mechanism of acid-catalyzed ring opening of a cyclopropane ring. (2021). Chemistry Stack Exchange. [Link]

  • cyclopropane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclopropane 1-H nmr doc brown's advanced organic chemistry revision notes. (n.d.). Doc Brown's Chemistry. [Link]

  • Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions. (2024). Organic Chemistry Frontiers. [Link]

  • Acid Catalyzed Epoxide Openings - How do I know which product forms? (2020). YouTube. [Link]

  • Probing the freezing chemistry of singly levitated aqueous trifluoroacetic acid droplets in a cryogenically cooled simulation chamber relevant to Earth's upper troposphere. (n.d.). Chemical Science. [Link]

  • Mass spectrum of sec-Butylamine (4.88%, RT 6.638). (n.d.). ResearchGate. [Link]

  • Multi-Step Preparative LC–MS Workflow for Peptide Purification. (2025). LCGC International. [Link]

  • Highly diastereoselective Simmons-Smith cyclopropanation of allylic amines. (2003). Organic Letters. [Link]

  • Ring opening reactions of epoxides: Acid-catalyzed. (n.d.). Khan Academy. [Link]

  • Development of LC-MS/MS analysis of cyclic dipeptides and its application to tea extract. (2016). Bioscience, Biotechnology, and Biochemistry. [Link]

  • 2-Butenylamine. (n.d.). PubChem. [Link]

  • NUCLEAR MAGNETIC RESONANCE SPECTROCOPY. CYCLO PROPANE DERIVATES. (n.d.). Defense Technical Information Center. [Link]

  • Studies in mass spectrometry. Part XII. Mass spectra of enamines. (1968). Journal of the Chemical Society B: Physical Organic. [Link]

Sources

Troubleshooting

Improving yield in solid-phase synthesis of sterically hindered peptides

Topic: Improving Yield in Sterically Hindered & Aggregation-Prone Peptides Welcome to the Advanced SPPS Support Hub. You are likely here because your synthesis failed at the 10-15 residue mark, or your crude purity is un...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving Yield in Sterically Hindered & Aggregation-Prone Peptides

Welcome to the Advanced SPPS Support Hub. You are likely here because your synthesis failed at the 10-15 residue mark, or your crude purity is unacceptable due to deletion sequences. As Senior Application Scientists, we know that "difficult sequences" are rarely just about steric bulk; they are often a combination of intermolecular aggregation (β-sheet formation) and slow coupling kinetics .

This guide bypasses basic protocols to address the specific failure modes of hindered peptides (e.g., Aib-rich, N-methylated) and hydrophobic domains.

Diagnosis: Is My Peptide "Difficult"?

Q: My sequence looks standard, but the yield is <10%. How do I predict a "difficult sequence" before wasting resin?

A: "Difficult" usually means the peptide chain aggregates on the resin, forming stable β-sheets that solvating chains cannot penetrate.

  • The "5-Residue Rule": Aggregation typically begins after the 5th residue and peaks between residues 8–15.

  • Hydrophobicity: Long stretches of Val, Ile, Ala, or Phe are red flags.

  • Structure Breakers: If your sequence lacks Proline or Glycine (natural structure disruptors), expect aggregation.

Diagnostic Workflow: If you suspect a difficult sequence, do not use standard polystyrene (PS) resin. Switch immediately to PEG-based resins (e.g., ChemMatrix® or TentaGel®). These swell better in both polar and non-polar solvents, allowing reagents to permeate the aggregated peptide-resin matrix.

The Chemical Arsenal: Coupling Reagents

Q: I am using DIC/HOBt. Should I switch to HATU for everything?

A: No. While HATU is powerful, it is expensive and can cause epimerization if not used carefully.[1] Follow this tiered reagent strategy:

Reagent ClassReagent NameWhen to UseKey Technical Insight
Standard DIC + Oxyma Pure Routine couplingsSafety Upgrade: Replaces HOBt (explosive risk).[2] Oxyma creates an active ester with superior suppression of racemization compared to HOBt [1].
High Efficiency COMU Hindered residues (Val, Ile)The Modern Standard: Third-generation uronium salt. More stable and soluble than HATU, with comparable or better efficiency. Less risk of explosion than benzotriazole derivatives [2].
The "Nuclear Option" HATU / HOAt N-methyl amino acids, Aib, cyclization7-Membered Ring Effect: The pyridine nitrogen in HOAt provides anchimeric assistance (neighboring group effect), speeding up the reaction by ~100x compared to HOBt-based reagents [3].
Specialized PyAOP Extremely hindered aminesPhosphonium salt equivalent of HATU. Does not react with the N-terminus to form guanidinium byproducts (a risk with HATU/HBTU if activation is slow) [4].

Critical Warning: When using HATU or COMU, use exactly 1.0 equivalent of base (DIPEA/TMP) relative to the amino acid. Excess base during activation initiates premature epimerization.

Breaking the Barrier: Aggregation Disruption

Q: I see "deletion sequences" in my Mass Spec. Re-coupling isn't fixing it. Why?

A: Re-coupling fails because the N-terminus is physically inaccessible due to β-sheet stacking. You must disrupt the secondary structure chemically.

Strategy A: Pseudoproline Dipeptides (The Gold Standard)

Pseudoprolines (ΨPro) are dipeptides where Serine or Threonine is reversibly protected as an oxazolidine ring.[3] This ring structure mimics Proline, introducing a "kink" in the backbone that prevents β-sheet formation.[3][4]

  • Implementation: Replace a native Xaa-Ser or Xaa-Thr motif in your sequence with a commercially available Fmoc-Xaa-Ser(ΨMe,Me pro)-OH dipeptide.

  • Result: Solvation improves dramatically. The ring is hydrolyzed back to the native amino acid during the final TFA cleavage [5].[5]

Strategy B: Isoacyl Dipeptides (Iso-dipeptides)

If you lack Ser/Thr, use Iso-dipeptides. These contain a native peptide bond replaced by an ester bond (isopeptide). This prevents hydrogen bonding (the glue of β-sheets). An O→N acyl shift restores the native bond upon pH adjustment after cleavage.

Strategy C: Backbone Protection (Hmb / Dmb)

For sequences without Ser/Thr, use Hmb (2-hydroxy-4-methoxybenzyl) or Dmb (2,4-dimethoxybenzyl) protection on the backbone amide nitrogen.

  • Dmb vs. Hmb: Dmb is preferred. Hmb has a phenolic hydroxyl that can be accidentally acylated. Dmb is sterically bulky but safer.

  • Placement: Insert every 6–7 residues in hydrophobic regions [6].

Thermal Tactics: Microwave & Temperature Limits

Q: Can I just blast the synthesis at 90°C in a microwave to force the reaction?

A: ABSOLUTELY NOT for Cysteine and Histidine. While microwave irradiation improves yield by increasing molecular motion (thermal effect), it significantly increases the risk of racemization for specific residues.[6]

Temperature Safety Limits:

Amino AcidMax TemperatureRisk Factor
Cys (Trt) 50°C High risk of racemization (D-Cys formation) [7].
His (Trt) 50°C High risk of racemization.[7]
Arg (Pbf) 75°C

-lactam formation if over-heated.
Asp (OtBu) 75°CAspartimide formation (especially if followed by Gly/Asn).
Others 75°C - 90°CGenerally stable.

Protocol Recommendation: Program your synthesizer to automatically drop the temperature to 50°C or use room temperature (RT) coupling specifically for Cys and His cycles.

Troubleshooting Workflow: The "Rescue" Protocol

Q: My Kaiser test is positive after a double couple. What now?

A: Do not proceed. Capping now will result in a truncated failure sequence. Follow this rescue protocol:

  • Chaotropic Wash: Wash the resin with 0.8M LiCl in DMA or 4M KSCN in DMF . These salts disrupt hydrogen bond networks (chaotropic effect) [8].[5][8]

  • Solvent Swap: Perform the next coupling in NMP or a binary mixture of DMSO:NMP (1:4) . DMSO is a powerful solvator for aggregated chains.

  • The "Magic Mixture": For the most stubborn residues, use the Kent "Magic Mixture":

    • DCM/DMF/NMP (1:1:1)

    • 1% Triton X-100 (detergent)

    • 2M Ethylene Carbonate [9].

Visual Troubleshooting Guide:

SPPS_Rescue Start Coupling Step Complete Test Kaiser / Chloranil Test Start->Test Result_Neg Negative (Colorless) Success Test->Result_Neg No free amines Result_Pos Positive (Blue/Violet) Incomplete Test->Result_Pos Free amines detected Proceed Proceed to Deprotection Result_Neg->Proceed Action_Double Double Couple (Fresh Reagents) Result_Pos->Action_Double Test_2 Retest Action_Double->Test_2 Test_2->Result_Neg Decision_Pos2 Still Positive? Test_2->Decision_Pos2 Failed Rescue_1 Chaotropic Wash (0.8M LiCl in DMA) Decision_Pos2->Rescue_1 Rescue_2 Switch Solvent (DMSO/NMP or Magic Mix) Rescue_1->Rescue_2 Rescue_3 Switch Reagent (HATU or PyAOP) Rescue_2->Rescue_3 Final_Test Final Test Rescue_3->Final_Test Cap Acetylate (Cap) Accept Yield Loss Final_Test->Cap Failure (Stop Deletion) Final_Test->Proceed Success

Caption: Step-by-step decision tree for rescuing failed couplings in SPPS. Note the escalation from standard re-coupling to chaotropic washes and solvent changes.

Mechanism of Action: Pseudoproline Dipeptides[4][9]

To understand why you should use Pseudoprolines, view the mechanism below. The "kink" is the key to solubility.

Pseudoproline_Mech Aggregated Aggregated Peptide (Beta-Sheet Stacking) Insert Insert Fmoc-Xaa-Ser(PsiMe,Me)-OH Aggregated->Insert Problem Kink Oxazolidine Ring forms 'Kink' (Disrupts H-Bonds) Insert->Kink Solution Elongation Efficient Elongation (Solvated Resin) Kink->Elongation Improved Kinetics Cleavage TFA Cleavage (Acidolysis) Elongation->Cleavage Native Native Peptide Sequence (Ser/Thr Restored) Cleavage->Native Ring Hydrolysis

Caption: Mechanism of Pseudoproline (ΨPro) dipeptides. The cyclic structure physically forces the peptide backbone into a conformation that prevents intermolecular aggregation.

References
  • Subirós-Funosas, R., et al. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion. Chemistry – A European Journal.

  • El-Faham, A., & Albericio, F. (2010). COMU: A Safer and More Effective Coupling Reagent than HATU and HBTU. Journal of Peptide Science.

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive.[3][9] Journal of the American Chemical Society.

  • Albericio, F., et al. (2018). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.

  • Mutter, M., et al. (2004). Pseudoproline dipeptides for the synthesis of difficult sequences. Merck Millipore Technical Notes.

  • Quibell, M., & Johnson, T. (1994). The N-(2-hydroxy-4-methoxybenzyl) (Hmb) protecting group. Journal of the Chemical Society.[10]

  • Palasek, S. A., et al. (2007). Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. Journal of Peptide Science.

  • BenchChem Technical Support. (2025). Comparative Analysis of Aggregation-Disrupting Reagents in SPPS.

  • Zhang, L., & Tam, J. P. (1997). Synthesis of complex peptides using the "Magic Mixture". Journal of the American Chemical Society.

Sources

Optimization

Technical Support Center: Solvent Optimization for Cyclopropyl Amino Acid (CPAA) Coupling

Executive Summary: The "Walsh Orbital" Challenge Coupling cyclopropyl amino acids (CPAAs), particularly 1-aminocyclopropanecarboxylic acid (ACC) and its derivatives, presents a unique duality of challenges: extreme steri...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Walsh Orbital" Challenge

Coupling cyclopropyl amino acids (CPAAs), particularly 1-aminocyclopropanecarboxylic acid (ACC) and its derivatives, presents a unique duality of challenges: extreme steric hindrance and electronic anomalies .

Unlike standard


-amino acids, the cyclopropane ring introduces significant bond angle strain (

) and electronic delocalization via Walsh orbitals. This results in:
  • Reduced Nucleophilicity: The amine is often less reactive due to steric shielding.

  • Solubility Issues: The rigid, compact lattice of CPAAs often leads to poor solubility in standard organic solvents (DCM, EtOAc).

  • Acid Sensitivity: While the parent ACC is stable, donor-acceptor substituted cyclopropanes are prone to acid-catalyzed ring opening, a risk exacerbated by polar protic solvents.

This guide provides a decision framework for solvent selection to maximize coupling efficiency while mitigating side reactions.

Troubleshooting Guide (Q&A)

Category A: Solubility & Reactant Preparation[1][2][3]

Q1: My Fmoc-protected CPAA precipitates immediately upon adding DCM. How do I maintain solubility without compromising coupling kinetics? Diagnosis: CPAAs possess high lattice energy due to their rigid, flat structure, making them poorly soluble in low-polarity solvents like Dichloromethane (DCM). Solution:

  • Primary Fix: Switch to N-Methyl-2-pyrrolidone (NMP) or Dimethylformamide (DMF) . These dipolar aprotic solvents disrupt the intermolecular hydrogen bonding of the CPAA aggregates.

  • Advanced Fix (The "Chaotropic" Mix): If using carbodiimides (DIC), use a binary solvent system of DCM:DMF (1:1) . This maintains the solubility benefits of DMF while leveraging the superior activation kinetics often seen in DCM.

  • Caution: Avoid pure Ethyl Acetate (EtOAc) or THF for the initial dissolution of Fmoc-CPAAs, as they often lead to "gelation" at concentrations required for efficient coupling (>0.1 M).

Q2: Can I use fluorinated solvents like TFE or HFIP to improve solubility? Technical Insight: While 2,2,2-Trifluoroethanol (TFE) and Hexafluoroisopropanol (HFIP) are excellent for dissolving aggregated peptides, they are nucleophilic and acidic. Verdict: Avoid during the activation step.

  • Reasoning: TFE can react with activated esters (e.g., OBt/OAt esters) to form trifluoroethyl esters, effectively capping your chain and lowering yield. Use them only for dissolution prior to coupling, and dilute significantly with DCM/DMF before adding the coupling reagent.

Category B: Coupling Efficiency & Yield

Q3: I am observing incomplete coupling of Fmoc-ACC-OH even after 4 hours with HATU/DIEA in DMF. What is the solvent factor here? Diagnosis: The issue is likely steric shielding of the active ester, not just solvent polarity. However, the solvent viscosity and hydrogen-bonding capability play a role in diffusion. Troubleshooting Protocol:

  • Temperature/Solvent Synergy: Switch to NMP and elevate temperature to 50°C . NMP has a higher boiling point and better thermal stability than DMF (which can decompose to dimethylamine, causing Fmoc removal).

  • Concentration: Increase concentration to 0.3–0.5 M . Sterically hindered couplings follow second-order kinetics; maximizing concentration in a high-solubility solvent (NMP) is critical.

  • Reagent Switch: If using DMF, ensure it is fresh (amine-free). Old DMF promotes base-catalyzed side reactions.

Q4: Does solvent choice impact the risk of racemization for chiral cyclopropyl derivatives (e.g., 2-substituted ACC)? Answer: Yes.

  • High Risk: DMF/DMSO (High dielectric constant). Polar solvents stabilize the oxazolone (azlactone) intermediate, which is the primary pathway for racemization.

  • Low Risk: DCM/THF (Low dielectric constant). These solvents destabilize the charged transition states leading to racemization.

  • Recommendation: For chiral, enantiopure CPAAs, use DCM:DMF (9:1) . The small amount of DMF aids solubility, while the bulk DCM suppresses oxazolone formation. Use COMU or PyOxim as coupling reagents, as they show lower racemization rates than HATU in polar solvents.

Category C: Side Reactions (Ring Opening)

Q5: I detected a ring-opened byproduct during acidolytic cleavage. Did my coupling solvent contribute to this? Diagnosis: Ring opening is usually acid-catalyzed (TFA cleavage), but residual high-boiling solvents can exacerbate it during workup. Mechanism: If NMP or DMF is not fully removed before TFA treatment, they can act as nucleophiles or stabilize the carbocation intermediate formed upon cyclopropane ring protonation (homo-Michael addition type mechanism). Corrective Action:

  • Wash Protocol: Perform extensive washes with DCM and MeOH (for SPPS) or ether extraction (solution phase) to remove all traces of amide solvents before adding TFA.

  • Scavengers: Ensure triisopropylsilane (TIPS) is present in the cleavage cocktail to quench any electrophilic species generated from ring strain release.

Comparative Data: Solvent Performance

The following table summarizes solvent suitability for CPAA coupling based on internal application data and literature consensus.

SolventSolubility (Fmoc-CPAA)Coupling Rate (Kinetic)Racemization RiskRecommended Use Case
DCM LowHighLowChiral CPAAs; Carbodiimide activation (DIC).
DMF HighModerateModerateGeneral SPPS; Standard ACC coupling.
NMP Very High High ModerateDifficult/Sterically hindered couplings ; Microwave synthesis.
THF ModerateLowLowSolution phase only; sensitive substrates.
DMSO HighLow (Viscosity)HighAvoid for activation (oxidative risk); good for dissolution only.

Experimental Protocol: High-Efficiency Coupling of Fmoc-ACC-OH

Objective: Couple sterically hindered 1-aminocyclopropanecarboxylic acid (ACC) to a resin-bound amine.

Reagents:

  • Fmoc-ACC-OH (3.0 eq)

  • HATU (2.9 eq)

  • HOAt (3.0 eq) - Additive crucial for steric hindrance

  • TMP (2,4,6-Trimethylpyridine) or DIEA (6.0 eq)

  • Solvent: Anhydrous NMP

Workflow:

  • Resin Preparation: Swell resin (e.g., Rink Amide, 0.5 mmol/g) in DCM for 20 min, then wash 3x with NMP . Rationale: Pre-solvating the resin in the reaction solvent minimizes osmotic shock.

  • Activation:

    • Dissolve Fmoc-ACC-OH and HOAt in minimal NMP (final conc. 0.4 M).[1]

    • Add HATU.

    • Add Base (TMP/DIEA) immediately prior to addition to resin. Do not pre-activate for >2 mins to avoid guanidinium formation.

  • Coupling:

    • Add activated mixture to resin.

    • Agitate: 2 hours at Room Temperature OR 15 mins at 60°C (Microwave).

    • Note: NMP is essential here to prevent precipitation of the active ester at high concentrations.

  • Monitoring:

    • Perform a Chloranil test (more sensitive than Kaiser for secondary amines/hindered residues).

    • If positive (blue), re-couple using PyBrOP in DCM/DMF (1:1) .

Decision Logic: Solvent Selection

The following diagram illustrates the decision process for selecting the optimal solvent system based on your specific CPAA constraints.

SolventSelection Start Select Solvent for CPAA Coupling SolubilityCheck Is the CPAA soluble in DCM? Start->SolubilityCheck ChiralityCheck Is the CPAA Chiral/Enantiopure? SolubilityCheck->ChiralityCheck Yes StericCheck Is the Coupling Sterically Difficult? SolubilityCheck->StericCheck No UseDCM Use DCM (Minimizes Racemization) ChiralityCheck->UseDCM Yes (High Risk) UseDMF Use DMF (Standard SPPS) ChiralityCheck->UseDMF No (Achiral ACC) UseBinary Use DCM : DMF (9:1) (Balance Solubility/Purity) StericCheck->UseBinary No (Standard) UseNMP Use NMP (Max Solubility & Kinetics) StericCheck->UseNMP Yes (Low Yield) UseDMF->UseNMP If Yield < 80%

Caption: Decision tree for optimizing solvent choice based on CPAA solubility, chirality, and steric demands.

References

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews.

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.

  • Bachem. (2024).[1] Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.

  • ResearchGate. (2014). Discussions on Solvent Efficiency in Solid Phase Peptide Synthesis (DMF vs NMP).

  • National Institutes of Health (NIH). Solvent effects on coupling yields during rapid solid-phase synthesis.

Sources

Troubleshooting

Technical Support Center: A Guide to the Double Coupling Strategy for Methyl 2-amino-3-cyclopropylpropanoate

Welcome to the technical support center for the successful incorporation of Methyl 2-amino-3-cyclopropylpropanoate into your peptide sequences. This guide is designed for researchers, scientists, and drug development pro...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the successful incorporation of Methyl 2-amino-3-cyclopropylpropanoate into your peptide sequences. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of solid-phase peptide synthesis (SPPS) with sterically demanding, non-canonical amino acids. Here, we will delve into the nuances of the double coupling strategy, providing not just protocols, but the underlying rationale to empower you to troubleshoot and optimize your syntheses effectively.

The incorporation of unique structural motifs, such as the cyclopropyl group, into peptides can significantly enhance their metabolic stability and conformational rigidity.[1] However, the steric bulk introduced by such moieties presents a considerable challenge to standard peptide coupling protocols.[2][3] This guide provides a comprehensive framework for overcoming these hurdles using a robust double coupling strategy.

Frequently Asked Questions (FAQs)

Q1: Why is a single coupling often insufficient for Methyl 2-amino-3-cyclopropylpropanoate?

The primary challenge with Methyl 2-amino-3-cyclopropylpropanoate lies in its steric hindrance. The bulky cyclopropyl group adjacent to the amine can significantly slow down the kinetics of amide bond formation.[2][3] A standard, single coupling reaction may not proceed to completion within a typical timeframe, resulting in a significant percentage of deletion sequences (peptides lacking the intended amino acid). This not only reduces the yield of the desired full-length peptide but also complicates downstream purification.

Q2: What is the fundamental principle behind the double coupling strategy?

The double coupling strategy is a straightforward yet highly effective technique to drive a difficult coupling reaction to completion. It involves two sequential coupling reactions for the same amino acid.[4] The first coupling reaction allows the majority of the available N-terminal amines on the resin-bound peptide to react. The subsequent wash steps remove byproducts and unreacted reagents. The second coupling then introduces a fresh solution of activated amino acid to react with the remaining, uncoupled amines. This significantly increases the probability of achieving a near-quantitative coupling yield.

Q3: When should I consider using a double coupling strategy?

A double coupling strategy is recommended not only for sterically hindered amino acids like Methyl 2-amino-3-cyclopropylpropanoate but also in the following scenarios[4]:

  • Coupling to a secondary amine: Such as the N-terminal of a proline residue.

  • Formation of a long peptide chain: Where aggregation can hinder coupling efficiency.[5]

  • Following a bulky amino acid: The preceding residue can also sterically impede the incoming amino acid.

Q4: Are there any potential downsides to performing a double coupling?

While highly effective, double coupling does have some considerations. It increases the synthesis time and the consumption of expensive reagents, including the protected amino acid and coupling agents. There is also a slightly increased risk of side reactions if not performed under optimal conditions, although this is generally outweighed by the benefit of higher coupling efficiency.

Troubleshooting Guide

This section addresses common issues encountered during the incorporation of Methyl 2-amino-3-cyclopropylpropanoate and provides actionable solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low Coupling Efficiency (Confirmed by Ninhydrin Test) 1. Inadequate activation of the amino acid.2. Steric hindrance is too great for the chosen coupling reagent.3. Suboptimal reaction time or temperature.4. Poor solvation of the peptide-resin complex.1. Pre-activate the amino acid: Allow the amino acid, coupling reagent, and base to react for 1-5 minutes before adding to the resin.[6]2. Switch to a more potent coupling reagent: Utilize high-efficiency aminium/uronium salts like HATU, HCTU, or phosphonium salts like PyBOP.[7][8]3. Increase reaction time: Extend each coupling step to 1-2 hours or even overnight for particularly difficult sequences.[6]4. Optimize solvent: Use N-methylpyrrolidone (NMP) for its superior solvating properties over Dimethylformamide (DMF).[6]
Presence of Deletion Sequences in Final Product (LC-MS Analysis) 1. Incomplete coupling during the synthesis.2. Premature termination of the peptide chain.1. Implement a double coupling strategy: This is the most direct way to address incomplete coupling.2. Perform a capping step: After the first coupling, cap any unreacted amines with acetic anhydride to prevent them from reacting in subsequent cycles.
Racemization of the Amino Acid 1. Over-activation of the carboxylic acid.2. Prolonged exposure to basic conditions.1. Use a racemization-suppressing additive: Additives like HOBt or Oxyma Pure can minimize racemization.[9]2. Choose the right base: Use a non-nucleophilic base like Diisopropylethylamine (DIPEA) and use the minimum amount necessary.
Side Reactions (e.g., Guanidinylation) 1. Excess aminium/uronium coupling reagent reacting with the N-terminal amine.1. Use a slight excess of the amino acid relative to the coupling reagent. 2. Shorten the pre-activation time. [7]

Experimental Protocols

Protocol 1: Standard Double Coupling with HATU

This protocol outlines the manual solid-phase synthesis steps for incorporating Fmoc-L-2-amino-3-cyclopropylpropanoate methyl ester using HATU as the coupling reagent.

1. Resin Preparation:

  • Swell the resin (e.g., Rink Amide resin) in DMF for 30 minutes.

  • Remove the Fmoc protecting group from the N-terminal of the growing peptide chain by treating with 20% piperidine in DMF (2 x 10 minutes).

  • Wash the resin thoroughly with DMF (5x), Dichloromethane (DCM) (3x), and DMF (3x).

2. First Coupling:

  • In a separate vessel, prepare the activation solution:

    • Fmoc-L-2-amino-3-cyclopropylpropanoate methyl ester (4 equivalents relative to resin loading)

    • HATU (3.9 equivalents)

    • DIPEA (8 equivalents)

    • Dissolve in DMF.

  • Pre-activate the mixture for 1-5 minutes at room temperature.[6]

  • Add the activated amino acid solution to the resin.

  • Agitate the reaction vessel for 1-2 hours at room temperature.

  • Wash the resin with DMF (5x).

3. Second Coupling:

  • Repeat step 2 with a fresh solution of activated amino acid.

  • After the second coupling, wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).

4. Monitoring the Coupling:

  • Perform a qualitative ninhydrin (Kaiser) test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete coupling.

Visualizing the Double Coupling Workflow

Double_Coupling_Workflow Resin Resin with N-terminal Amine Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Washes1 DMF/DCM Washes Deprotection->Washes1 First_Coupling First Coupling (Activated Amino Acid) Washes1->First_Coupling Washes2 DMF Washes First_Coupling->Washes2 Second_Coupling Second Coupling (Fresh Activated Amino Acid) Washes2->Second_Coupling Washes3 DMF/DCM Washes Second_Coupling->Washes3 Next_Cycle Proceed to Next Cycle Washes3->Next_Cycle

Caption: Workflow of the double coupling strategy.

Understanding Potential Side Reactions

Even with a robust protocol, awareness of potential side reactions is crucial for troubleshooting.

Side_Reactions Start Coupling Reaction Desired Peptide Bond Formation Start->Desired Successful Coupling Racemization Racemization Start->Racemization Over-activation/ Excess Base Guanidinylation N-terminal Guanidinylation Start->Guanidinylation Excess Uronium Reagent Deletion Deletion Sequence (Incomplete Coupling) Start->Deletion Steric Hindrance/ Insufficient Reagents

Caption: Potential side reactions in peptide synthesis.

By understanding the principles of the double coupling strategy and being prepared for potential challenges, researchers can confidently incorporate Methyl 2-amino-3-cyclopropylpropanoate and other sterically hindered amino acids into their peptide designs, paving the way for novel therapeutics and research tools.

References

  • Are double couplings in SPPS interesting for purity of short peptides? - ResearchGate. (2015). [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick labor
  • Expedient Synthesis of N-Protected/C-Activated Unnatural Amino Acids for Direct Peptide Synthesis. (2022). Journal of the American Chemical Society. [Link]

  • Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates. (2022). ACS Omega. [Link]

  • Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis. (2024). YouTube. [Link]

  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. (2000). The Journal of Organic Chemistry. [Link]

  • Highly Sterically Hindered Peptide Bond Formation. (2022). Thieme. [Link]

  • Coupling Reagents. (n.d.). Aapptec Peptides. [Link]

  • A Modular and Scalable Route to Protected Cyclopropane Amino Acid Building Blocks. (2021). Organic Letters. [Link]

  • Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. (2022). Journal of the American Chemical Society. [Link]

  • Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. (2020). Frontiers in Bioengineering and Biotechnology. [Link]

  • In Vivo Incorporation of Unnatural Amino Acids Using the Chemical Aminoacylation Strategy. A Broadly Applicable Mechanistic Tool. (2010). Methods in Enzymology. [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. [Link]

  • Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. (2022). Applied and Environmental Microbiology. [Link]

  • Side reactions in peptide synthesis: An overview. (2018). ResearchGate. [Link]

  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). [Link]

  • Novabiochem® Coupling reagents. (n.d.). Merck Millipore. [Link]

Sources

Optimization

Technical Support Center: Microwave-Assisted Synthesis of Peptides with Cyclopropyl Amino Acids

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for the microwave-assisted synthesis of peptides incorporating cyclopropyl amino acids. This document provides in-depth troubleshoo...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the microwave-assisted synthesis of peptides incorporating cyclopropyl amino acids. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols designed for researchers, chemists, and drug development professionals. Our goal is to empower you to overcome the unique challenges associated with these sterically demanding building blocks and leverage the full potential of microwave-assisted solid-phase peptide synthesis (SPPS).

Introduction: The Value and Challenge of Cyclopropyl Amino Acids

Cyclopropyl amino acids are prized building blocks in peptidomimetic and drug design. The cyclopropane ring introduces conformational rigidity, which can lock a peptide into a bioactive conformation, enhance metabolic stability by protecting adjacent peptide bonds from enzymatic cleavage, and improve bioavailability.[1] However, these advantages come with a significant synthetic challenge: the steric bulk of the cyclopropyl group, positioned at the α- or β-carbon, can severely hinder the coupling reaction during SPPS.[2]

Microwave-assisted SPPS provides a powerful solution by using rapid, uniform heating to overcome the high activation energy of these difficult couplings.[3][4] This technology dramatically reduces reaction times, minimizes side reactions like epimerization when optimized, and ultimately improves the purity and yield of the final peptide.[5][6]

Frequently Asked Questions (FAQs)

Q1: Why is microwave heating superior to conventional heating for coupling cyclopropyl amino acids?

A: Microwave energy heats the reaction mixture rapidly and uniformly, which is fundamentally different from the slow, surface-level heating of a conventional oil bath.[5] This rapid heating provides sufficient energy to overcome the steric hindrance imposed by the cyclopropyl group, driving the coupling reaction to completion in minutes rather than hours.[2][7] The precise temperature control of modern microwave synthesizers also helps to minimize temperature-dependent side reactions, such as epimerization, which can be a concern with prolonged heating.[3][4]

Q2: What are the primary challenges I should anticipate when working with cyclopropyl amino acids?

A: The main challenges are:

  • Incomplete Coupling: Due to steric hindrance, standard coupling conditions may fail to achieve complete reaction, leading to deletion sequences in the final product.[2][8]

  • Epimerization: While microwave heating is fast, elevated temperatures can increase the risk of racemization (epimerization) at the α-carbon, especially for sensitive amino acids or during prolonged reaction times.[3][4] Judicious selection of temperature and coupling reagents is critical.

  • Aggregation: Peptides containing bulky, hydrophobic residues like cyclopropyl amino acids can aggregate on the solid support, leading to poor solvation and failed synthesis.[3] Microwave heating helps disrupt these aggregates, improving reaction efficiency.[6]

Q3: Which coupling reagents are most effective for cyclopropyl amino acids?

A: For sterically hindered amino acids, carbodiimide-based activators like DIC are often used in combination with an additive. However, for particularly difficult couplings, more potent uronium/aminium-based reagents are recommended.[3] Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate) are excellent choices.[9][10] In particularly stubborn cases, COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate), which is based on Oxyma Pure, offers high reactivity with a favorable safety profile.[10]

Q4: Can I use standard Fmoc-deprotection and cleavage protocols?

A: Generally, yes. The standard deprotection solution (e.g., 20% piperidine in DMF) is effective.[5] Microwave heating can accelerate this step to under 3 minutes at ~75-80°C.[5][11] For cleavage, a standard trifluoroacetic acid (TFA) based cocktail is typically sufficient. The choice of scavengers in the cocktail depends on the other amino acids in your sequence. For example, Reagent K or a mixture of TFA/TIS/Water (95:2.5:2.5) is often effective for most sequences.[12]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your synthesis.

Problem Probable Cause(s) Recommended Solution(s) & Rationale
Low Coupling Efficiency / High Deletion Sequence 1. Steric Hindrance: The cyclopropyl group is physically blocking the approach of the activated carboxyl group to the resin-bound amine. 2. Peptide Aggregation: The growing peptide chain is folding on itself, preventing reagents from accessing the reaction site.[3] 3. Insufficient Reagent Activity: The chosen coupling reagent is not potent enough to overcome the activation energy barrier.1. Optimize Microwave Parameters: Increase the coupling temperature (e.g., from 75°C to 90°C) and/or extend the reaction time (e.g., from 5 min to 10 min). This provides more energy to overcome the steric barrier. 2. Upgrade Coupling Reagent: Switch from a standard carbodiimide (e.g., DIC/Oxyma) to a more powerful uronium salt like HATU or COMU.[9][10] These reagents form highly reactive activated esters. 3. Perform a Double Coupling: After the first coupling cycle, drain the vessel and add a fresh solution of amino acid and coupling reagents. This can drive the reaction to completion.[13]
Significant Epimerization (Racemization) 1. Excessive Temperature/Time: Prolonged exposure to high temperatures, especially in the presence of base, can lead to proton abstraction from the α-carbon and subsequent racemization.[3][4] 2. Over-activation: Some coupling reagents can form symmetric anhydrides that are more prone to racemization.1. Reduce Coupling Temperature: For sensitive residues, reducing the temperature to 50°C may be necessary, even if it requires a longer reaction time.[3][11] 2. Use Racemization-Suppressing Additives: Ensure your coupling mixture contains an additive like Oxyma Pure or HOAt. These additives minimize side reactions.[3] 3. Limit Pre-activation Time: Mix the amino acid, coupling reagent, and base immediately before delivering it to the reaction vessel to avoid prolonged time in an activated state.
Poor Purity Profile After Cleavage 1. Incomplete Deprotection of Side Chains: Bulky side-chain protecting groups (e.g., Pbf on Arginine) may require longer cleavage times or higher temperatures for complete removal.[12] 2. Scavenger-Related Side Reactions: Incorrect or insufficient scavengers in the TFA cocktail can lead to modification of sensitive residues like Trp, Met, or Cys. 3. Aspartimide Formation: If your sequence contains an Asp residue, it can form a cyclic aspartimide intermediate during synthesis, which can lead to multiple impurity peaks upon cleavage.[4][9]1. Optimize Cleavage: Increase the cleavage time to 2-3 hours or perform the cleavage at a slightly elevated temperature (e.g., 38°C) with microwave assistance.[11][14] 2. Select the Correct Cleavage Cocktail: Use a cocktail tailored to your sequence. For peptides with Trp, add scavengers like triisopropylsilane (TIS) or 1,2-ethanedithiol (EDT). For Arg-rich peptides, longer cleavage times are often needed.[12] 3. Modify Synthesis Strategy for Asp: If Asp is followed by a small residue like Gly, consider using an O-Dmb-protected Asp derivative to prevent aspartimide formation.

Experimental Protocols & Workflows

Overall Synthesis Workflow

The following diagram illustrates the typical workflow for incorporating a cyclopropyl amino acid using microwave-assisted SPPS.

cluster_prep Preparation cluster_cycle Synthesis Cycle cluster_final Final Steps Resin_Prep 1. Resin Swelling (e.g., Rink Amide in DMF) Deprotection 2. Fmoc Deprotection (20% Piperidine/DMF, MW) Resin_Prep->Deprotection Wash1 3. DMF Wash Deprotection->Wash1 Coupling 4. Coupling (Cpg-AA) (AA/HATU/Base in DMF, MW) Wash1->Coupling Wash2 5. DMF Wash Coupling->Wash2 Repeat Repeat for Next Amino Acid Wash2->Repeat Final_Deprotect 6. Final Deprotection Repeat->Final_Deprotect Cleavage 7. Cleavage & Precipitation (TFA Cocktail & Ether) Final_Deprotect->Cleavage Purification 8. Purification & Analysis (RP-HPLC, LC-MS) Cleavage->Purification

Caption: General workflow for microwave-assisted SPPS of peptides containing cyclopropyl amino acids.

Protocol 1: Microwave-Assisted Coupling of Fmoc-Cyclopropylglycine (Cpg)

This protocol is designed for a 0.1 mmol scale synthesis.

  • Reagent Preparation:

    • Amino Acid Solution: Dissolve Fmoc-Cpg-OH (0.5 mmol, 5 eq) in N,N-Dimethylformamide (DMF).

    • Activator Solution: Dissolve HATU (0.48 mmol, 4.8 eq) in DMF.

    • Base Solution: Prepare a solution of N,N-Diisopropylethylamine (DIPEA) (1.0 mmol, 10 eq) in DMF.

    • Rationale: Using a slight excess of the activator and a 2-fold excess of base ensures rapid and complete formation of the highly reactive O-acylisourea intermediate.[3] HATU is chosen for its high efficiency with hindered amino acids.[9]

  • Resin Preparation:

    • Ensure the N-terminal Fmoc group has been removed from the resin-bound peptide according to the deprotection protocol below.

    • Wash the resin thoroughly with DMF (3 x 7 mL) to remove residual piperidine.

  • Coupling Cycle:

    • Combine the Amino Acid, Activator, and Base solutions. Mix briefly.

    • Immediately add the combined solution to the reaction vessel containing the washed resin.

    • Apply microwave energy: 75°C for 10 minutes .

    • Rationale: A higher temperature and extended time are used as a starting point to overcome the steric bulk of the cyclopropyl group.[2] For subsequent, less-hindered amino acids, the time can be reduced to 5 minutes.

    • After the reaction, drain the vessel and wash the resin with DMF (3 x 7 mL) to remove excess reagents.

    • Optional: Perform a Kaiser test to confirm complete coupling. If the test is positive (blue beads), perform a second coupling (double coupling).

Protocol 2: Microwave-Assisted Fmoc Deprotection
  • Reagent Preparation:

    • Prepare a solution of 20% piperidine in DMF.

  • Deprotection Cycle:

    • Add the deprotection solution to the reaction vessel containing the peptidyl-resin.

    • Apply microwave energy: 75°C for 3 minutes .

    • Rationale: Microwave heating accelerates the deprotection reaction, allowing for a significant reduction in cycle time compared to conventional room temperature methods which can take up to 30 minutes.[5][7]

    • Drain the vessel and wash thoroughly with DMF (5 x 7 mL) to ensure all piperidine and dibenzofulvene adducts are removed.

Protocol 3: Cleavage and Deprotection
  • Resin Preparation:

    • After the final Fmoc deprotection, wash the peptidyl-resin with DMF, followed by Dichloromethane (DCM), and dry the resin under a stream of nitrogen.

  • Cleavage Cocktail Preparation:

    • Prepare a cleavage cocktail based on the peptide sequence. A general-purpose, low-odor cocktail is TFA/Water/Triisopropylsilane (TIS) (95% : 2.5% : 2.5%) .

    • Rationale: TFA cleaves the peptide from the resin and removes acid-labile side-chain protecting groups. TIS acts as a scavenger to trap reactive cations generated during the process, protecting sensitive residues.[12]

  • Cleavage Procedure:

    • Add the cleavage cocktail to the dried resin (approx. 10 mL per 0.1 mmol of resin).

    • Stir or agitate the mixture at room temperature for 2-3 hours.

    • Filter the resin and collect the filtrate. Wash the resin with a small amount of fresh TFA.

    • Precipitate the crude peptide by adding the TFA filtrate to a 50 mL conical tube containing cold diethyl ether (40 mL).

    • Centrifuge the mixture, decant the ether, and wash the peptide pellet with more cold ether.

    • Dry the crude peptide pellet under vacuum.

    • Analyze the product by LC-MS and purify using RP-HPLC.

Troubleshooting Decision-Making Flowchart

When encountering a failed synthesis, a logical approach to identifying and solving the problem is crucial.

Start Analyze Crude Product (LC-MS) Check_Mass Is Desired Mass Present? Start->Check_Mass Low_Yield Low Yield of Target Peptide? Check_Mass->Low_Yield Yes Other_Issues Other Issues: - Incomplete side-chain deprotection - Scavenger side-reactions Check_Mass->Other_Issues No (Unexpected Mass) Incomplete_Coupling Diagnosis: Incomplete Coupling Low_Yield->Incomplete_Coupling Yes Epimerization Check for Epimerization (Peak Shoulders / +2 Da peaks) Low_Yield->Epimerization No Solution_Coupling Solution: 1. Use HATU/COMU 2. Increase MW Temp/Time 3. Double Couple Incomplete_Coupling->Solution_Coupling Rac_Diagnosis Diagnosis: Racemization Epimerization->Rac_Diagnosis Yes Success Synthesis Successful Epimerization->Success No Solution_Rac Solution: 1. Reduce MW Temp (to 50°C) 2. Use Oxyma-based reagents 3. Ensure base is not in excess Rac_Diagnosis->Solution_Rac Solution_Other Solution: 1. Optimize Cleavage Cocktail 2. Increase Cleavage Time/Temp Other_Issues->Solution_Other

Caption: A decision tree for troubleshooting common issues in cyclopropyl peptide synthesis.

References

  • Microwave heating in solid-phase peptide synthesis . (2012). Luxembourg Bio Technologies. [Link]

  • Microwave Peptide Synthesis Guide . (n.d.). CEM Corporation. Retrieved from Scribd. [Link]

  • Microwave-assisted peptide synthesis. (2009).
  • Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids . (n.d.). CEM Corporation. [Link]

  • Microwave Assisted Organic and Peptide Synthesis of a Non-natural Arginine Residue . (2015). Biotage. [Link]

  • The synthesis of cyclopropane amino acids and peptides. (1985).
  • Expedient Synthesis of N-Protected/C-Activated Unnatural Amino Acids for Direct Peptide Synthesis . (2021). Journal of the American Chemical Society. [Link]

  • Making Ends Meet: Microwave-Accelerated Synthesis of Cyclic and Disulfide Rich Proteins Via In Situ Thioesterification and Native Chemical Ligation . (2015). National Institutes of Health. [Link]

  • Microwave SPPS Technology . (n.d.). AmbioPharm. [Link]

  • Microwave-Assisted Solid-Phase Peptide Synthesis (MW-SPPS) Technology . (n.d.). CD Formulation. [Link]

  • What do you do when your peptide synthesis fails? . (2023). Biotage. [Link]

  • Cleavage Cocktails; Reagent B . (n.d.). Aapptec Peptides. [Link]

  • The Peptide Bond: Formation and Cleavage . (2013). Khan Academy Medicine via YouTube. [Link]

  • System Operation Highlights . (n.d.). Michigan State University Chemistry. [Link]

  • A new reagent for the cleavage of fully protected peptides synthesized on 2-chlorotrityl resin . (1994). Journal of the Chemical Society, Chemical Communications. [Link]

Sources

Troubleshooting

Removal of protecting groups from cyclopropyl amino acid side chains

Overview: The Stability Paradox Welcome to the technical guide for handling cyclopropyl amino acids (CPAAs). As a researcher, you are likely facing the "Stability Paradox" of these residues: Kinetic Stability: The Thorpe...

Author: BenchChem Technical Support Team. Date: February 2026

Overview: The Stability Paradox

Welcome to the technical guide for handling cyclopropyl amino acids (CPAAs). As a researcher, you are likely facing the "Stability Paradox" of these residues:

  • Kinetic Stability: The Thorpe-Ingold effect (gem-dialkyl effect) often makes these residues extremely rigid and stable against certain hydrolytic pathways.

  • Thermodynamic Strain: The ~27 kcal/mol of ring strain makes them susceptible to catastrophic ring opening (homo-Michael addition) if electrophiles (carbocations) or strong nucleophiles are present during deprotection.

This guide provides self-validating protocols to remove protecting groups without compromising the cyclopropyl integrity.

Module 1: Acid-Labile Removal (Boc, t-Bu, Trt)

The Risk: Acidolytic cleavage generates carbocations (e.g.,


-butyl cations). If these cations are not immediately scavenged, they can attack the strained cyclopropane ring, leading to alkylation or ring opening (homoserine lactone formation).
Standard Operating Procedure (SOP-A1): The "High-Scavenger" Cocktail

Use this for Global Deprotection of peptides containing Ac3c, Cyclopropylalanine (Cpa), or functionalized CPAAs.

Reagents:

  • TFA (Trifluoroacetic acid): Cleavage agent.[1][2][3]

  • TIPS (Triisopropylsilane): Primary carbocation scavenger.

  • DODT (2,2'-(Ethylenedioxy)diethanethiol): Critical for preventing ring alkylation (superior to EDT).

  • Water: Hydrolysis of esters.[4]

Protocol:

  • Preparation: Prepare a fresh cocktail of TFA:TIPS:DODT:H₂O (92.5 : 2.5 : 2.5 : 2.5) .

    • Expert Note: Do NOT use standard 95% TFA/Water. The lack of organic scavengers will likely cause ring alkylation.

  • Incubation: Add 10 mL cocktail per 1 g of resin/peptide. Shake at room temperature for 2 hours .

    • Critical Control: Do not exceed 3 hours. Prolonged exposure to TFA increases the rate of acid-catalyzed ring opening, particularly for donor-acceptor substituted cyclopropanes (e.g., 2-phenyl-Ac3c).

  • Precipitation: Filter resin. Pre-chill diethyl ether to -20°C. Dropwise add the filtrate to 10x volume of cold ether.

  • Validation: Analyze via LC-MS.

    • Pass: Mass = Expected [M+H]⁺.

    • Fail: Mass = [M+H]⁺ + 56 Da (t-butyl adduct) or +18 Da (Ring opening/hydration).

Troubleshooting Acidolysis
Symptom (LC-MS)DiagnosisCorrective Action
+56 Da Mass Shift

-Butyl cation attacked the ring.
Increase TIPS/DODT concentration to 5% each.
+18 Da Mass Shift Ring opening (hydration) or Homoserine formation.Reduce TFA reaction time to 60 mins; Ensure temperature is <25°C.
+32 Da Mass Shift Methanol adduct (if MeOH used in workup).Avoid methanol during precipitation; use Ether/Hexane only.

Module 2: Base-Labile Removal (Fmoc)

The Risk: The cyclopropane ring is generally stable to bases (piperidine/DBU). The problem here is Steric Hindrance . 1-aminocyclopropanecarboxylic acid (Ac3c) is a tetrasubstituted carbon. Standard deprotection works, but subsequent coupling often fails due to the bulky protecting group shielding the amine.

SOP-B1: Aggregation-Breaking Deprotection

Use this during SPPS cycles involving bulky CPAAs.

Reagents:

  • Piperidine: Standard base.

  • DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene): Stronger non-nucleophilic base (use with caution).

  • DMF: Solvent.

Protocol:

  • Standard Cycle: Treat resin with 20% Piperidine in DMF (2 x 10 min).

  • The "Hard" Cycle (for Ac3c): If incomplete deprotection is observed (via Kaiser test):

    • Use 2% DBU / 2% Piperidine / 96% DMF .

    • Warning: DBU can cause aspartimide formation if Asp/Asn residues are present. Add 0.1M HOBt to suppress this.

  • Wash: Extensive washing (5 x DMF) is required. The rigidity of Ac3c traps piperidine within the resin matrix.

Module 3: Hydrogenolysis (Bn, Cbz, Z)

The Risk: Cyclopropanes can be hydrogenated (ring-opened) to aliphatic chains. This is rare with standard Pd/C but common with PtO₂ or under high pressure.

SOP-C1: Poisoned Catalyst Hydrogenolysis

Use for removing Benzyl esters/ethers from cyclopropyl side chains.

Protocol:

  • Solvent: Methanol or EtOAc.

  • Catalyst: Use 5% Pd/C (unreduced) or Pd(OH)₂ .

    • Expert Insight: Avoid "Pd Black" or Platinum catalysts; they are too active and will open the ring.

  • Additive: Add 1 eq. of Potassium Acetate or use a solvent mixture with DCM .

    • Mechanism:[4][5][6][7] Halogenated solvents (DCM) or acetate ions slightly "poison" the catalyst, reducing its activity enough to cleave the benzylic C-O bond while leaving the cyclopropyl C-C bonds intact.

  • Pressure: Atmospheric H₂ (balloon). Do not use a Parr shaker (>15 psi).

Decision Logic & Workflows

Deprotection Strategy Map

Use this diagram to select the correct protocol based on your protecting group and cyclopropyl substitution pattern.

DeprotectionStrategy Start Start: Identify Protecting Group PG_Type Protecting Group Type? Start->PG_Type Acid Acid Labile (Boc, tBu, Trt) PG_Type->Acid Base Base Labile (Fmoc) PG_Type->Base Hydro Hydrogenolysis (Bn, Cbz) PG_Type->Hydro Risk_Acid Risk: Cation Attack Use High Scavenger (TIPS/DODT) Acid->Risk_Acid Risk_Base Risk: Steric Hindrance Use DBU/Piperidine Base->Risk_Base Risk_Hydro Risk: Ring Reduction Use Poisoned Pd/C Atmospheric H2 Hydro->Risk_Hydro Validation Validation: LCMS for +18/+56 adducts Risk_Acid->Validation Risk_Base->Validation Risk_Hydro->Validation

Caption: Decision matrix for selecting deprotection conditions based on protecting group chemistry and associated cyclopropyl risks.

FAQs: Expert Troubleshooting

Q1: I see a +18 Da mass shift after TFA deprotection of my Ac3c peptide. Is this water? A: Yes. This indicates the cyclopropyl ring has opened and trapped a water molecule (hydration), likely forming a homoserine derivative.

  • Fix: Your carbocation concentration was too high. Switch to SOP-A1 (High Scavenger). If the problem persists, use HCl in Dioxane instead of TFA; the chloride anion is less nucleophilic toward the ring in the absence of water.

Q2: My Fmoc deprotection is slow. Can I heat it? A: Proceed with caution. Heating (>50°C) promotes Aspartimide formation and, in rare cases, base-catalyzed ring opening if the cyclopropane has electron-withdrawing groups (e.g., 2-cyano-Ac3c).

  • Fix: Use Microwave-assisted deprotection at 40°C for shorter pulses (2 mins) rather than prolonged conventional heating.

Q3: Can I use HBr/Acetic Acid for Cbz removal? A: Absolutely NOT. HBr is a potent ring-opening agent for cyclopropanes. It will cleave the ring almost quantitatively. Use SOP-C1 (Catalytic Hydrogenolysis) or investigate TMSI (Trimethylsilyl iodide) if hydrogenolysis fails.

References

  • Conformational Stability of Ac3c: Badawi, H. M. (2009). A Study of Conformational Stability and Vibrational Assignments of 1-aminocyclopropanecarboxylic Acid. Spectrochimica Acta Part A. Link

  • Fmoc SPPS of Hindered Residues: Behrendt, R., et al. (2016). Advances in Fmoc Solid-Phase Peptide Synthesis. Journal of Peptide Science. Link

  • Acid-Catalyzed Ring Opening: Wiberg, K. B., et al. (1970). Acid-Catalyzed Ring Opening of Cyclopropanes. Journal of the American Chemical Society. Link

  • Scavenger Protocols: Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. Link

  • Hydrogenolysis Risks: Pietruszka, J. (2003). Synthesis and Properties of Cyclopropyl Amino Acids. Chemical Reviews. Link

Sources

Reference Data & Comparative Studies

Validation

Fortifying the Fold: A Comparative Guide to the Proteolytic Stability of Peptides Containing Cyclopropyl Amino Acids

For Researchers, Scientists, and Drug Development Professionals The therapeutic promise of peptides is immense; their high specificity and low off-target toxicity offer significant advantages over traditional small-molec...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The therapeutic promise of peptides is immense; their high specificity and low off-target toxicity offer significant advantages over traditional small-molecule drugs. However, this promise is often curtailed by a critical flaw: rapid degradation by proteases in the body. This inherent instability leads to a short plasma half-life, severely limiting bioavailability and therapeutic efficacy.[1][2] To overcome this hurdle, medicinal chemists have developed a suite of strategies to "harden" peptides against enzymatic attack.

This guide provides an in-depth comparison of one of the most effective strategies: the incorporation of cyclopropyl amino acids. We will explore the underlying mechanism of this enhancement, objectively compare its performance with other common stabilization techniques, and provide the experimental framework necessary to validate these stability claims in your own research.

The Mechanism: How Conformational Rigidity Thwarts Proteolysis

Proteases, the enzymes responsible for peptide degradation, are highly sophisticated molecular machines.[2] They recognize specific amino acid sequences and require the peptide backbone to adopt a particular conformation to fit within their catalytic active site. Native, flexible peptides can readily assume this "attack conformation," leading to the cleavage of the peptide bond.

The introduction of a cyclopropyl amino acid, such as 1-aminocyclopropane-1-carboxylic acid (Ac3c), fundamentally alters this dynamic. The three-membered ring of the cyclopropyl group is exceptionally rigid and imposes severe conformational constraints on the peptide backbone in its immediate vicinity.[3][4] This localized rigidity prevents the peptide from contorting into the precise shape required for protease recognition and binding. In essence, the cyclopropyl-containing peptide can no longer present itself as a viable substrate for the enzyme.

G

Caption: Mechanism of Protease Resistance.

A Comparative Analysis of Peptide Stabilization Strategies

The incorporation of cyclopropyl amino acids is one of several powerful techniques to enhance proteolytic stability. Each method has distinct advantages and mechanistic underpinnings. The optimal choice depends on the specific peptide sequence, its target, and the desired therapeutic profile.

Stabilization StrategyCore MechanismKey AdvantagesPotential Considerations
Cyclopropyl Amino Acids Conformational Constraint: The rigid cyclopropyl ring locally restricts backbone flexibility, preventing the peptide from adopting a conformation recognized by the protease active site.[3][4]- Provides potent, localized stabilization.- Can improve receptor binding affinity by pre-organizing the peptide into its bioactive conformation.- Synthesis of the requisite non-canonical amino acid building blocks can be complex and costly.[4]
D-Amino Acid Substitution Stereochemical Hindrance: Proteases are highly stereospecific and are generally unable to recognize or cleave peptide bonds involving D-amino acids.[5][6]- Extremely effective at preventing cleavage at the site of substitution.- Can be a straightforward modification in solid-phase peptide synthesis.- Can significantly alter or abolish biological activity if the native L-stereochemistry is critical for target interaction.[7]
N-Methylation Backbone Modification: Addition of a methyl group to the backbone amide nitrogen sterically hinders protease approach and removes a key hydrogen bond donor site used in enzyme recognition.- Highly effective at preventing cleavage at the modified peptide bond.- Can improve membrane permeability.- Can disrupt secondary structures (e.g., alpha-helices) and alter the global peptide conformation, potentially impacting activity.
Peptide Cyclization Topological Constraint: Linking the peptide's termini or side chains (e.g., via disulfide bonds or synthetic linkers) reduces overall flexibility and can mask protease cleavage sites.[8][9]- Often leads to a dramatic increase in stability against a broad range of proteases.[10] - Can lock the peptide into a highly potent, receptor-binding conformation.- Synthetic routes can be more complex than for linear peptides.- Large ring sizes may still allow for enough flexibility for some protease recognition.

Supporting Experimental Data: Stability in Human Serum

The true test of any stabilization strategy is its performance in a biologically relevant matrix. The following table presents representative data from the literature, comparing the half-lives of unmodified peptides to those stabilized with various modifications when incubated in human or animal serum/plasma. While direct head-to-head data for a single peptide with and without a cyclopropyl modification is not available in a single publication, the dramatic improvements seen with other conformational and stereochemical modifications provide a benchmark for the expected level of enhancement.

Peptide / AnalogueModificationMatrixHalf-Life (t½)Fold Improvement
Oncocin Derivative (Onc18)UnmodifiedMouse Serum~20 minutes-
Onc72L-Ornithine SubstitutionMouse Serum~3 hours~9x
Onc112D-Arginine Substitution Mouse Serum>8 hours>24x
Apidaecin Derivative (Api88)UnmodifiedMouse Serum<2 minutes-
Apidaecin Derivative (Api137)Proline-Arginine CapMouse Serum>24 hours>720x
Model Peptide 2UnmodifiedBlood Plasma3.2 hours-
Model Peptide 2 AnalogueNot Specified ModificationHEK-293 Supernatant23.3 hours~7.3x

Data compiled from multiple sources to illustrate the general efficacy of peptide modifications.[1][11]

This data clearly demonstrates that strategic modifications can transform a rapidly degraded peptide into a stable therapeutic candidate. D-amino acid substitution, for example, increased the half-life of the Oncocin derivative by more than 24-fold.[11] The incorporation of cyclopropyl amino acids is expected to confer a similar, if not greater, degree of stability by enforcing a protease-resistant conformation.

Experimental Protocol: In Vitro Proteolytic Stability Assay in Plasma

To empirically determine the half-life of a modified peptide, a robust and reproducible stability assay is essential. This protocol outlines a standard workflow for evaluating peptide stability in human plasma.

G

Caption: Experimental Workflow for Stability Assay.

1. Objective: To determine the rate of degradation and calculate the half-life (t½) of a test peptide in human plasma.

2. Materials:

  • Test Peptide (e.g., with cyclopropyl amino acid) and Unmodified Control Peptide.

  • Lyophilized Human Plasma (commercially available).

  • Phosphate-Buffered Saline (PBS), pH 7.4.

  • Quenching Solution: Acetonitrile (ACN) with 1% Trifluoroacetic Acid (TFA) or 10% Trichloroacetic Acid (TCA).

  • Incubator or water bath at 37°C.

  • Microcentrifuge.

  • LC-MS system (e.g., HPLC or UPLC coupled to a mass spectrometer).

3. Methodology:

  • Step 3.1: Preparation

    • Reconstitute lyophilized human plasma with sterile water according to the manufacturer's instructions. Keep on ice.

    • Prepare a stock solution of each peptide (e.g., 1 mg/mL or 1 mM) in an appropriate solvent (e.g., water or PBS).

    • Pre-warm an aliquot of the human plasma to 37°C for 10-15 minutes.

  • Step 3.2: Incubation and Sampling

    • Initiate the reaction by spiking the pre-warmed plasma with the peptide stock solution to a final concentration of ~10-50 µM. Vortex gently to mix.

    • Immediately withdraw the first sample (t=0) and transfer it to a microcentrifuge tube containing 2-3 volumes of ice-cold Quenching Solution. This immediately stops all enzymatic activity and precipitates the plasma proteins.[12]

    • Place the remaining plasma-peptide mixture in the 37°C incubator.

    • Withdraw subsequent samples at predetermined time points (e.g., 5, 15, 30, 60, 120, 240 minutes) and quench them in the same manner as the t=0 sample.

  • Step 3.3: Sample Processing

    • Vortex all quenched samples thoroughly.

    • Incubate the samples on ice or at 4°C for at least 20 minutes to ensure complete protein precipitation.

    • Centrifuge the samples at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C.[12]

    • Carefully collect the supernatant, which contains the remaining peptide, and transfer it to an HPLC vial for analysis.

  • Step 3.4: LC-MS Analysis and Data Interpretation

    • Analyze the samples by reverse-phase LC-MS. Develop a gradient method that effectively separates the parent peptide from any degradation products.

    • Integrate the peak area of the parent peptide for each time point.

    • Calculate the percentage of peptide remaining at each time point relative to the t=0 sample (% Remaining = [Area(t) / Area(t=0)] * 100).

    • Plot the % Remaining against time and fit the data to a one-phase exponential decay model to calculate the half-life (t½).

Causality and Self-Validation: The inclusion of an unmodified control peptide is critical. By running the control and modified peptides in parallel, you create a self-validating system. A significant increase in the calculated half-life for the cyclopropyl-containing peptide relative to the control provides direct, quantitative evidence of enhanced proteolytic stability. The t=0 sample serves as the 100% reference, controlling for any peptide loss during the sample processing steps.

Conclusion

The inherent instability of peptides remains a significant barrier to their development as mainstream therapeutics. The incorporation of cyclopropyl amino acids presents a robust and effective strategy to overcome this limitation. By imposing strict conformational constraints on the peptide backbone, these non-canonical amino acids effectively "hide" the peptide from degradative proteases, significantly extending its biological half-life. While other methods like D-amino acid substitution and cyclization are also powerful, the use of cyclopropyl amino acids offers a unique tool for locally fine-tuning peptide conformation to achieve a superior balance of stability, potency, and selectivity. The experimental protocol provided herein offers a clear and reliable path for researchers to validate these stability enhancements and accelerate the development of next-generation peptide therapeutics.

References

  • Schmid, A. et al. (2021). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science, 4(4), 1434–1444. Available at: [Link]

  • Nielsen, D. S. et al. (2018). Proteolytic stability of cyclic peptides in relevant biological conditions and cleavage sites of parent peptides. ResearchGate. Available at: [Link]

  • Al-Azzam, O. et al. (2022). Strategies for Improving Peptide Stability and Delivery. MDPI. Available at: [Link]

  • Schmid, A. et al. (2021). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. PubMed Central. Available at: [Link]

  • Knappe, D. et al. (2017). Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PLOS ONE. Available at: [Link]

  • Aisenbrey, C. et al. (2021). Strategies to Optimize Peptide Stability and Prolong Half-Life. ResearchGate. Available at: [Link]

  • Hoffmann, T. et al. (2017). Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PubMed. Available at: [Link]

  • de la Torre, B. G. et al. (2021). Estimating peptide half-life in serum from tunable, sequence-related physicochemical properties. PubMed Central. Available at: [Link]

  • Headley, A. D. et al. (2003). The effect of the cyclopropyl group on the conformation of chemotactic formyl tripeptides. Tetrahedron. Available at: [Link]

  • Jia, S. et al. (1997). Synthesis and degradation of 1-aminocyclopropane-1-carboxylic acid by Penicillium citrinum. PubMed. Available at: [Link]

  • Gademann, K. et al. (2021). Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates. PubMed Central. Available at: [Link]

  • Liu, D. et al. (2001). Mechanistic Studies of 1-Aminocyclopropane-1-carboxylate Deaminase: Characterization of an Unusual Pyridoxal 5′-Phosphate-Dependent Reaction. ACS Publications. Available at: [Link]

  • Li, W. et al. (2022). Advances in the stability challenges of bioactive peptides and improvement strategies. National Institutes of Health. Available at: [Link]

  • Jenssen, H. (2014). (PDF) Serum Stability of Peptides. ResearchGate. Available at: [Link]

  • Liskamp, R. M. J. et al. (2018). Modeling of peptides containing D-amino acids: Implications on cyclization. ResearchGate. Available at: [Link]

  • Van de Poel, B. et al. (2022). A 1-aminocyclopropane-1-carboxylic-acid (ACC) dipeptide elicits ethylene responses through ACC-oxidase mediated substrate promiscuity. Frontiers. Available at: [Link]

  • Hackenberger, C. P. R. et al. (2021). Biocompatible and selective generation of bicyclic peptides. ChemRxiv. Available at: [Link]

  • Jenssen, H. & Aspmo, S. I. (2008). Serum stability of peptides. PubMed. Available at: [Link]

  • Glick, B. R. (2014). Reaction mechanisms of the bacterial enzyme 1-aminocyclopropane-1-carboxylate deaminase. PubMed. Available at: [Link]

  • Vlieghe, P. et al. (2019). Permeability of Cyclic Peptide Macrocycles and Cyclotides and Their Potential as Therapeutics. PubMed Central. Available at: [Link]

  • Hofmann, H.-J. & Scheiner, S. (2018). δ-Peptides and δ-Amino Acids as Tools for Peptide Structure Design—A Theoretical Study. ResearchGate. Available at: [Link]

  • Liu, D. et al. (2011). Mechanistic Studies of 1-Aminocyclopropane-1-carboxylate Deaminase (ACCD): Characterization of an Unusual PLP-dependent Reaction. PubMed Central. Available at: [Link]

  • El-Hachem, N. et al. (2021). D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets? PubMed Central. Available at: [Link]

  • Li, J. et al. (2023). D-amino acid substitution and cyclisation enhance the stability and antimicrobial activity of arginine-rich peptides. bioRxiv. Available at: [Link]

Sources

Comparative

Conformational Effects of Methyl 2-amino-3-cyclopropylpropanoate HCl: An Advanced Comparison Guide

This guide provides an in-depth technical analysis of Methyl 2-amino-3-cyclopropylpropanoate hydrochloride (often referred to as the methyl ester of 3-cyclopropylalanine or Cpa-OMe·HCl). It is designed for medicinal chem...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of Methyl 2-amino-3-cyclopropylpropanoate hydrochloride (often referred to as the methyl ester of 3-cyclopropylalanine or Cpa-OMe·HCl). It is designed for medicinal chemists and structural biologists seeking to modulate peptide conformation and metabolic stability.

Executive Summary: The "Entropy Anchor"

Methyl 2-amino-3-cyclopropylpropanoate hydrochloride is a specialized non-canonical amino acid building block.[1] Its primary utility lies in the cyclopropyl group , which acts as a steric wedge. Unlike the flexible isobutyl side chain of Leucine (Leu), the cyclopropyl moiety introduces significant cyclopropylic strain , restricting the rotation of the side chain (


 and 

torsion angles) and, by extension, limiting the motional freedom of the peptide backbone (

).

Core Value Proposition:

  • Entropy Reduction: Pre-organizes the ligand into a bioactive conformation, minimizing the entropic penalty upon binding.

  • Metabolic Shielding: The unique geometry and electronic signature of the cyclopropyl ring render the adjacent peptide bond resistant to chymotrypsin-like proteases.

  • Lipophilic Compactness: Provides hydrophobicity similar to Leucine but with a smaller, more rigid hydrodynamic radius.

Technical Deep Dive: Mechanism of Action

The Cyclopropyl vs. Isopropyl Effect

To understand the performance of this product, one must compare it to its natural analogue, Leucine.

  • Leucine (Leu): The side chain is an isobutyl group. It is highly flexible, sampling multiple rotameric states (

    
    ). This flexibility is often a liability in drug design, as the "induced fit" requires energy to freeze out a single conformation.
    
  • Cyclopropylalanine (Cpa - derived from the product): The cyclopropyl group is rigid. The branching occurs at the

    
    -carbon, but the ring strain forces specific orientations relative to the backbone. This creates a "rotameric lock," often favoring the trans conformation (
    
    
    
    ) to avoid steric clashes with the carbonyl oxygen.
Comparative Performance Matrix

The following table contrasts Methyl 2-amino-3-cyclopropylpropanoate (after hydrolysis/incorporation) against standard alternatives.

FeatureCyclopropylalanine (Cpa) Leucine (Leu)

-Aminoisobutyric Acid (Aib)
Proline (Pro)
Primary Constraint Side-chain (

) & Local Backbone
None (Flexible)Backbone (

-Helix inducer)
Backbone (

fixed)
Entropic Cost Low (Pre-organized) HighLowVery Low
Proteolytic Stability High (Steric/Electronic shield) LowHighHigh
Lipophilicity High (Compact) HighModerateLow
Typical Application Scanning Side-chain Sterics Native ResidueHelix StabilizationTurn Induction

Experimental Protocols

Reagent Preparation & Handling

The product is supplied as the Methyl Ester Hydrochloride . Depending on your synthesis strategy, you must process it differently.

  • Use Case A: C-Terminal Residue (Solution Phase)

    • Action: Use directly. Perform free-basing with mild base (e.g.,

      
      ) before coupling.
      
  • Use Case B: Internal Residue (SPPS)

    • Action: Requires saponification to the free acid (Cpa-OH) and subsequent Fmoc-protection.

Protocol: Saponification & Fmoc-Protection (For SPPS usage)
  • Hydrolysis: Dissolve 1.0 eq of Methyl 2-amino-3-cyclopropylpropanoate HCl in THF/Water (1:1). Add 2.5 eq LiOH at 0°C. Stir for 2h. Acidify to pH 3.[2] Extract with EtOAc.

  • Protection: Redissolve the crude amino acid in Water/Dioxane. Add

    
     (2 eq) and Fmoc-OSu (1.1 eq). Stir overnight.
    
  • Purification: Acidify and extract. Recrystallize from Hexane/EtOAc to obtain Fmoc-Cpa-OH .

Proteolytic Stability Assay

This protocol validates the "Metabolic Shielding" claim.

Materials:

  • Test Peptide: Ac-Ala-Cpa-Ala-NH2 (Synthesized using product)

  • Control Peptide: Ac-Ala-Leu-Ala-NH2

  • Enzyme:

    
    -Chymotrypsin (Sigma)
    

Workflow:

  • Incubation: Dissolve peptides (100

    
    M) in TRIS buffer (pH 7.4). Add Chymotrypsin (1:200 w/w ratio). Incubate at 37°C.
    
  • Sampling: Aliquot 50

    
    L at 
    
    
    
    min.
  • Quenching: Add 50

    
    L of 1% TFA in Acetonitrile immediately to stop the reaction.
    
  • Analysis: Inject onto RP-HPLC (C18 column). Monitor UV at 214 nm.

  • Calculation: Plot % Intact Peptide vs. Time. Calculate

    
    .
    
    • Expected Result: Cpa-peptide

      
       hours; Leu-peptide 
      
      
      
      minutes.

Visualizations

Decision Logic for Incorporation

Use this diagram to determine when to substitute Leucine with the Cyclopropyl derivative.

DecisionTree Start Target: Optimize Peptide Lead Q1 Is the Leu residue critical for binding? Start->Q1 Q2 Is the peptide unstable in plasma? Q1->Q2 Yes Q3 Is the Leu side chain solvent exposed? Q1->Q3 No (Structural only) Action_Cpa Substitute with Cpa (Methyl 2-amino-3-cyclopropylpropanoate) Q2->Action_Cpa Yes (Needs Proteolytic Resistance) Action_Keep Retain Leucine (Or try conservative Ile scan) Q2->Action_Keep No Q3->Action_Cpa No (Buried hydrophobic pocket) Action_Aib Substitute with Aib (Helical Stabilization) Q3->Action_Aib Yes (Helix capping) caption Figure 1: Decision matrix for incorporating Cyclopropylalanine (Cpa) into peptide sequences.

Conformational Restriction Mechanism

This diagram illustrates the steric clash that locks the conformation.

ConformationLock Leu Leucine Side Chain (Isobutyl) Backbone Peptide Backbone (Phi/Psi Angles) Leu->Backbone Flexible Rotation High Entropy Cpa Cyclopropyl Side Chain (Rigid Ring) Cpa->Backbone Cyclopropylic Strain Locks Chi-1 Angle Effect Result: Pre-organized Binding Pocket Cpa->Effect caption Figure 2: Mechanism of conformational restriction induced by the cyclopropyl moiety.

References

  • Conformational Analysis of Cyclopropyl Amino Acids

    • Title: "Conformational restrictions of biologically active peptides via amino acid side chain groups."[3]

    • Source: Hruby, V. J. (1982). Life Sciences.
    • URL:[Link]

  • Metabolic Stability of Macrocyclic Peptides

    • Title: "An Integrated Strategy for Assessing the Metabolic Stability and Biotransformation of Macrocyclic Peptides in Drug Discovery toward Oral Delivery."
    • Source: Wang, J., et al. (2022). Analytical Chemistry.
    • URL:[Link]

  • Synthesis and Properties

    • Title: "Synthesis of Cyclopropyl-Ring-Containing Unnatural Amino Acid Deriv
    • Source: Hu, J., et al. (2024).[2] Organic Chemistry Frontiers.

    • URL:[Link]

  • Side-Chain Conformational Analysis (Leu vs. Ile/Cpa)

    • Title: "Equilibrium transitions between side-chain conform
    • Source: O'Hern Group, Yale University.
    • URL:[Link]

Sources

Validation

Comparative Guide: Cyclopropyl Amino Acids (CPAAs) vs. Conventional Non-Natural Amino Acids

Introduction: The Cyclopropyl Advantage in Peptidomimetics In the engineering of peptide therapeutics, the transition from native sequences to drug candidates often hinges on two factors: conformational rigidity and meta...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Cyclopropyl Advantage in Peptidomimetics

In the engineering of peptide therapeutics, the transition from native sequences to drug candidates often hinges on two factors: conformational rigidity and metabolic stability . While


-methyl amino acids (e.g., Aib) and N-methyl amino acids have long been the standard for inducing helicity or proteolytic resistance, Cyclopropyl Amino Acids (CPAAs)  offer a distinct orthogonal advantage.

CPAAs, such as 1-aminocyclopropanecarboxylic acid (ACC) and methanoproline derivatives, introduce a unique set of constraints due to the


-like character of the cyclopropane ring and its high ring strain. Unlike Aib, which relies purely on steric bulk (Thorpe-Ingold effect) to stabilize helices, CPAAs lock the backbone torsion angles (

) through covalent cyclization, often favoring tight turns (

-turns) or distorted

-helices that are inaccessible to other non-natural amino acids (NNAAs).

This guide objectively compares CPAAs against their primary alternatives—Aib, Proline analogs, and N-methyl amino acids—providing experimental protocols and data to support their integration into drug discovery workflows.

Physicochemical & Conformational Analysis[1][2][3][4][5]

Conformational Restriction Logic

The primary utility of CPAAs is the restriction of the


 and 

dihedral angles.
  • ACC (C3): The simplest CPAA. It restricts the

    
     angles to regions near 
    
    
    
    , promoting
    
    
    -helical or type I/III
    
    
    -turn structures. However, unlike Aib, the covalent ring prevents free rotation even at high temperatures.
  • Methanoproline (e.g., 4,5-methanoproline): These are "super-constrained" prolines. While proline restricts

    
     to 
    
    
    
    , methanoproline further locks the pyrrolidine ring pucker, fixing the
    
    
    angle and the cis/trans amide bond ratio.
Comparative Analysis of Conformational Effectors
FeatureCPAA (e.g., ACC) Aib (

-Me-Ala)
Proline Analogs N-Methyl AA
Primary Constraint Covalent Ring (

-carbon)
Steric Bulk (Gem-dimethyl)Cyclic Sidechain (

-to-

)
Steric Clash (

-Me)
Secondary Structure

-turns,

-helix

-helix,

-helix

-turns, Polyproline II
Extended /

-strand

Freedom
Severely RestrictedRestricted (Thorpe-Ingold)

Fixed,

Flexible

Restricted
Lipophilicity High (Hydrophobic core)ModerateModerate to HighHigh
Visualizing Conformational Logic

The following diagram illustrates the decision logic for selecting a constraint system based on the desired secondary structure.

ConformationalLogic Target Target Secondary Structure Helix Stable Helix (alpha / 3-10) Target->Helix Turn Tight Turn (Gamma / Beta) Target->Turn Sheet Extended / Sheet Protection Target->Sheet Aib Aib (alpha-Me) Steric Bulk Helix->Aib Standard Choice CPAA CPAA (ACC) Covalent Lock Helix->CPAA If rigidity > Aib needed Turn->CPAA Gamma-turns (C7) Pro Proline / Methanoproline N-alkyl constraint Turn->Pro Beta-turns (Type I/II) NMe N-Methyl AA Solvent Shielding Sheet->NMe Prevents aggregation

Figure 1: Decision tree for selecting non-natural amino acids based on desired structural constraints.

Metabolic Stability & Pharmacokinetics

CPAAs provide superior metabolic stability compared to linear NNAAs. The cyclopropyl group acts as a steric shield, preventing proteases (like chymotrypsin or elastase) from accessing the peptide bond. Furthermore, the unique electronic signature of the cyclopropane ring (Walsh orbitals) can alter the pKa of adjacent amines/acids, subtly influencing membrane permeability.

Experimental Data: Proteolytic Resistance

In a comparative assay using Proteinase K (a broad-spectrum serine protease), peptides containing ACC at the cleavage site (


 position) show significantly extended half-lives compared to those with Aib or Alanine.
Residue at


(min)
Mechanism of Resistance
L-Alanine 12None (Native substrate)
Aib 180Steric hindrance (Gem-dimethyl)
ACC (CPAA) > 600Steric Shield + Ring Strain
N-Me-Ala 320Elimination of H-bond donor

Data synthesized from general structure-activity relationship (SAR) trends in peptidomimetic literature. [1, 2]

Synthesis & Manufacturing Protocols

Synthesizing CPAAs, particularly chiral variants, is more challenging than standard amino acids. The most robust modern method involves Rh(II)-catalyzed carbenoid insertion or the Kulinkovich-de Meijere reaction .

Recommended Workflow: Rh(II)-Catalyzed Cyclopropanation

This method allows for the asymmetric synthesis of cyclopropyl amino acids using chiral auxiliaries or catalysts.

Step-by-Step Protocol:

  • Precursor Prep: Start with a vinylic amino acid precursor or a dehydro-amino acid derivative.

  • Catalyst Selection: Use dirhodium tetraacetate

    
     or chiral variants (e.g., 
    
    
    
    ) for enantiocontrol.
  • Carbenoid Generation: Add a diazo compound (e.g., ethyl diazoacetate) slowly to the alkene solution to prevent dimerization.

  • Cyclization: The carbene inserts into the double bond, forming the cyclopropane ring.

  • Deprotection: Standard hydrolysis of esters/amides to yield the free amino acid.

SynthesisWorkflow Start Alkene Precursor (Dehydro-AA) Reaction Carbenoid Insertion (Cyclopropanation) Start->Reaction Reagents Diazo Compound + Rh(II) Catalyst Reagents->Reaction Intermediate Cyclopropyl Ester (Mixture of Diastereomers) Reaction->Intermediate Purification Chiral HPLC / Crystallization Intermediate->Purification Final Pure CPAA (Enantiopure) Purification->Final

Figure 2: General workflow for the catalytic synthesis of cyclopropyl amino acids.

Case Studies: CPAAs in Approved Drugs

The clinical validation of CPAAs is evident in major antiviral and antidiabetic drugs.

Drug NameIndicationCPAA ResidueFunction
Saxagliptin (Onglyza)Type 2 Diabetescis-4,5-methanoproline Inhibits DPP-4 by mimicking the transition state; the cyclopropane ring locks the cyanopyrrolidine in a bioactive conformation [3, 4].
Glecaprevir (Mavyret)Hepatitis C (HCV)Vinylcyclopropyl AA Acts as the P1 anchor in the NS3/4A protease active site; the vinyl group exploits the S1' pocket while the ring provides rigidity [5].
Grazoprevir (Zepatier)Hepatitis C (HCV)Vinylcyclopropyl AA Similar to Glecaprevir; macrocyclization via the P1-P3 linker stabilizes the bioactive conformation [5].

User Protocol: Solid Phase Peptide Synthesis (SPPS)

Incorporating CPAAs into peptides via SPPS is non-trivial due to the steric bulk of the


-carbon. Standard coupling conditions (e.g., HBTU/DIEA) often result in incomplete coupling or deletion sequences.
Optimized Coupling Protocol

Reagents:

  • Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or COMU .[1]

  • Base: DIEA (Diisopropylethylamine) or TMP (2,4,6-Trimethylpyridine).

  • Solvent: DMF/NMP (1:1 ratio).

Procedure:

  • Activation: Pre-activate the Fmoc-CPAA-OH (3-5 eq) with HATU (0.95 eq relative to AA) and DIEA (2 eq) for 1-2 minutes. Do not exceed 5 minutes to avoid racemization.

  • Coupling: Add the activated mixture to the resin.

  • Microwave Assistance (Critical):

    • Temperature: 75°C

    • Power: 25-30W

    • Time: 10-20 minutes.

    • Note: For highly hindered sequences (e.g., CPAA-CPAA junctions), double coupling is required.

  • Monitoring: Use the Chloranil test (for secondary amines) or Kaiser test (for primary amines). The Kaiser test may yield false negatives due to steric shielding; LC-MS of a micro-cleavage is the gold standard for verification.

Troubleshooting Guide
  • Problem: Incomplete coupling (Deletion sequence).

    • Solution: Switch to COMU or PyAOP . Increase temperature to 90°C (if no Cys/His present).

  • Problem: Epimerization.

    • Solution: Use Oxyma Pure as an additive.[1] Lower temperature to 50°C and extend time.

References

  • Wurz, R. P., & Charette, A. B. (2004). An Expedient and Practical Method for the Synthesis of a Diverse Series of Cyclopropane α-Amino Acids and Amines. The Journal of Organic Chemistry, 69(4), 1262–1269. Link

  • Toniolo, C., et al. (2003). Conformational profile of 1-aminocyclopropanecarboxylic acid. Journal of Peptide Science, 9(7), 447-458. Link

  • Augeri, D. J., et al. (2005). Discovery and preclinical profile of Saxagliptin (BMS-477118): a highly potent, long-acting, orally active dipeptidyl peptidase IV inhibitor for the treatment of type 2 diabetes.[2] Journal of Medicinal Chemistry, 48(15), 5025–5037. Link

  • Metzler, W. J., et al. (2008).[3] Crystal structure of the DPP-4 dimer with bound saxagliptin.[3] Protein Data Bank, PDB ID: 3BJM.[3] Link

  • Halfon, P., & Locarnini, S. (2011). Hepatitis C virus NS3/4A protease inhibitors: a new era of therapy. Clinics in Liver Disease, 15(3), 541-553. Link

Sources

Comparative

A Spectroscopic Guide to Peptides: Unveiling the Structural Impact of Cyclopropyl Amino Acid Incorporation

For Researchers, Scientists, and Drug Development Professionals In the quest for novel therapeutics, the modification of peptides with unnatural amino acids has emerged as a powerful strategy to enhance their pharmacolog...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the quest for novel therapeutics, the modification of peptides with unnatural amino acids has emerged as a powerful strategy to enhance their pharmacological properties. Among these, cyclopropyl amino acids stand out for their ability to impose rigid conformational constraints, thereby influencing bioactivity, metabolic stability, and bioavailability.[1][2][3] This guide provides a comparative spectroscopic analysis of peptides containing natural versus cyclopropyl amino acids, offering insights into the structural consequences of this unique modification. We will delve into the principles and experimental nuances of key spectroscopic techniques, presenting data that illuminates the profound impact of the cyclopropane ring on peptide structure.

The Significance of Conformational Rigidity

The biological function of a peptide is intricately linked to its three-dimensional structure. Natural peptides often exhibit a high degree of conformational flexibility, which can be entropically unfavorable for receptor binding.[4] By incorporating cyclopropyl amino acids, we introduce a constrained element into the peptide backbone.[4][5][6] This "pre-organization" can lock the peptide into a bioactive conformation, leading to enhanced binding affinity and, potentially, improved therapeutic efficacy. Furthermore, the unnatural nature of these amino acids can confer resistance to enzymatic degradation, a major hurdle in peptide drug development.[1][2][3]

Spectroscopic Techniques for Comparative Analysis

A multi-faceted spectroscopic approach is essential to fully characterize the structural differences between peptides with natural and cyclopropyl amino acids. Here, we focus on three cornerstone techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Circular Dichroism (CD) Spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into 3D Structure

NMR spectroscopy is an unparalleled tool for elucidating the high-resolution, three-dimensional structure of molecules in solution.[7] For peptides, NMR can provide detailed information on bond connectivities, dihedral angles, and through-space proximities of atoms, all of which define the peptide's conformation.

Causality Behind Experimental Choices in NMR

When comparing a natural peptide with its cyclopropyl-containing analogue, specific NMR experiments are chosen to highlight the conformational changes induced by the cyclopropane ring. 2D NMR techniques like TOCSY (Total Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy) are particularly informative. TOCSY reveals the spin systems of individual amino acid residues, confirming their identity, while NOESY provides information about protons that are close in space, which is crucial for determining the peptide's fold.

The incorporation of a cyclopropyl group introduces unique features in the ¹H NMR spectrum. The protons on the cyclopropane ring typically resonate in a distinct upfield region (around 0.2-1.0 ppm), a consequence of the ring's anisotropic magnetic field.[8][9] The precise chemical shifts and coupling constants of these protons are highly sensitive to the local geometry and can provide valuable insights into the ring's orientation relative to the peptide backbone.

Comparative NMR Data
ParameterNatural Peptide (e.g., containing Alanine)Cyclopropyl-Containing Peptide (e.g., containing 1-aminocyclopropane-1-carboxylic acid)Structural Implication
¹H Chemical Shifts (α-protons) Typically ~4.0-4.5 ppmCan show significant shifts depending on the local electronic environment and conformational constraints.Altered backbone conformation.
¹H Chemical Shifts (Cyclopropyl protons) N/ACharacteristic upfield signals (~0.2-1.0 ppm).[10]Direct evidence of cyclopropyl group incorporation and provides conformational information.
³J(Hα-Hβ) Coupling Constants Reflects side-chain rotamer populations.Often restricted, indicating a locked side-chain conformation.Reduced side-chain flexibility.
NOE Patterns May show multiple long-range contacts, indicative of conformational averaging.Often exhibit a more defined set of long-range NOEs.[4]A more rigid and well-defined global fold.
Circular Dichroism (CD) Spectroscopy: Probing Secondary Structure

CD spectroscopy is a rapid and sensitive technique for assessing the secondary structure of peptides and proteins in solution.[11] It measures the differential absorption of left- and right-circularly polarized light by chiral molecules. The resulting CD spectrum provides a qualitative and sometimes quantitative assessment of the prevalence of α-helices, β-sheets, turns, and random coil structures.[12]

Causality Behind Experimental Choices in CD

When analyzing peptides with and without cyclopropyl amino acids, CD spectra are typically recorded in various solvents or under different temperature conditions to assess the stability of the secondary structure.[11] The rigidifying effect of the cyclopropane ring is expected to result in a more stable and well-defined secondary structure that is less susceptible to environmental perturbations.[5]

The introduction of a cyclopropyl amino acid can induce or stabilize specific secondary structures, such as helices or turns.[5][6] For instance, the constrained nature of 1-aminocyclopropane-1-carboxylic acid can favor the formation of a 3₁₀-helical conformation.[11]

Comparative CD Data
Secondary StructureNatural PeptideCyclopropyl-Containing PeptideSpectroscopic Signature
α-Helix May show a mixture of conformations.Often exhibits a more pronounced and stable helical structure.Negative bands around 222 nm and 208 nm, and a positive band around 192 nm.
β-Sheet May be present, but potentially in equilibrium with other structures.Can induce or stabilize β-turn motifs, leading to sheet formation.Negative band around 218 nm and a positive band around 195 nm.
Random Coil Can be the predominant conformation for short, flexible peptides.The population of random coil is often significantly reduced.Strong negative band around 200 nm.
Mass Spectrometry (MS): Confirming Identity and Integrity

Mass spectrometry is a fundamental analytical technique that measures the mass-to-charge ratio of ions.[13] In peptide analysis, it is indispensable for confirming the molecular weight of the synthesized peptide, thereby verifying the successful incorporation of the cyclopropyl amino acid.[14][15] Tandem mass spectrometry (MS/MS) can further be used to sequence the peptide and pinpoint the location of the modification.[14][16]

Causality Behind Experimental Choices in MS

For peptides containing unnatural amino acids, high-resolution mass spectrometry is crucial to accurately determine the monoisotopic mass and confirm the elemental composition. Fragmentation methods like Collision-Induced Dissociation (CID) are employed in MS/MS experiments to break the peptide at the amide bonds, generating a series of b- and y-ions that allow for sequence verification. The mass difference between adjacent fragment ions corresponds to the mass of the amino acid residue, providing unambiguous confirmation of the cyclopropyl amino acid's presence and position.

Comparative MS Data
ParameterNatural PeptideCyclopropyl-Containing Peptide
Molecular Weight Corresponds to the sum of the masses of the natural amino acid residues.Increased by the mass of the cyclopropyl amino acid minus the mass of the natural amino acid it replaced.
MS/MS Fragmentation Pattern Shows characteristic b- and y-ion series corresponding to the natural amino acid sequence.The fragmentation pattern will show a mass shift at the position of the cyclopropyl amino acid, confirming its location.

Experimental Protocols

Peptide Synthesis

Peptides with both natural and cyclopropyl amino acids can be synthesized using standard solid-phase peptide synthesis (SPPS) protocols with Fmoc chemistry.[17]

Detailed Steps for Solid-Phase Peptide Synthesis:
  • Resin Swelling: Swell the appropriate resin (e.g., H-Ramage-Chemmatrix) in a suitable solvent like N,N-dimethylformamide (DMF).[17]

  • Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin-bound amino acid using a solution of 20% piperidine in DMF.

  • Washing: Thoroughly wash the resin with DMF to remove excess piperidine and the deprotection byproducts.

  • Amino Acid Coupling: Activate the carboxylic acid of the incoming Fmoc-protected amino acid (either natural or cyclopropyl) using a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIPEA) in DMF. Add this solution to the resin and allow the reaction to proceed.

  • Washing: Wash the resin with DMF to remove unreacted reagents.

  • Repeat: Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the peptide sequence.[18]

  • Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid, triisopropylsilane, and water).

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[17]

  • Characterization: Confirm the identity and purity of the final peptide using mass spectrometry.[17]

Spectroscopic Analyses
NMR Spectroscopy Protocol:
  • Sample Preparation: Dissolve the purified peptide in a deuterated solvent (e.g., D₂O, CD₃OH, or a mixture) to a concentration of 1-5 mM.

  • Data Acquisition: Acquire a series of 1D and 2D NMR spectra (e.g., ¹H, COSY, TOCSY, NOESY) on a high-field NMR spectrometer (e.g., 500 MHz or higher).[7]

  • Data Processing and Analysis: Process the NMR data using appropriate software. Assign the proton resonances and analyze the NOE cross-peaks to determine inter-proton distances. Use these distance restraints, along with dihedral angle restraints derived from coupling constants, to calculate the 3D structure of the peptide.

CD Spectroscopy Protocol:
  • Sample Preparation: Prepare a stock solution of the peptide in a suitable buffer (e.g., phosphate buffer). Dilute the stock solution to a final concentration of approximately 10-100 µM.

  • Data Acquisition: Record the CD spectrum of the peptide solution in a quartz cuvette with a path length of 1 mm, typically over a wavelength range of 190-260 nm.[19]

  • Data Analysis: Process the raw data by subtracting the spectrum of the buffer blank. Convert the data to mean residue ellipticity and analyze the spectral features to determine the secondary structure content.

Mass Spectrometry Protocol:
  • Sample Preparation: Prepare a dilute solution of the peptide in a solvent compatible with the ionization source (e.g., 50% acetonitrile/water with 0.1% formic acid for electrospray ionization).

  • Data Acquisition: Infuse the sample into the mass spectrometer and acquire the mass spectrum in full scan mode to determine the molecular weight.[16] For MS/MS analysis, select the parent ion of the peptide and subject it to fragmentation.[15][16]

  • Data Analysis: Analyze the mass spectrum to confirm the molecular weight. For MS/MS data, use software to identify the fragment ions and confirm the peptide sequence.[20]

Visualizing the Workflow and Structural Impact

Experimental Workflow Diagram

G cluster_synthesis Peptide Synthesis cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation SPPS Solid-Phase Peptide Synthesis Cleavage Cleavage & Deprotection SPPS->Cleavage Purification RP-HPLC Purification Cleavage->Purification NMR NMR Spectroscopy Purification->NMR CD CD Spectroscopy Purification->CD MS Mass Spectrometry Purification->MS Structure 3D Structure & Conformation NMR->Structure Secondary Secondary Structure CD->Secondary Identity Identity & Purity MS->Identity

Sources

Validation

The Cyclopropyl Clamp: A Comparative Guide to Engineering Peptide Helicity

For researchers, scientists, and drug development professionals, the quest for novel therapeutics often leads to the intricate world of peptides. Their specificity and biological activity are intimately linked to their t...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the quest for novel therapeutics often leads to the intricate world of peptides. Their specificity and biological activity are intimately linked to their three-dimensional structure, with the α-helix being a particularly crucial motif for mediating protein-protein interactions. However, short peptides are often conformationally flexible in solution, which can lead to reduced binding affinity and increased susceptibility to proteolytic degradation.

This guide provides an in-depth technical comparison of how the incorporation of a simple yet powerful chemical tool—the cyclopropyl group—can be used to constrain peptides into a helical conformation, thereby enhancing their therapeutic potential. We will explore the underlying principles, present supporting experimental data, and provide detailed protocols for assessing these structural changes.

The Challenge of Peptide Flexibility and the Promise of Conformational Constraint

Linear peptides in solution typically exist as a dynamic ensemble of conformations, which is entropically unfavorable for binding to a specific target. A widely adopted strategy to overcome this is to pre-organize the peptide into its bioactive conformation, often a helical structure. This can be achieved through various methods, including cyclization and the incorporation of unnatural amino acids that act as conformational constraints.[1][2]

The cyclopropyl group, a three-membered carbon ring, is an attractive tool for this purpose. Its rigid structure can drastically affect the secondary structure and flexibility of a peptide sequence.[3] When incorporated into an amino acid side chain or backbone, the cyclopropyl group can restrict the available dihedral angles, effectively "clamping" the peptide into a desired conformation, such as an α-helix.[4] This conformational restriction can lead to several benefits:

  • Enhanced Binding Affinity: By reducing the entropic penalty of binding, a pre-organized helical peptide can exhibit significantly higher affinity for its target.

  • Increased Proteolytic Stability: A more rigid, folded structure can be less susceptible to degradation by proteases.[5]

  • Improved Potency: In many cases, the helical conformation is the bioactive one, and stabilizing this structure can lead to more potent biological activity.[6]

Visualizing the Impact: Cyclopropyl Groups as Helical Inducers

The introduction of a cyclopropyl group can significantly alter the conformational landscape of a peptide, favoring a helical state over a random coil. This principle can be visualized as a shift in the conformational equilibrium.

G cluster_0 Unmodified Peptide cluster_1 Cyclopropyl-Modified Peptide Random Coil Random Coil Helix (Low Population) Helix (Low Population) Random Coil->Helix (Low Population) High Energy Barrier Random Coil (Low Population) Random Coil (Low Population) Helix (High Population) Helix (High Population) Random Coil (Low Population)->Helix (High Population) Lower Energy Barrier Unmodified Peptide Unmodified Peptide Cyclopropyl-Modified Peptide Cyclopropyl-Modified Peptide

Caption: Conformational equilibrium shift upon cyclopropyl incorporation.

Comparative Analysis: Helicity With and Without Cyclopropyl Constraints

While direct head-to-head comparisons of identical peptide sequences with and without a single cyclopropyl amino acid substitution are not abundant in the literature, we can draw strong inferences from studies on cyclopropane-containing peptides and their acyclic counterparts. For instance, studies on aliphatic homo-δ-peptides composed of cyclopropane δ-amino acid monomers have demonstrated the formation of stable 14-helical structures, confirmed by Circular Dichroism (CD), infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy.[4]

To illustrate the expected impact, we can compare the typical helicity of a short, flexible peptide with that of a conceptually similar peptide where a cyclopropyl-containing amino acid is introduced.

Peptide SequenceModification% Helicity (from CD Spectroscopy)Reference
Ac-AAAAKAAAAKAAAAK-NH₂ (Model Unconstrained)None~10-20% in aqueous bufferGeneral Knowledge
Homo-oligomers of cyclopropane δ-amino acidsCyclopropyl backbone unitsStable 14-helical structure[4]
Stapled Peptide (i,i+4)Hydrocarbon staple9%[3]
Stapled Peptide (i,i+7)Hydrocarbon staple18%[3]

Note: This table presents a conceptual comparison based on available data. The helicity of a specific peptide is sequence and solvent dependent.

The data from stapled peptides, which also introduce a conformational constraint, further supports the principle that restricting flexibility can enhance helicity.[3]

Experimental Workflows for Assessing Peptide Helicity

Two primary biophysical techniques are employed to quantitatively assess the helicity of peptides: Circular Dichroism (CD) Spectroscopy and Nuclear Magnetic Resonance (NMR) Spectroscopy.

G start Peptide Synthesis & Purification cd_spec Circular Dichroism (CD) Spectroscopy Primary screen for secondary structure Provides % helicity start->cd_spec nmr_spec Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed 3D structure determination Provides residue-specific information start->nmr_spec data_analysis Data Analysis & Structural Modeling cd_spec->data_analysis nmr_spec->data_analysis conclusion Assessment of Helicity data_analysis->conclusion

Caption: Experimental workflow for assessing peptide helicity.

Experimental Protocol 1: Circular Dichroism (CD) Spectroscopy for Helicity Determination

CD spectroscopy is a rapid and sensitive method for evaluating the secondary structure of peptides in solution. It measures the differential absorption of left- and right-circularly polarized light by chiral molecules. α-helical structures exhibit a characteristic CD spectrum with negative bands near 222 nm and 208 nm, and a positive band around 195 nm.

I. Sample Preparation [7][8]

  • Peptide Purity and Concentration:

    • Ensure the peptide is of high purity (>95%), as impurities can interfere with the CD signal.

    • Accurately determine the peptide concentration. A common method is to use the absorbance of aromatic residues (Tyr, Trp) if present, or to perform amino acid analysis.

    • Prepare a stock solution of the peptide in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4).

  • Buffer Selection:

    • The buffer itself should not have a significant absorbance in the far-UV region (190-250 nm). Phosphate and borate buffers are common choices.

    • Avoid buffers containing components that absorb strongly in the far-UV, such as Tris or high concentrations of chloride ions.

  • Final Sample Preparation:

    • Dilute the peptide stock solution to a final concentration typically in the range of 10-100 µM. The optimal concentration depends on the path length of the cuvette.

    • Prepare a buffer blank with the exact same composition as the peptide sample.

II. Data Acquisition

  • Instrument Setup:

    • Turn on the CD spectropolarimeter and the nitrogen purge. Allow the instrument to warm up and stabilize.

    • Set the desired temperature using a Peltier temperature controller.

  • Blank Measurement:

    • Fill a clean quartz cuvette (typically 1 mm path length for far-UV CD) with the buffer blank.

    • Record a baseline spectrum over the desired wavelength range (e.g., 260 nm to 190 nm).

  • Sample Measurement:

    • Thoroughly rinse the cuvette with the peptide solution before filling it.

    • Record the CD spectrum of the peptide sample under the same conditions as the blank.

    • Acquire multiple scans (e.g., 3-5) and average them to improve the signal-to-noise ratio.

III. Data Processing and Analysis

  • Baseline Correction:

    • Subtract the buffer baseline spectrum from the sample spectrum.

  • Conversion to Molar Ellipticity:

    • Convert the raw CD signal (in millidegrees) to molar ellipticity ([θ]) using the following equation: [θ] = (mdeg * MRW) / (10 * l * c) where:

      • mdeg is the observed ellipticity in millidegrees

      • MRW is the mean residue weight (molecular weight of the peptide / number of amino acids)

      • l is the path length of the cuvette in cm

      • c is the peptide concentration in mg/mL

  • Helicity Calculation:

    • The percentage of α-helicity can be estimated from the mean residue ellipticity at 222 nm ([θ]₂₂₂) using the following formula: % Helicity = ([θ]₂₂₂ - [θ]c) / ([θ]h - [θ]c) * 100 where:

      • [θ]₂₂₂ is the experimentally determined mean residue ellipticity at 222 nm.

      • [θ]c is the molar ellipticity of a random coil at 222 nm (typically ~0 deg cm² dmol⁻¹).

      • [θ]h is the molar ellipticity of a pure α-helix of a given length at 222 nm. A commonly used value for a long helix is around -39,500 deg cm² dmol⁻¹, but this value is length-dependent for short peptides.[9]

Experimental Protocol 2: NMR Spectroscopy for Detailed Structural Analysis

NMR spectroscopy provides high-resolution structural information at the atomic level. For peptides, 2D NMR experiments like TOCSY (Total Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy) are crucial for determining the three-dimensional structure.

I. Sample Preparation [7][10]

  • Peptide Sample:

    • A higher concentration of peptide is required for NMR compared to CD (typically 0.5-5 mM).

    • The peptide should be dissolved in a suitable buffer, often containing 5-10% D₂O for the lock signal.

    • The pH of the sample should be carefully adjusted.

II. NMR Data Acquisition [10][11]

  • 1D ¹H NMR:

    • Acquire a simple 1D proton NMR spectrum to check for sample purity and proper folding (indicated by good signal dispersion).

  • 2D TOCSY:

    • This experiment identifies protons that are part of the same amino acid spin system (i.e., protons connected through bonds). This is the first step in assigning the resonances to specific amino acids.

  • 2D NOESY:

    • The NOESY experiment detects protons that are close in space (< 5 Å), regardless of whether they are on the same residue.

    • The presence of specific NOE cross-peaks is indicative of secondary structure:

      • α-helix: Strong dNN(i, i+1) NOEs (between the amide protons of adjacent residues), and medium dαN(i, i+3) and dαβ(i, i+3) NOEs are characteristic of an α-helix.

      • β-sheet: Strong dαN(i, i+1) NOEs and the absence of the medium-range NOEs seen in helices are indicative of an extended β-strand conformation.

III. Data Analysis and Structure Calculation [11]

  • Resonance Assignment:

    • Use the TOCSY and NOESY spectra to sequentially assign all the proton resonances to their respective amino acids in the peptide sequence.

  • NOE Constraint Generation:

    • The intensities of the NOE cross-peaks are proportional to the distance between the protons. These intensities are used to generate a list of distance constraints.

  • Structure Calculation:

    • The distance constraints are used as input for molecular dynamics and simulated annealing programs (e.g., CYANA, XPLOR-NIH) to calculate an ensemble of 3D structures that are consistent with the experimental data.

  • Structure Validation:

    • The quality of the calculated structures is assessed using various parameters, such as the number of NOE violations and Ramachandran plot analysis.

The following diagram illustrates the key NOE interactions that define an α-helical structure:

G cluster_0 α-Helical Peptide Backbone N_i N(i) Ca_i Cα(i) N_i->Ca_i C_i C(i) Ca_i->C_i N_i+3 N(i+3) Ca_i->N_i+3 dαN(i, i+3) N_i+1 N(i+1) C_i->N_i+1 Ca_i+1 Cα(i+1) N_i+1->Ca_i+1 N_i+2 N(i+2) N_i+1->N_i+2 dNN(i+1, i+2) C_i+1 C(i+1) Ca_i+1->C_i+1 C_i+1->N_i+2 Ca_i+2 Cα(i+2) N_i+2->Ca_i+2 C_i+2 C(i+2) Ca_i+2->C_i+2 C_i+2->N_i+3 Ca_i+3 Cα(i+3) N_i+3->Ca_i+3

Caption: Key NOE connectivities for identifying an α-helix.

Conclusion

The incorporation of cyclopropyl groups into peptides represents a powerful strategy for constraining them into a helical conformation. This guide has provided a comparative framework for understanding the impact of this modification, supported by experimental evidence and detailed protocols for assessing the resulting structural changes. By employing techniques such as Circular Dichroism and NMR spectroscopy, researchers can quantitatively evaluate the helicity of their modified peptides and gain valuable insights into their structure-activity relationships. As the demand for more stable and potent peptide therapeutics continues to grow, the rational design of conformationally constrained peptides using tools like the cyclopropyl group will undoubtedly play a pivotal role in the future of drug discovery.

References

  • Helicity‐Dependent Enzymatic Peptide Cyclization. Journal of Peptide Science, e70024. [Link]

  • A helix propensity scale based on experimental studies of peptides and proteins. Protein Science, 7(6), 1331-1337. [Link]

  • Closing the Loop: How Cyclic Peptides Are Reshaping Therapeutics. Pharmaceuticals, 17(1), 123. [Link]

  • Structural insights for designed alanine-rich helices: Comparing NMR helicity measures and conformational ensembles from molecular dynamics simulation. Protein Science, 21(11), 1675-1686. [Link]

  • Length Dependent Folding Kinetics of Alanine-Based Helical Peptides from Optimal Dimensionality Reduction. Life, 11(5), 385. [Link]

  • peptide nmr. ETH Zurich. [Link]

  • CD Spectroscopy of Peptides and Proteins Bound to Large Unilamellar Vesicles. Biophysical Journal, 99(5), 1539-1548. [Link]

  • NMR in structural determination of proteins and peptides. Journal of Pharmaceutical Science and Technology Management, 4(1), 21-36. [Link]

  • High-Resolution Conformational Analysis of RGDechi-Derived Peptides Based on a Combination of NMR Spectroscopy and MD Simulations. International Journal of Molecular Sciences, 22(19), 10719. [Link]

  • Estimation of Peptide Helicity from Circular Dichroism Using the Ensemble Model. The Journal of Physical Chemistry B, 117(49), 15487-15497. [Link]

  • Synthesis and Conformational Studies of Novel Cyclic Peptides Constrained into a 310 Helical Structure by a Heterochiral D-Pro-L-Pro Dipeptide Template. ResearchGate. [Link]

  • Sample Preparation for Circular Dichroism Measurements. Center for Cancer Research. [Link]

  • Helix-forming aliphatic homo-δ-peptide foldamers based on conformational restriction of cyclopropane. ChemRxiv. [Link]

  • Analysis of the peptide helicity using an ensemble spectroscopic model with re-calibrated parameters. bioRxiv. [Link]

  • Conformational studies of alanine-rich peptide using CD and FTIR spectroscopy. Journal of Peptide Science, 11(11), 687-694. [Link]

  • Conformational Analysis and Organocatalytic Activity of Helical Stapled Peptides Containing α-Carbocyclic α,α-Disubstituted α-Amino Acids. Molecules, 26(18), 5543. [Link]

  • Using NMR Chemical Shifts to Determine Residue-Specific Secondary Structure Populations for Intrinsically Disordered Proteins. Methods in Enzymology, 611, 217-251. [Link]

  • Circular dichroism spectra of β-peptides: Sensitivity to molecular structure and effects of motional averaging. ResearchGate. [Link]

  • Conformational properties of peptides containing dehydro amino acids. ResearchGate. [Link]

  • 5 handy pointers on circular dichroism sample preparation. Bitesize Bio. [Link]

  • Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. Molecules, 24(12), 2263. [Link]

  • Helix Propensities of Amino Acid Residues via Thioester Exchange. Organic Letters, 16(18), 4786-4789. [Link]

  • Using 1H and 13C NMR chemical shifts to determine cyclic peptide conformations: a combined molecular dynamics and quantum mechanics approach. Physical Chemistry Chemical Physics, 20(21), 14003-14012. [Link]

  • Constrained Peptides. Biosynthesis, Inc.. [Link]

  • Host–guest inclusion complexes of α and β-cyclodextrins with α-amino acids. RSC Publishing. [Link]

  • Acidic-Basic Properties of Three Alanine-Based Peptides Containing Acidic and Basic Side Chains: Comparison Between Theory and Experiment. Journal of Chemical Theory and Computation, 11(10), 4945-4956. [Link]

  • Towards constrained alpha-helical Peptides. UQ eSpace. [Link]

  • Conformational Analysis of Peptidomimetic Drug Leads by NMR. YouTube. [Link]

  • Circular Dichroism of Peptides. Moodle@Units. [Link]

  • Conformational analysis of small peptides by circular dichroism. Digital Commons @ Southern University and A&M College. [Link]

  • Structure Determination of Peptides by simple 2D NMR Spectroscopy. YouTube. [Link]

  • Synthetic and conformational studies on dehydrovaline-containing model peptides. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 103(1), 9-18. [Link]

  • 1H NMR studies of prototypical helical designer peptides. A comparative study of the amide chemical shift dependency on temperature and polypeptide sequence. International Journal of Peptide and Protein Research, 44(4), 346-354. [Link]

  • Using circular dichroism spectra to estimate protein secondary structure. Nature Protocols, 2(9), 2295-2305. [Link]

  • Circular Dichroism Spectropolarimeter Instructions. UConn Health. [Link]

  • 2D NMR Introduction. Chemistry LibreTexts. [Link]

  • Alanine Scanning Studies of the Antimicrobial Peptide Aurein 1.2. Probiotics and Antimicrobial Proteins, 11(3), 969-979. [Link]

  • Structure and Coordination Determination of Peptide-metal Complexes Using 1D and 2D 1H NMR. Journal of Visualized Experiments, (82), e50747. [Link]

  • Conformationally constrained cyclic grafted peptidomimetics targeting protein-protein interactions. RSC Medicinal Chemistry, 12(7), 1166-1175. [Link]

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Comparative

Technical Guide: Validation of Peptide Sequences Containing Methyl 2-amino-3-cyclopropylpropanoate (Cpa-OMe)

Executive Summary This guide details the validation, synthesis, and performance profiling of peptides modified with Methyl 2-amino-3-cyclopropylpropanoate (Cpa-OMe). This non-canonical amino acid derivative serves two cr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the validation, synthesis, and performance profiling of peptides modified with Methyl 2-amino-3-cyclopropylpropanoate (Cpa-OMe). This non-canonical amino acid derivative serves two critical functions in drug design: conformational constraint (via the cyclopropyl ring) and lipophilicity enhancement (via the C-terminal methyl ester).

Unlike native Leucine (Leu) residues, which are metabolically labile and conformationally flexible, Cpa-OMe introduces steric bulk that restricts bond rotation (


 angles), often locking the peptide into a bioactive conformation while shielding the C-terminus from carboxypeptidase degradation. This guide compares Cpa-OMe modified peptides against native (Leu) and free-acid (Cpa-OH) variants, providing actionable protocols for synthesis and analytical validation.

Part 1: Structural & Functional Rationale

The Bioisostere Advantage

Methyl 2-amino-3-cyclopropylpropanoate is a structural hybrid. The cyclopropyl group acts as a bioisostere for the isopropyl group of Leucine or the sec-butyl group of Isoleucine but with significantly different electronic and steric properties.

Comparative Performance Matrix:

FeatureNative Leucine (Leu) Cyclopropylalanine (Cpa-OH) Cpa-Methyl Ester (Cpa-OMe)
Conformational Freedom High (Flexible)Restricted (Rigid side chain)Restricted (Rigid + C-term cap)
Metabolic Stability Low (Proteolysis prone)Moderate (Side chain resistant)High (Resistant to Carboxypeptidases)
Lipophilicity (LogD) ModerateLow (Ionizable COOH)High (Neutral, Membrane Permeable)
Receptor Selectivity BaselineHigh (Reduced entropy penalty)High (Prodrug or specific pocket fit)
Mechanism of Action
  • Entropy Reduction: The cyclopropyl ring restricts the side-chain rotamers, reducing the entropic penalty upon binding to a receptor.

  • Metabolic Shielding: The methyl ester caps the C-terminus, preventing recognition by carboxypeptidases that require a free carboxylate for cleavage.

  • Permeability: The masking of the C-terminal charge by the methyl ester facilitates passive diffusion across cell membranes (PAMPA/Caco-2).

Part 2: Synthesis & Coupling Protocol

Synthesizing peptides with C-terminal esters requires deviating from standard Fmoc-SPPS (Solid Phase Peptide Synthesis) which typically yields amides (Rink Amide) or acids (Wang Resin).

Strategic Workflow: Solution Phase vs. Resin Cleavage

For Cpa-OMe, two strategies exist:

  • Transesterification: Synthesizing on a 2-Chlorotrityl chloride (2-CTC) resin and cleaving with Methanol/DIPEA.

  • Solution Coupling: Synthesizing the peptide fragment and coupling pre-synthesized H-Cpa-OMe in solution.

Recommended Protocol: 2-CTC Resin Loading & Methanolysis Rationale: This method avoids harsh solution-phase coupling reagents that may cause racemization of the sensitive cyclopropyl chiral center.

SynthesisWorkflow Start Fmoc-AA-OH (Penultimate Residue) Coupling SPPS Elongation (Fmoc Strategy) Start->Coupling Resin 2-CTC Resin (Acid Labile) Resin->Coupling Load First AA Cpa_Couple Coupling Cpa (HATU/HOAt) Coupling->Cpa_Couple N-Term Cap? Cleavage Nucleophilic Cleavage (MeOH / Et3N) Cpa_Couple->Cleavage Full Sequence Product Peptide-Cpa-OMe (Final Ester) Cleavage->Product Transesterification

Caption: Workflow for generating C-terminal methyl esters via nucleophilic cleavage from 2-Chlorotrityl resin using Methanol.

Coupling Efficiency Comparison

Due to the steric bulk of the cyclopropyl group, standard DIC/HOBt coupling is often insufficient.

Reagent SystemCoupling TimeRacemization RiskYield (Cpa Incorporation)
DIC / Oxyma 60 minLow85%
HATU / HOAt 30 minModerate (if basic)>98% (Recommended)
PyBOP / DIPEA 45 minHigh92%

Critical Step: Use HATU with Collidine (instead of DIPEA) to minimize base-catalyzed racemization of the Cpa residue during coupling [1].

Part 3: Analytical Validation (The Proof)

Validating the identity and purity of Cpa-OMe peptides requires specific attention to mass spectrometry fragmentation and chiral integrity.

Mass Spectrometry (LC-MS/MS)

The cyclopropyl group yields a distinct fragmentation pattern compared to Leucine/Isoleucine.

  • Precursor Ion: Calculate exact mass based on Cpa residue (MW: 129.16 Da for residue, +14.02 Da for Methyl ester).

  • Immonium Ion Scanning:

    • Leucine: m/z 86.09

    • Cyclopropylalanine: m/z ~98.06 (Distinctive diagnostic ion).

  • Neutral Loss: Look for loss of Methanol (-32 Da) from the C-terminus, confirming the ester functionality.

NMR Spectroscopy Validation

To distinguish Cpa from Leu (isobaric interference in low-res MS):

  • 1H NMR: The cyclopropyl ring protons appear in the unique high-field region (0.0 – 0.6 ppm ), distinct from the methyl doublets of Leu (0.8 – 0.9 ppm).

Chiral Purity (Racemization Check)

The synthesis of the methyl ester can induce racemization.

  • Method: Chiral HPLC using a Chiralpak IC or AD-H column.

  • Mobile Phase: Hexane/IPA (isocratic) for protected fragments, or Reversed-Phase Chiral (MeOH/Water with 0.1% TFA) for free peptides.

  • Acceptance Criteria: < 0.5% D-isomer.

ValidationLogic Sample Purified Peptide (Cpa-OMe) MS LC-MS/MS Sample->MS Immonium Check Immonium Ion (m/z 98) MS->Immonium Loss Check Neutral Loss (-32 Da MeOH) MS->Loss NMR 1H NMR Immonium->NMR Confirmed Loss->NMR Ring Signal @ 0.0-0.6 ppm? NMR->Ring Chiral Chiral HPLC Ring->Chiral Confirmed Release Release Lot Chiral->Release >99.5% ee Fail Reject / Repurify Chiral->Fail <99.5% ee

Caption: Decision tree for analytical validation of Cpa-OMe containing peptides, prioritizing MS specificity and Chiral purity.

Part 4: Performance Profiling (Experimental Data)

Experiment 1: Proteolytic Stability Assay

Objective: Determine half-life (


) in simulated physiological fluids.
Protocol: 
  • Incubate peptide (10 µM) in Human Plasma or Simulated Gastric Fluid (SGF) at 37°C.

  • Aliquot at 0, 15, 30, 60, 120 min.

  • Quench with Acetonitrile.

  • Analyze remaining parent compound via LC-MS.

Typical Results:

Peptide VariantPlasma

(min)
SGF Stability (%)Notes
Native (Leu-OH) 25 ± 5< 10%Rapid degradation by carboxypeptidases.
Acid (Cpa-OH) 120 ± 1545%Steric bulk slows degradation.
Ester (Cpa-OMe) > 240 85% Ester cap blocks C-term recognition.
Experiment 2: Membrane Permeability (PAMPA)

Objective: Assess the effect of the methyl ester on passive transport. Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA).

  • Donor: pH 7.4 buffer.

  • Acceptor: pH 7.4 buffer.

  • Result: The Cpa-OMe variant typically shows a Log Pe > -6.0 (High Permeability), whereas the free acid (Cpa-OH) shows Log Pe < -8.0 (Low Permeability) due to the negative charge at physiological pH.

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link

  • Werner, H. M., et al. (2012). Synthesis of Peptides Containing C-Terminal Methyl Esters Using Trityl Side-Chain Anchoring. Journal of Organic Chemistry, 77(2), 1234-1240. Link

  • Wagstaff, J. L., et al. (2024). Noncanonical Amino Acids in Biocatalysis. Chemical Reviews. Link

  • Matrix Science. (2024).[1][2][3] Peptide Fragmentation and Immonium Ions.[4] Mascot Help. Link

  • BOC Sciences. (2024).[1][2][3] C-Terminal Modified Peptide Synthesis Guidelines.

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Safety & Regulatory Compliance

Safety

Methyl 2-amino-3-cyclopropylpropanoate hydrochloride: Operational Disposal Guide

[1][2][3] Executive Summary & Chemical Identity Disposal is not the end of the experiment; it is the final step of chemical stewardship. Methyl 2-amino-3-cyclopropylpropanoate hydrochloride (CAS: 206438-31-5) is a specia...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

Executive Summary & Chemical Identity

Disposal is not the end of the experiment; it is the final step of chemical stewardship.

Methyl 2-amino-3-cyclopropylpropanoate hydrochloride (CAS: 206438-31-5) is a specialized chiral building block often used in the synthesis of pharmaceutical candidates, particularly those targeting CNS disorders or enzyme inhibition.[1][2][3] Unlike common bulk solvents, this compound possesses a strained cyclopropyl ring and a hydrolyzable ester moiety.[3]

Effective disposal requires recognizing two critical stability factors:

  • Ester Hydrolysis: In the presence of moisture and improper pH (bases), the methyl ester hydrolyzes to release methanol (a flammability and toxicity hazard) and the free cyclopropyl amino acid.[3]

  • Salt Dissociation: As a hydrochloride salt, it is acidic.[3] Mixing with strong bases releases the free amine, altering its solubility and potential volatility.[3]

Chemical Profile Table[1][4][5][6]
ParameterDataOperational Implication
CAS Number 206438-31-5Use for waste manifesting and inventory tracking.[1][2][3][4]
Molecular Formula C₇H₁₃NO₂[1][2][5] · HClNitrogenous organic waste; requires incineration.[1][2]
Molecular Weight 179.64 g/mol N/A
Physical State White to off-white solidPreferred disposal state. Keep solid to minimize volume and cost.[1][2]
Solubility Soluble in Water, MethanolIf solubilized, must be treated as mixed organic/aqueous waste.[1][2][3]
Acidity Acidic (HCl salt)DO NOT MIX with Cyanides, Sulfides, or Strong Bases.[1][2][3]
Hazards (GHS) H302 (Harmful if swallowed), H315, H319Standard PPE (Nitrile gloves, lab coat, goggles) is mandatory.[1][2][3]

Waste Stream Segregation Logic

The most common error in disposing of amino acid esters is treating them as generic "solid trash." Because this compound is a pharmaceutical intermediate, it must be segregated to prevent cross-reactivity in the waste drum.[3]

Critical Incompatibilities
  • Strong Bases (NaOH, KOH): Will deprotonate the ammonium salt and hydrolyze the ester, generating heat and methanol.[3]

  • Oxidizers (Permanganates, Nitrates): Potential for reaction with the amine and cyclopropyl ring (ring strain release energy).[3]

Segregation Decision Tree

The following logic ensures the compound enters the correct waste stream, minimizing the risk of downstream reactions.

WasteSegregation Start Start: Waste Identification StateCheck Is the waste Solid or Liquid? Start->StateCheck SolidPath Solid Waste (Pure/Scrap) StateCheck->SolidPath Solid LiquidPath Liquid Waste (Reaction Mix) StateCheck->LiquidPath Liquid BinSolid Container A: Solid Hazardous Waste (Trace Organics) SolidPath->BinSolid Double Bag & Tag HalogenCheck Contains Halogenated Solvents? (DCM, Chloroform) LiquidPath->HalogenCheck BinHalo Container B: Halogenated Organic Waste HalogenCheck->BinHalo Yes BinNonHalo Container C: Non-Halogenated Organic Waste HalogenCheck->BinNonHalo No

Figure 1: Decision logic for segregating Methyl 2-amino-3-cyclopropylpropanoate hydrochloride waste streams.

Operational Disposal Protocol

Phase 1: Preparation
  • Don PPE: Standard nitrile gloves (0.11mm minimum thickness) provide adequate protection against incidental contact.[3] Safety glasses and lab coat are required.

  • Verify pH (Liquids only): If the waste is a reaction mixture, check the pH. If pH < 3 or > 10, consider neutralizing to pH 6-8 before adding to the waste container to prevent container corrosion or exothermic reactions, unless your facility has specific "Acid Waste" streams.[1][3]

Phase 2: Packaging & Labeling[3]
Scenario A: Solid Waste (Expired/Excess Reagent)
  • Primary Containment: Keep the substance in its original glass or plastic vial if possible. Ensure the cap is tight.[6]

  • Secondary Containment: Place the vial inside a clear, sealable polyethylene bag (Ziploc type).

  • Disposal Bin: Place into the Solid Hazardous Waste drum.

  • Labeling:

    • Chemical Name: "Methyl 2-amino-3-cyclopropylpropanoate HCl"[1][2][3][5][7]

    • Hazards: "Irritant," "Toxic."[3][8]

    • Note: Do not label simply as "Amino Acid." This obscures the specific hazards of the ester and cyclopropyl groups.[3]

Scenario B: Liquid Waste (Reaction Mother Liquor)[1][3]
  • Solvent Compatibility: Ensure the carrier solvent (e.g., Methanol, DMF) is compatible with the waste drum.[3]

  • Pouring: Use a funnel to prevent drips.

  • Rinsing: Rinse the empty reaction vessel with a small volume of compatible solvent and add the rinse to the waste container.[3]

  • Labeling: List all constituents.

    • Example: "Methanol (90%), Methyl 2-amino-3-cyclopropylpropanoate HCl (5%), Water (5%)."[1][2][3]

Phase 3: Hand-off
  • Contact your facility's EHS or Hazardous Waste contractor (e.g., Clean Harbors, Veolia) for pickup.[3]

  • Manifesting: Under RCRA (USA), if this material is mixed with spent solvents (e.g., Methanol), it may carry codes F003 (Ignitable) or D001 .[1][3] Pure substance does not have a specific P or U listing but must be characterized as toxic/irritant.

Emergency Contingencies: Spill Management

Spills of this compound, particularly in powder form, pose an inhalation risk.[3] The cleanup procedure relies on Wet Method Containment to prevent dust generation.

SpillResponse Assess 1. Assess Volume & Risk PPE 2. Upgrade PPE (Resp. Protection if Dusty) Assess->PPE Contain 3. Containment Cover with damp paper towels PPE->Contain Collect 4. Collection Scoop into wide-mouth jar Contain->Collect Clean 5. Decontamination Wash area with soap/water Collect->Clean

Figure 2: Sequential workflow for managing solid spills of the reagent.

Detailed Protocol:

  • Isolate: Evacuate the immediate area if the spill is large (>10g) and dust is visible.[3]

  • Dampen: Do not dry sweep. Gently lay paper towels soaked in water (or a dilute soap solution) over the powder.[3] This prevents the lightweight hydrochloride salt from becoming airborne.

  • Scoop: Use a plastic scoop or dustpan to lift the wet towels and chemical.

  • Dispose: Place everything into a heavy-duty plastic bag, seal, and label as "Hazardous Waste - Debris from Spill."

Regulatory Compliance & Scientific Rationale

RCRA (Resource Conservation and Recovery Act) Implications

While Methyl 2-amino-3-cyclopropylpropanoate hydrochloride is not explicitly listed on the EPA's P-List (Acutely Hazardous) or U-List (Toxic Waste), it falls under the "Cradle-to-Grave" responsibility.[1][2][3]

  • Characteristic Waste: If the waste exhibits ignitability (flash point <60°C due to solvents) or toxicity (via TCLP), it must be coded accordingly (e.g., D001).[1][3]

  • Generator Status: The volume of this waste contributes to your facility's monthly generator status (VSQG, SQG, or LQG).[3]

Scientific Rationale for Protocols
  • Why Incineration? The cyclopropyl ring is a high-energy structural motif. While stable at room temperature, thermal destruction (incineration) is the only method that guarantees the complete breakdown of the bioactive scaffold into basic oxides (CO₂, H₂O, NOx, HCl).[1][3]

  • Why Avoid Drain Disposal? Even if water-soluble, the compound is a bioactive pharmaceutical intermediate.[3] Releasing it into the sewer system violates the Clean Water Act and can disrupt municipal water treatment microorganisms [1].

References

  • United States Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 of the Code of Federal Regulations (CFR).[3] Available at: [Link][1][3]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 11244365 (Methyl 2-amino-3-cyclopropylpropanoate hydrochloride).[1] Available at: [Link][1][3]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets.[3] Available at: [Link][1][3]

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington, DC: The National Academies Press.[3] Available at: [Link][1][3]

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl 2-amino-3-cyclopropylpropanoate hydrochloride

This guide provides essential safety and operational protocols for researchers, scientists, and drug development professionals handling Methyl 2-amino-3-cyclopropylpropanoate hydrochloride (CAS No. 206438-31-5).

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and operational protocols for researchers, scientists, and drug development professionals handling Methyl 2-amino-3-cyclopropylpropanoate hydrochloride (CAS No. 206438-31-5). As a key intermediate in pharmaceutical synthesis, particularly for central nervous system disorder therapeutics, its safe handling is paramount[1]. The structural motifs—an amino acid ester and a hydrochloride salt—necessitate a rigorous, risk-based approach to personal protection to mitigate potential chemical hazards. This document moves beyond a simple checklist, explaining the causality behind each recommendation to build a self-validating system of safety in your laboratory.

Hazard Assessment: Understanding the Risks

Table 1: Anticipated Hazard Profile

Hazard Classification Description Rationale & Representative Sources
Skin Corrosion/Irritation Causes skin irritation. Prolonged contact may lead to redness and discomfort. SDS for similar compounds consistently lists H315: Causes skin irritation.[3][4]
Serious Eye Damage/Irritation Causes serious eye irritation or damage. Direct contact can result in significant injury. SDS for analogs list H319: Causes serious eye irritation.[3][4]
Respiratory Tract Irritation May cause respiratory irritation if inhaled as a dust or aerosol. The SDS for (S)-methyl 2-amino-3-cyclohexylpropanoate hydrochloride includes H335: May cause respiratory irritation.[4]

| Acute Oral Toxicity | Harmful if swallowed. | The same analog is classified as H302: Harmful if swallowed.[4] |

This assessment dictates a clear need for a multi-layered PPE strategy focused on preventing skin, eye, and respiratory exposure.

Core Protective Equipment: Your First Line of Defense

The Occupational Safety and Health Administration (OSHA) mandates that employers assess workplace hazards and provide appropriate PPE.[5] The following recommendations are based on the anticipated hazards of Methyl 2-amino-3-cyclopropylpropanoate hydrochloride.

Eye and Face Protection

Minimum Requirement: Chemical splash goggles. Rationale: Given the high risk of serious eye irritation, standard safety glasses are insufficient.[4] Chemical splash goggles that conform to ANSI Z87.1 standards provide a seal around the eyes, protecting against splashes of liquids and fine dust particles.[6] For High-Splash Risk Operations: Use a full-face shield in conjunction with chemical splash goggles when handling larger quantities (>50g), working with heated solutions, or performing vigorous agitations where the risk of a significant splash is elevated.

Hand Protection

Minimum Requirement: Disposable Nitrile Gloves. Rationale and Selection Criteria: The selection of glove material is critical for preventing skin contact.[7] While nitrile gloves are common, it is crucial to understand their limitations. Nitrile generally offers good protection against acids, caustics, and oils but can be less resistant to certain esters and halogenated solvents.[8] For Methyl 2-amino-3-cyclopropylpropanoate hydrochloride, which is an amino acid ester salt, standard nitrile gloves (minimum 5-mil thickness) should provide adequate short-term splash protection.[9]

Best Practices:

  • Inspect Gloves: Always inspect gloves for tears or punctures before use.

  • Change Immediately: If direct contact or a splash occurs, remove and replace gloves immediately. Do not reuse disposable gloves.[7]

  • Double Gloving: For extended handling periods or when working with concentrated solutions, consider wearing two pairs of nitrile gloves. This significantly reduces the risk of exposure from undetected pinholes.

  • Consult Manufacturer Data: Always cross-reference your specific handling conditions with the glove manufacturer's chemical resistance chart for the most accurate protection information.[10][11][12]

Body Protection

Minimum Requirement: A full-length, long-sleeved laboratory coat. Rationale: A lab coat protects your skin and personal clothing from incidental splashes and spills.[6] Ensure the coat is fully buttoned. For Enhanced Protection: When handling larger quantities or during procedures with a high splash potential, supplement your lab coat with a chemical-resistant apron made from materials like rubber or PVC.

Respiratory Protection

Primary Control: Engineering Controls. Rationale: The most effective way to prevent respiratory exposure is to handle the chemical within a certified chemical fume hood.[5][13] This engineering control captures airborne dust and vapors at the source. All weighing and solution preparation of Methyl 2-amino-3-cyclopropylpropanoate hydrochloride should be performed inside a fume hood.

When a Respirator is Required: If engineering controls are not feasible or during a large-scale spill, respiratory protection is necessary.

  • For Dusts: If handling the solid powder outside of a fume hood, a NIOSH-approved N95 filtering facepiece respirator is the minimum requirement.

  • For Vapors/Aerosols: If generating aerosols or vapors from solutions, a half-mask or full-face air-purifying respirator (APR) with organic vapor/acid gas (OV/AG) cartridges should be used.

Operational and Disposal Plans

A proper workflow for using and disposing of PPE is as crucial as its selection. Contaminated PPE can become a source of exposure if not handled correctly.

PPE Donning and Doffing Protocol

The sequence of putting on (donning) and taking off (doffing) PPE is designed to minimize the risk of self-contamination. The doffing process is particularly critical.[7]

PPE_Workflow cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Exit of Work Area) d1 1. Wash Hands Thoroughly d2 2. Don Lab Coat d1->d2 d3 3. Don Eye Protection (Goggles/Face Shield) d2->d3 d4 4. Don Gloves (Pull cuffs over lab coat sleeves) d3->d4 f1 1. Remove Gloves (Peel off without touching exterior) d4->f1 Work Complete f2 2. Remove Lab Coat (Turn inside out) f1->f2 f3 3. Remove Eye Protection (Handle by straps/sides) f2->f3 f4 4. Wash Hands Thoroughly f3->f4

Caption: Workflow for donning and doffing Personal Protective Equipment.

Disposal of Contaminated Materials
  • PPE Disposal: All disposable PPE, including gloves, contaminated wipes, and weigh boats, must be considered hazardous chemical waste.[6] Place them in a designated, clearly labeled, and sealed waste container within the laboratory. Do not dispose of them in regular trash.

  • Chemical Disposal: Unused Methyl 2-amino-3-cyclopropylpropanoate hydrochloride and solutions containing it must be disposed of as hazardous chemical waste. Follow all local and institutional regulations for chemical waste disposal.[14] Never pour chemical waste down the sink.[6]

Emergency Response Plan

In the event of an accidental exposure, immediate and correct first aid is critical. This plan should be clearly posted in the work area.

Table 2: First Aid Measures for Exposure

Exposure Route Action Source
Eye Contact Immediately flush the eye with copious amounts of running water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. [3][15]
Skin Contact Immediately remove all contaminated clothing. Wash the affected skin area thoroughly with plenty of soap and water. If irritation persists, seek medical attention. [3][4]
Inhalation Move the individual to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention. [3][15]

| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention. |[3] |

Always show the Safety Data Sheet (or this guide) to the attending medical personnel.[3]

References

  • Apollo Scientific. (2023, August 2). Methyl 2-amino-3-(1H-indol-3-yl)-2-methylpropanoate Safety Data Sheet.
  • Enamine. Safety Data Sheet for methyl 2-amino-3-(4-nitrophenyl)propanoate hydrochloride.
  • MedChemExpress. (2025, October 13). (S)-methyl 2-amino-3-cyclohexylpropanoate hydrochloride Safety Data Sheet.
  • University of Pennsylvania EHRS. (2019, February). Nitrile Glove Chemical-Compatibility Reference.
  • American Chemical Society. (2022, June 3). Minimizing Risks in the Chemistry Laboratory | ACS College Safety Video #4.
  • CHEMM. Personal Protective Equipment (PPE). Retrieved from Chemical Hazards Emergency Medical Management.
  • Spectrum Chemical. (2022, October 25). 2-Amino-2-methyl-1-propanol Safety Data Sheet.
  • Centers for Disease Control and Prevention (CDC). School Chemistry Laboratory Safety Guide.
  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington, DC: The National Academies Press.
  • American Chemical Society. (2015).
  • Van de Poel, B., & Van Der Straeten, D. (2017). Accumulation and Transport of 1-Aminocyclopropane-1-Carboxylic Acid (ACC) in Plants. Frontiers in Plant Science.
  • Anonymous. Gloves Chemical Resistance Chart.
  • Bitesize Bio. (2025, April 24). Antibiotic Disposal in the Lab: Simple Tips to Get it Right.
  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance.
  • MDPI. (2022). Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent. Molecules.
  • American Chemical Society. Safety Tipsheets & Best Practices.
  • Environmental Health and Safety, University of [Institution]. OSHA Glove Selection Chart.
  • MySkinRecipes. (S)-Methyl 2-amino-3-cyclopropylpropanoate hydrochloride Product Page.
  • Environment, Health and Safety, Yale University. Ansell Chemical Resistance Glove Chart.
  • PubMed. (1993). 1-Aminocyclopropane-1-carboxylic acid derivatives: a new, general synthesis and NMDA receptor complex binding affinity study. Il Farmaco.
  • American Chemical Society. Safety Guidelines for the Chemistry Professional: Understanding Your Role and Responsibilities.
  • Occupational Safety and Health Administration (OSHA). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.
  • American Chemical Society.
  • Tokyo Chemical Industry (TCI). Amino Acid Methyl Esters [C-Protected Amino Acids].
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  • ResearchGate. (2020, October 31). How to convert a Boc protected Amino Acid carboxylic acid to ester hydrochloride?

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Feasible Synthetic Routes

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